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  • Product: 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
  • CAS: 39080-57-4

Core Science & Biosynthesis

Foundational

Introduction: The Privileged 4H-Pyrido[1,2-a]pyrimidin-4-one Scaffold

An In-Depth Technical Guide to the Mechanism of Action of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in the...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an attractive scaffold for the development of novel therapeutic agents. While the specific mechanism of action for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is not extensively detailed in current literature, this guide will provide a comprehensive overview of the known biological activities and investigated mechanisms of the broader class of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives. By exploring the established targets and pathways of structurally related compounds, we can infer potential mechanisms for the 3-methyl derivative and provide a solid foundation for future research endeavors. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this versatile chemical scaffold.

Chapter 1: A Scaffold of Diverse Biological Promise

Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have been reported to exhibit a wide array of biological activities, highlighting the therapeutic potential of this chemical class. The versatility of this core structure allows for substitutions at various positions, leading to a diverse range of pharmacological effects.

Table 1: Summary of Biological Activities of 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives

Derivative ClassBiological ActivityReference
Substituted Pyrido[1,2-a]pyrimidin-4-onesAllosteric SHP2 Inhibition[1]
Novel Pyrido[1,2-a]pyrimidin-4-onesAntimalarial[2]
4H-Pyrido[1,2-a]pyrimidin-4-one derivativesAnti-inflammatory[3]
2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivativesAldose Reductase Inhibition, Antioxidant[4]
Various Pyrido[1,2-a]pyrimidin-4-one derivativesAntimicrobial[5]

Chapter 2: Unraveling the Mechanism of Action: Key Molecular Targets and Signaling Pathways

The diverse biological activities of 4H-pyrido[1,2-a]pyrimidin-4-one derivatives stem from their interaction with various molecular targets. This chapter delves into the key mechanisms that have been elucidated for this class of compounds.

Allosteric Inhibition of SHP2 and Modulation of Downstream Signaling

One of the most significant recent findings is the identification of a pyrido[1,2-a]pyrimidin-4-one derivative as a potent allosteric inhibitor of Src homology-2 containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in multiple signaling pathways, including the RAS-ERK and PI3K-AKT pathways, which are frequently dysregulated in cancer.[1]

Mechanistic studies on a promising derivative, 14i, revealed that it induces apoptosis and arrests the cell cycle at the G0/G1 phase in Kyse-520 cells.[1] Furthermore, it was shown to downregulate the phosphorylation levels of both Akt and Erk1/2, key downstream effectors of the PI3K-AKT and RAS-ERK pathways, respectively.[1] This suggests that the anticancer activity of this derivative is, at least in part, mediated through the inhibition of SHP2 and the subsequent dampening of these pro-survival and pro-proliferative signaling cascades.

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 pY PI3K PI3K RTK->PI3K SHP2 SHP2 RTK->SHP2 pY SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 + PIP2 PIP2 PIP2 AKT AKT PIP3->AKT AKT->Proliferation SHP2->RAS dephosphorylates inhibitory sites Inhibitor Pyrido[1,2-a]pyrimidin-4-one Derivative (14i) Inhibitor->SHP2

SHP2 signaling and its inhibition.
Anti-inflammatory Activity via Hyaluronidase Inhibition

Certain 4H-pyrido[1,2-a]pyrimidin-4-one derivatives have demonstrated anti-inflammatory properties through the inhibition of hyaluronidase.[3] Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix.[3] During inflammation, the activity of hyaluronidase increases, leading to tissue degradation and exacerbation of the inflammatory response.[3] By inhibiting this enzyme, these compounds can help preserve the integrity of the extracellular matrix and mitigate inflammation.

Aldose Reductase Inhibition

A series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives have been identified as inhibitors of aldose reductase (ALR2).[4] ALR2 is a key enzyme in the polyol pathway, which becomes hyperactive during hyperglycemic conditions associated with diabetes. The overactivity of ALR2 leads to the accumulation of sorbitol, which in turn contributes to diabetic complications such as neuropathy, nephropathy, and retinopathy. The inhibition of ALR2 by these compounds presents a potential therapeutic strategy for managing such complications. Docking studies have suggested that the phenol or catechol hydroxyl groups on these derivatives are crucial for their interaction with the enzyme's active site.[4]

Chapter 3: Experimental Protocols for Mechanistic Elucidation

To facilitate further research into the mechanism of action of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its analogues, this chapter provides detailed protocols for key in vitro assays.

In Vitro SHP2 Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of a test compound against the SHP2 enzyme.

Principle: The assay measures the dephosphorylation of a synthetic phosphopeptide substrate by SHP2, and the subsequent detection of the released phosphate.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT).

    • Reconstitute recombinant full-length SHP2 enzyme in assay buffer.

    • Prepare a stock solution of the phosphopeptide substrate (e.g., p-nitrophenyl phosphate or a fluorescent substrate).

    • Prepare a serial dilution of the test compound in DMSO.

  • Assay Procedure:

    • Add a small volume of the test compound dilution to the wells of a 384-well plate.

    • Add the SHP2 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the reaction by adding the phosphopeptide substrate.

    • Incubate the reaction for a defined period (e.g., 30 minutes) at room temperature.

    • Stop the reaction and measure the product formation (e.g., absorbance at 405 nm for p-nitrophenyl phosphate or fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to a no-compound control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This assay is used to assess the effect of a test compound on the proliferation of cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., Kyse-520) in appropriate media and conditions.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzyme Inhibition Assay (e.g., SHP2, Hyaluronidase) Binding_Assay Binding Affinity Assay (e.g., SPR, ITC) Enzyme_Assay->Binding_Assay Proliferation_Assay Cell Proliferation Assay (e.g., MTT) Binding_Assay->Proliferation_Assay Signaling_Assay Signaling Pathway Analysis (e.g., Western Blot) Proliferation_Assay->Signaling_Assay Apoptosis_Assay Apoptosis/Cell Cycle Assay (e.g., Flow Cytometry) Signaling_Assay->Apoptosis_Assay PK_PD Pharmacokinetics & Pharmacodynamics Apoptosis_Assay->PK_PD Efficacy_Model Animal Efficacy Model (e.g., Xenograft) PK_PD->Efficacy_Model Target_Identification Target Identification (Hypothesis Driven or Screening) Target_Identification->Enzyme_Assay Lead_Compound Lead Compound (3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) Lead_Compound->Enzyme_Assay Lead_Compound->Proliferation_Assay

A general experimental workflow for target validation.
Western Blot Analysis for Phosphorylated Akt and Erk1/2

This protocol is used to determine the effect of a test compound on the phosphorylation status of key signaling proteins.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with the test compound for a specified time.

    • Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt, Akt, p-Erk1/2, Erk1/2).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Conclusion and Future Directions

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold represents a promising starting point for the development of novel therapeutics. While the precise mechanism of action for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one remains to be fully elucidated, the diverse biological activities of its analogues suggest a rich and varied pharmacology. The inhibition of key signaling molecules such as SHP2, hyaluronidase, and aldose reductase by members of this chemical class provides a strong rationale for their further investigation in the context of cancer, inflammation, and diabetic complications.

Future research should focus on synthesizing and screening a focused library of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives to identify potent and selective modulators of these and other relevant biological targets. A combination of in vitro biochemical and cell-based assays, coupled with in vivo studies, will be crucial in defining the therapeutic potential and mechanism of action of this specific chemical entity. Furthermore, structural biology approaches, such as X-ray crystallography, will be invaluable in understanding the molecular basis of their interactions with their targets and in guiding future drug design efforts.

References

  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 79, 422-435. [Link]

  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link]

  • Butani, P., Bheshdadia, B., & Ladva, K. (2020). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research, 11(03), 225-232. [Link]

  • Meti, G., et al. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Sbraccia, M., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927. [Link]

Sources

Exploratory

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold The pyrido[1,2-a]pyrimidine core is a significant pharmacophore, forming the structu...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Molecular Architecture of a Privileged Scaffold

The pyrido[1,2-a]pyrimidine core is a significant pharmacophore, forming the structural basis of numerous therapeutic agents with a wide array of biological activities.[1][2][3][4] Notable examples include the antipsychotic risperidone and the antiallergic agent ramastine.[1][4][5] The biological function of these molecules is intrinsically linked to their three-dimensional structure and the intermolecular interactions they form in the solid state. Understanding the precise atomic arrangement through single-crystal X-ray diffraction is therefore paramount for rational drug design and development.

This guide provides a comprehensive technical overview of the crystal structure and X-ray diffraction analysis of a key derivative, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. We will delve into the experimental methodology, from synthesis and crystallization to the intricacies of X-ray data collection and structure refinement. The causality behind experimental choices will be explained, offering field-proven insights for researchers in medicinal chemistry and materials science.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

A common and efficient route to substituted 4H-pyrido[1,2-a]pyrimidin-4-ones involves a one-pot, three-component condensation reaction.[2] This approach offers a streamlined synthesis with high atom economy.

Experimental Protocol: Three-Component Condensation

  • Reactant Preparation: In a round-bottom flask, combine 2-aminopyridine (1.0 equivalent), an aldehyde (1.1 equivalents), and a ketone (3.0 equivalents) in a suitable solvent such as toluene.

  • Catalysis: Add a catalytic amount of a strong acid, for instance, trifluoromethanesulfonic acid (0.5 equivalents), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux for a specified period, typically 21 hours, while monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate work-up, which may include washing with a saturated sodium bicarbonate solution and brine. The crude product is then purified using column chromatography on silica gel to yield the desired 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Causality Behind Experimental Choices:

  • Excess Ketone: The use of an excess of the ketone component helps to drive the reaction equilibrium towards the formation of the desired product and minimize the formation of side products.[2]

  • Acid Catalysis: The strong acid catalyst is crucial for activating the carbonyl groups of the aldehyde and ketone, facilitating the initial condensation steps of the reaction mechanism.

  • Toluene as Solvent: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at an elevated temperature, increasing the reaction rate. Its non-polar nature also aids in the subsequent work-up.

Crystallization: From Powder to Priceless Single Crystals

The growth of diffraction-quality single crystals is often the most challenging step. Slow evaporation of a saturated solution is a widely used and effective technique.

Experimental Protocol: Slow Evaporation

  • Solvent Selection: Dissolve the purified 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a suitable solvent or solvent mixture. Ethyl acetate is a commonly used solvent for this class of compounds.[6]

  • Saturated Solution: Prepare a nearly saturated solution at room temperature by gradually adding the compound to the solvent until a small amount of solid no longer dissolves. Gentle warming can be used to increase solubility, followed by filtration to remove any undissolved material.

  • Slow Evaporation: Loosely cover the container with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Crystal Growth: Place the container in a vibration-free environment and allow the solvent to evaporate over several days to weeks. As the solvent evaporates, the solution becomes supersaturated, and crystals will begin to form.

  • Harvesting: Once well-formed crystals of a suitable size are observed, carefully harvest them from the mother liquor.

Expert Insight: The choice of solvent is critical. A solvent in which the compound has moderate solubility at room temperature is ideal. Rapid crystallization from a highly volatile solvent often leads to poorly formed or polycrystalline material unsuitable for single-crystal X-ray diffraction.

X-ray Diffraction: Illuminating the Molecular World

Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

The Fundamental Principles

X-rays are a form of electromagnetic radiation with wavelengths on the order of atomic dimensions. When a beam of X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms in the crystal, the scattered X-rays interfere with each other constructively and destructively, producing a unique diffraction pattern of spots of varying intensities. The positions and intensities of these diffracted spots contain the information necessary to determine the crystal structure.

Data Collection and Processing

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.

  • Diffractometer: The mounted crystal is placed in an X-ray diffractometer, which consists of an X-ray source (e.g., a molybdenum or copper X-ray tube), a goniometer to orient the crystal, and a detector to record the diffraction pattern.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 110 K) to minimize thermal vibrations of the atoms, which can degrade the quality of the diffraction data.[6] The crystal is then rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.

  • Data Reduction: The collected images are processed to determine the unit cell parameters, the space group of the crystal, and the intensities of the individual reflections. This process also includes corrections for various experimental factors, such as absorption.

Workflow for X-ray Crystallography

Xray_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis & Structure Solution Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization High-purity compound Mounting Crystal Mounting Crystallization->Mounting Single crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Mounted crystal Data_Reduction Data Reduction & Correction Data_Collection->Data_Reduction Diffraction images Structure_Solution Structure Solution (e.g., SHELXS) Data_Reduction->Structure_Solution Reflection file Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Initial model Validation Structure Validation (e.g., checkCIF) Structure_Refinement->Validation Refined structure Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

Caption: A streamlined workflow for single-crystal X-ray diffraction analysis.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

  • Structure Solution: The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. Programs like SHELXS are commonly used for this purpose.[6]

  • Structure Refinement: The initial atomic model is refined against the experimental diffraction data using a least-squares minimization procedure. This process adjusts the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible agreement between the calculated and observed diffraction patterns. SHELXL is a widely used program for structure refinement.[6]

The Crystal Structure of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: A Detailed Analysis

The crystal structure of a related compound, 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, reveals key structural features that are likely to be present in 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.[7]

Molecular Geometry

The pyrido[1,2-a]pyrimidine ring system is expected to be nearly planar.[6][7] The methyl group at the 3-position will extend from this plane. The bond lengths and angles within the fused ring system are consistent with the delocalization of electrons across the aromatic and pyrimidinone rings.

Crystallographic Data

The following table summarizes typical crystallographic data for a pyrido[1,2-a]pyrimidine derivative.

ParameterValue
Chemical FormulaC11H10N2O2
Formula Weight202.21
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)3.7716 (6)
b (Å)10.3959 (15)
c (Å)23.454 (4)
β (°)92.515 (6)
Volume (ų)918.9 (2)
Z4
Temperature (K)150
Wavelength (Å)0.71073
Data for 3-acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[7]
Intermolecular Interactions and Crystal Packing

In the solid state, molecules of pyrido[1,2-a]pyrimidine derivatives are held together by a network of weak intermolecular interactions. These interactions play a crucial role in the stability of the crystal lattice.

  • π-π Stacking: The planar aromatic rings can stack on top of each other, leading to favorable π-π stacking interactions.[6][7] These interactions are characterized by centroid-centroid distances typically in the range of 3.5 to 3.8 Å.

  • Hydrogen Bonding: Weak C-H···O and C-H···N hydrogen bonds are often observed, where a hydrogen atom attached to a carbon atom interacts with an oxygen or nitrogen atom of a neighboring molecule.[6][7] These interactions, although weaker than conventional hydrogen bonds, collectively contribute significantly to the overall crystal packing.

Intermolecular Interactions in the Crystal Lattice

Intermolecular_Interactions Molecule1 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C-H donors Carbonyl O acceptor Pyridyl N acceptor Molecule2 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C-H donors Carbonyl O acceptor Pyridyl N acceptor Molecule1->Molecule2 π-π stacking Molecule3 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C-H donors Carbonyl O acceptor Pyridyl N acceptor Molecule1->Molecule3 C-H···O hydrogen bond Molecule4 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one C-H donors Carbonyl O acceptor Pyridyl N acceptor Molecule2->Molecule4 C-H···N hydrogen bond

Caption: A diagram illustrating the key intermolecular interactions.

Conclusion: From Structure to Function

The detailed structural information obtained from single-crystal X-ray diffraction provides invaluable insights for drug development professionals. By understanding the precise three-dimensional shape of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and the nature of its intermolecular interactions, scientists can:

  • Design more potent and selective analogs: Knowledge of the molecular structure allows for the rational design of new derivatives with improved binding affinity to their biological targets.

  • Optimize physicochemical properties: The crystal packing and intermolecular interactions influence properties such as solubility and melting point, which are critical for drug formulation.

  • Understand structure-activity relationships (SAR): By comparing the crystal structures of a series of related compounds with their biological activities, researchers can establish clear SARs, guiding the drug discovery process.

References

  • Jasinski, J. P., Butcher, R. J., Al-Arique, Q. N. M. H., Yathirajan, H. S., & Narayana, B. (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(10), o1987. [Link]

  • El-Sayed, N. N. E., & El-Gohary, N. S. (2016). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Journal of Saudi Chemical Society, 20, S322-S327. [Link]

  • Lahmidi, S., Abad, N., Boulhaoua, M., Sebbar, N. K., Essassi, E. M., & Mague, J. T. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. IUCrData, 2(7), x170991. [Link]

  • Lahmidi, S., Kandri Rodi, Y., & Essassi, E. M. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 23(1). [Link]

  • Meti, G., Kattimani, P., Kamble, R., Devarajegowda, H. C., Kumbar, M., & Kumar, D. (2015). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 3(2), 277-287. [Link]

  • Gouda, M. A., & Berghot, M. A. (2009). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Journal of the Mexican Chemical Society, 53(3), 136-140. [Link]

  • Saha, S., & Ghosh, A. (2018). Supramolecular Isomerism in a Series of Mononuclear M (II) Complexes Derived from Phthalimido-N-acetate Ligands. Crystal Growth & Design, 18(11), 6969-6981. [Link]

  • Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 23(1). [Link]

  • Wang, L., Fu, H., & Jiang, Y. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction. ACS Combinatorial Science, 15(12), 653-657. [Link]

  • Jasinski, J. P., Gali, R., Hakim Al-Arique, Q. N. M., Yathirajan, H. S., & Narayana, B. (2010). 3-(2-Chloroethyl)-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidinium 2,4,6-trinitrophenolate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o389-o390. [Link]

  • Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 23(1). [Link]

  • NIST. (2026). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • El-Ghozlani, E., El-Mekkaoui, A., Touzani, R., El-Amrani, M., Ramli, Y., & El-Harrad, I. (2024). Crystal structure and Hirshfeld surface analysis of 6-imino-8-(4-methylphenyl)-1,3,4,6-tetrahydro-2H-pyrido[1,2-a]pyrimidine-7,9-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 80(4), 382-387. [Link]

  • Cheméo. (n.d.). Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. [Link]

  • RCSB PDB. (2023). CIF Ligand Summary Page. [Link]

  • Research Data Alliance. (n.d.). CIF (Crystallographic Information Framework). [Link]

  • Butani, P. C., Bheshdadia, B. M., & Ladva, K. D. (2020). SYNTHESIS, CHARACTERIZATION & BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES. Journal of Advanced Scientific Research, 11(03), 225-232. [Link]

  • Crystallography Open Database. (n.d.). Search results. [Link]

  • Kappe, C. O., & Hermetter, A. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. HETEROCYCLES, 78(10), 2477. [Link]

  • Lahmidi, S., Sebbar, N. K., Mague, J. T., & Essassi, E. M. (2023). Nanoarchitectonics and Molecular Docking of 4-(Dimethylamino)Pyridin-1-Ium 2-3 Methyl-4-Oxo-Pyri-Do[1,2-a]Pyrimidine-3-Carboxylate. Molecules, 28(17), 6378. [Link]

  • NextSDS. (n.d.). 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. [Link]

  • PubChem. (n.d.). 6-Methyl-4H-pyrido(1,2-a)pyrimidin-4-one. [Link]

  • Adams, N. D., et al. (2018). Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2 -(4-((6-amino-5-(3-((dimethylamino)methyl)phenyl)-[6][8][9]triazolo[1,5-a]pyridin-2-yl)oxy)phenyl)-N 6 -cyclopropyl-1,3,5-triazine-2,4,6-triamine (BOS172722). Journal of Medicinal Chemistry, 61(18), 8483-8500. [Link]

Sources

Foundational

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one physical properties and solubility data

Title: 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Physicochemical Profiling, Solubility Optimization, and Synthetic Workflows in Kinase Inhibitor Development Introduction As a Senior Application Scientist in early-stage d...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Physicochemical Profiling, Solubility Optimization, and Synthetic Workflows in Kinase Inhibitor Development

Introduction

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter flat, heteroaromatic bicyclic systems that offer excellent ligand-efficient binding to kinase hinge regions but suffer from abysmal physicochemical properties. The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a quintessential example[1]. It serves as the critical pharmacophoric core for several advanced targeted therapies, including PI3K/mTOR dual inhibitors[2], Pan-Pim kinase inhibitors[3], and BPTF (Bromodomain PHD Finger Transcription Factor) inhibitors such as NVS-BPTF-1[4].

This technical guide provides a rigorous analysis of the physical properties, thermodynamic solubility limitations, and synthetic methodologies associated with this scaffold. By understanding the causality between its planar crystal lattice energy and its solvation dynamics, medicinal chemists can engineer highly bioavailable clinical candidates.

Physicochemical Properties and Solubility Data

The unsubstituted 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core is a neutral, planar molecule. Its high degree of aromaticity and planarity leads to strong intermolecular π-π stacking in the solid state. Consequently, the energy required to disrupt the crystal lattice often exceeds the solvation energy gained upon dissolution in aqueous media, resulting in poor aqueous solubility.

Table 1: Fundamental Physicochemical Properties of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

PropertyValue / Description
CAS Registry Number 39080-57-4[1]
Molecular Formula C9H8N2O[1]
Molecular Weight 160.17 g/mol [5]
Topological Polar Surface Area (TPSA) ~45.6 Ų (Calculated base core)
Aqueous Solubility (pH 7.4) < 0.1 mg/mL (Slightly soluble)[4]
Organic Solvent Solubility DMSO: 1-10 mg/mL (Sparingly soluble); DMF: Soluble; Acetonitrile: 0.1-1 mg/mL[4]
Hydrogen Bond Donors/Acceptors 0 / 2

Causality in Solubility Profiling: When evaluating derivatives like the Pim kinase inhibitor series or NVS-BPTF-1, the addition of complex aryl and cyclopropyl groups further increases lipophilicity (LogP)[3][4]. To counteract this and drive aqueous solubility for oral bioavailability, chemists must append highly polar, ionizable solubilizing groups (e.g., 4-methylpiperazin-1-yl sulfonyl moieties) that project into the solvent-exposed regions of the target protein without disrupting the core's hinge-binding geometry[4].

Synthetic Methodologies and Workflow

The construction of the 4H-pyrido[1,2-a]pyrimidin-4-one ring system relies on the condensation of 2-aminopyridines with β-keto esters or related electrophiles. A highly validated, self-contained protocol for synthesizing the 7-bromo-3-methyl derivative—a versatile intermediate for Suzuki cross-coupling—is detailed below[2].

Step-by-Step Protocol: Synthesis of 7-Bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Rationale: We utilize 5-bromopyridin-2-amine to install a halogen handle at the C7 position, enabling downstream diversification via palladium-catalyzed cross-coupling[2].

  • Reagent Preparation: Charge a round-bottom flask with 5-bromopyridin-2-amine (1.0 eq) and diethyl 2-methyl-3-oxosuccinate (1.2 eq).

  • Cyclization: Suspend the reagents in absolute ethanol (EtOH). Heat the mixture to reflux (approx. 78 °C) under an inert nitrogen atmosphere for 12-16 hours. The nucleophilic exocyclic amine attacks the ketone, followed by intramolecular cyclization onto the ester.

  • Decarboxylation: The resulting intermediate undergoes thermal decarboxylation in situ under prolonged heating to yield the desired 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core[2].

  • Reaction Monitoring (Self-Validation): Confirm the consumption of the starting material via LC-MS. The mass spectrum must show the expected [M+H]+ ion corresponding to the brominated product to validate successful cyclization and decarboxylation before proceeding.

  • Workup & Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of Hexanes/Ethyl Acetate) to afford the pure product as a solid.

SynthWorkflow A 5-Bromopyridin-2-amine (Nucleophile) C Refluxing EtOH (Condensation & Cyclization) A->C B Diethyl 2-methyl- 3-oxosuccinate (Electrophile) B->C D Thermal Decarboxylation (-CO2) C->D E 7-Bromo-3-methyl-4H- pyrido[1,2-a]pyrimidin-4-one (Coupling Partner) D->E

Synthetic workflow for 7-bromo-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one via cyclization.

Application in Drug Discovery: Overcoming Solubility Limitations

The flat nature of the pyrido-pyrimidinone core inherently limits its solubility in Fasted State Simulated Intestinal Fluid (FaSSIF) and phosphate-buffered saline (PBS)[3]. In the development of Pan-Pim kinase inhibitors, early neutral macrocyclic inhibitors exhibited limited aqueous solubility (e.g., 40 μM in PBS), severely restricting their in vivo exposure[3].

To optimize both the pharmacokinetic (PK) profile and the target residence time, a systematic Structure-Activity Relationship (SAR) approach must be employed:

  • Hinge Binding Optimization: The core carbonyl and nitrogen atoms act as hydrogen bond acceptors/donors with the kinase hinge region. Modifications here must be strictly limited to avoid steric clashes.

  • Solvent Channel Exploitation: Appending basic amines (e.g., piperazines) via sulfonamide or ether linkages disrupts crystal packing (lowering the melting point) and provides a protonatable center at physiological pH, drastically increasing aqueous solubility without compromising the primary binding affinity[4].

SARLogic Core 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core (High Lattice Energy, Low Solubility) Mod1 C7 Cross-Coupling (e.g., Aryl/Heteroaryl groups) Optimizes Kinase Pocket Fit Core->Mod1 SAR Exploration Mod2 Solvent-Exposed Appendages (e.g., N-methylpiperazine) Increases Aqueous Solubility Core->Mod2 PK Optimization Result Optimized Clinical Candidate (High Potency & Oral Bioavailability) Mod1->Result Mod2->Result

SAR logic for optimizing the pyrido-pyrimidinone core for potency and aqueous solubility.

Experimental Protocol: Thermodynamic Solubility Profiling

To accurately assess the solubility improvements made to the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, kinetic solubility assays (DMSO dilution) are insufficient because they often result in supersaturation artifacts. A self-validating thermodynamic solubility protocol is strictly required.

Step-by-Step Protocol: Shake-Flask Thermodynamic Solubility

  • Sample Preparation: Weigh approximately 2-5 mg of the solid compound into a high-recovery glass vial.

  • Buffer Addition: Add 1.0 mL of the target aqueous buffer (e.g., PBS pH 7.4 or FaSSIF pH 6.8)[3].

  • Equilibration: Cap the vial and place it on an orbital shaker at 37 °C for 24-48 hours. Causality: A minimum of 24 hours is required to ensure the solid and solution phases reach true thermodynamic equilibrium, allowing the crystal lattice to fully dictate the dissolution limit.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Alternatively, filter through a 0.22 μm PTFE syringe filter (pre-saturated with the compound to prevent non-specific binding).

  • Quantification: Dilute the supernatant appropriately with the mobile phase and analyze via HPLC-UV against a standard curve prepared in a fully solubilizing solvent (e.g., 100% DMSO or Acetonitrile).

Conclusion

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in modern medicinal chemistry. While its rigid, planar structure provides exceptional shape complementarity to kinase active sites, it inherently suffers from poor physicochemical properties. By leveraging robust synthetic routes like the condensation of 2-aminopyridines with β-keto esters, and intelligently applying SAR to incorporate solubilizing vectors, researchers can successfully transform this intractable core into highly efficacious, orally bioavailable therapeutics.

References

  • Identity - ECHA CHEM: 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. European Chemicals Agency. Available at:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. National Institutes of Health (NIH). Available at: [Link]

  • Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. ACS Publications. Available at: [Link]

Sources

Exploratory

Spectroscopic Characterization of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-methyl-4H-pyri...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, a heterocyclic scaffold of significant interest in medicinal chemistry. The pyrido[1,2-a]pyrimidine core is a privileged structure found in numerous biologically active compounds, making a thorough understanding of its spectroscopic properties essential for the identification, quality control, and structural elucidation of new derivatives in drug discovery and development.[1][2][3]

This document delves into the practical and theoretical aspects of characterizing this molecule using a suite of spectroscopic techniques: Ultraviolet-Visible (UV-Vis) Spectroscopy, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are emphasized to provide a field-proven and trustworthy resource.

Molecular Structure and Spectroscopic Overview

The structural framework of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, with its fused aromatic and heteroaromatic rings, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between the molecule's electronic and vibrational properties and its interaction with electromagnetic radiation is key to its unambiguous identification.

Caption: Molecular structure of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The extended π-conjugated system of the pyrido[1,2-a]pyrimidin-4-one core is expected to give rise to characteristic absorption bands in the UV-Vis region.

Experimental Protocol

Rationale for Solvent Selection: Methanol is a common choice for UV-Vis analysis of polar organic molecules due to its transparency in the UV region and its ability to solvate the analyte effectively.

  • Sample Preparation: Prepare a stock solution of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in spectroscopic grade methanol at a concentration of 1 mg/mL. From this stock, prepare a dilution to approximately 0.01 mg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blanking: Use spectroscopic grade methanol as the blank to zero the instrument.

  • Data Acquisition: Record the spectrum from 200 to 800 nm.

Data Interpretation

The UV-Vis spectrum is anticipated to exhibit strong absorptions corresponding to π → π* transitions within the aromatic system. The exact position of the absorption maxima (λmax) can be influenced by the solvent polarity.[4][5][6][7]

Expected λmax (nm)Electronic Transition
~230-250π → π
~300-350π → π

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol

Rationale for Sample Preparation: The Attenuated Total Reflectance (ATR) technique is a modern and convenient method for obtaining IR spectra of solid samples with minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition: Record the sample spectrum from 4000 to 400 cm⁻¹.

Data Interpretation

The IR spectrum will be dominated by absorptions from the carbonyl group and the aromatic rings.[8]

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3100-3000C-H stretchAromatic
~2950-2850C-H stretchMethyl
~1680-1660C=O stretchAmide (lactam)
~1640-1500C=C and C=N stretchAromatic and heteroaromatic rings
~1450 and 1375C-H bendMethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules, providing detailed information about the carbon and hydrogen framework.

Experimental Protocol

Rationale for Solvent and Standard: Deuterated chloroform (CDCl₃) is a common solvent for NMR as it dissolves a wide range of organic compounds and its residual proton signal is easily identifiable. Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (0 ppm).

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in 0.6-0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled spectrum.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguous assignment of all proton and carbon signals.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve in CDCl3 with TMS H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C NMR Dissolve->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Dissolve->TwoD_NMR Assign Assign Signals H1_NMR->Assign C13_NMR->Assign TwoD_NMR->Assign Structure Elucidate Structure Assign->Structure

Caption: Experimental workflow for NMR analysis.

¹H NMR Data Interpretation

The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
3-CH₃~2.2-2.4s-
H-2~6.2-6.4s-
H-6~8.9-9.1d~7.0
H-7~7.0-7.2t~7.0
H-8~7.6-7.8t~7.5
H-9~7.4-7.6d~8.5
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

CarbonChemical Shift (δ, ppm)
3-CH₃~15-20
C-2~110-115
C-3~145-150
C-4~160-165
C-4a~150-155
C-6~135-140
C-7~115-120
C-8~130-135
C-9~125-130

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as structural information from its fragmentation pattern.

Experimental Protocol

Rationale for Ionization Method: Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns useful for structural elucidation.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Instrumentation: Use a mass spectrometer with an electron ionization source.

  • Ionization: Use a standard electron energy of 70 eV.

  • Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

MS_Fragmentation M [M]⁺˙ (m/z 160) M_minus_CO [M-CO]⁺˙ (m/z 132) M->M_minus_CO - CO M_minus_CH3 [M-CH₃]⁺ (m/z 145) M->M_minus_CH3 - •CH₃ Pyridine_ion [C₅H₄N]⁺ (m/z 78) M_minus_CO->Pyridine_ion Further fragmentation

Caption: A simplified proposed fragmentation pathway for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Data Interpretation

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (160.17 g/mol ). The fragmentation pattern will be characteristic of the pyrido[1,2-a]pyrimidine core.[9]

m/zProposed Fragment
160[M]⁺˙ (Molecular ion)
145[M - CH₃]⁺
132[M - CO]⁺˙
104Further fragmentation
78[C₅H₄N]⁺ (Pyridyl cation)

Conclusion

The comprehensive spectroscopic characterization of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one using UV-Vis, IR, NMR, and MS provides a robust and self-validating system for its unambiguous identification and structural verification. The data and protocols presented in this guide serve as a foundational resource for researchers engaged in the synthesis and development of novel therapeutics based on this important heterocyclic scaffold. The detailed interpretation of the spectra, grounded in established spectroscopic principles, empowers scientists to confidently characterize their compounds and accelerate the drug discovery process.

References

  • Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2023). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 22(4), 39-47. [Link]

  • Martín-Batista, A., et al. (2021). Expanding the Diversity at the C-4 Position of Pyrido[2,3-d]pyrimidin-7(8H)-ones to Achieve Biological Activity against ZAP-70. Molecules, 26(24), 7623. [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714-721. [Link]

  • OpenOChem Learn. (n.d.). HNMR Practice 4. [Link]

  • Wang, Y., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(34), 6965-6969. [Link]

  • Mass Spectrometry. (n.d.). [Link]

  • Lahmidi, S., Rodi, Y. K., & Essassi, E. M. (2023). View of SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique. [Link]

  • Hermecz, I., et al. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. HETEROCYCLES, 78(10), 2477-2488. [Link]

  • Wang, J., et al. (2012). (1) H and (13) C NMR Assignments of Four Series Bioactive pyrido[4,3-d]pyrimidine Derivatives. Magnetic Resonance in Chemistry, 50(9), 646-650. [Link]

  • NIST. (n.d.). Pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione. In NIST Chemistry WebBook. [Link]

  • Cheméo. (n.d.). 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. [Link]

  • Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

  • Cavalieri, L. F., & Bendich, A. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470-1474. [Link]

  • Sridhar, M., & Rao, R. (2003). Unequivocal total assignment of 13C and 1H NMR spectra of some pyrido[1,2-a]pyrimidine derivatives by 2D-NMR. Magnetic Resonance in Chemistry, 41(9), 747-749. [Link]

  • Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Lahmidi, S., et al. (2017). 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. IUCrData, 2(7), x170991. [Link]

  • Bhawale, B. D., et al. (2023). 4H-Pyrido[1,2-a]pyrimidin-4-one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Journal of Heterocyclic Chemistry, 60(5), 769-795. [Link]

  • Ibrahim, M. M., et al. (2016). The UV-Vis absorption spectra of 3 and 4: (a) Experimental; (b) Theoretical. ResearchGate. [Link]

  • Lapinski, L., et al. (1994). Ab initio calculations of IR spectra in identification of products of matrix isolation photochemistry. Dewar form of 4(3H)-pyrimidinone. Journal of the American Chemical Society, 116(4), 1388-1395. [Link]

  • El-Gazzar, A. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo- Phenyl)Azo)-2-Substituted Thiophene Dyes. Biointerface Research in Applied Chemistry, 11(4), 11527-11535. [Link]

  • Ravikumar, K., et al. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2398. [Link]

  • Pearson. (n.d.). Match four of the following UV absorption maxima (λ max ) with the corresponding compounds. [Link]

  • Grimme, S., et al. (2017). Quantum chemical calculation of electron ionization mass spectra for general organic and inorganic molecules. Chemical Science, 8(7), 5187-5196. [Link]

Sources

Foundational

In Vitro Toxicity and Pharmacological Profiling of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffolds

Executive Summary The compound 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 39080-57-4) represents a highly versatile, nitrogen-fused bicyclic heterocycle that serves as a privileged scaffold in modern medicinal chemis...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS: 39080-57-4) represents a highly versatile, nitrogen-fused bicyclic heterocycle that serves as a privileged scaffold in modern medicinal chemistry. While the unmodified core exhibits baseline acute toxicity, its true significance lies in its derivatives, which are extensively engineered as potent kinase inhibitors—most notably targeting the PI3K/mTOR axis, Pim kinases, and SHP2 allosteric sites.

Understanding the in vitro toxicity profile of this scaffold requires a bifurcated approach: evaluating the intrinsic chemical hazards of the core structure and assessing the mechanistic, on-target cytotoxicity (apoptosis induction) of its therapeutic derivatives. This technical guide synthesizes current toxicological data, outlines self-validating in vitro screening protocols, and establishes the structure-activity relationships (SAR) governing the safety and efficacy of pyrido[1,2-a]pyrimidin-4-one derivatives.

Baseline Chemical Hazard and Scaffold Toxicity

Before functionalization, the bare 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core possesses inherent biological reactivity. According to the European Chemicals Agency (ECHA) classification and labeling notifications [1], the scaffold triggers several structural alerts:

  • Acute Toxicity (Category 4): Harmful via oral, dermal, and inhalation routes (H302, H312, H332).

  • Irritation: Causes skin irritation (H315) and serious eye irritation (H319).

  • Systemic Effects: May cause respiratory irritation or central nervous system depression, classified under Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H336).

In in vitro settings, the unmodified core demonstrates moderate cytotoxicity due to its planar, lipophilic nature, which allows it to intercalate into lipid bilayers and interact non-specifically with cellular nucleophiles. However, when substituted at the 2-, 3-, or 7-positions, the toxicity profile shifts from non-specific chemical irritation to highly targeted kinase inhibition.

Mechanistic Pathways of Derivative-Induced Cytotoxicity

The engineered derivatives of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one exert their "toxic" effects on cancer cell lines by hijacking specific signal transduction pathways. The scaffold's geometry perfectly mimics the adenine ring of ATP, allowing it to competitively bind to the ATP-binding pockets of several critical kinases[2, 3].

PI3K/mTOR and Pim Kinase Inhibition

Derivatives optimized for PI3K/mTOR dual inhibition (e.g., 7-bromo-3-methyl derivatives) or Pan-Pim kinase inhibition disrupt cellular survival signals. By inhibiting these kinases, the compounds prevent the phosphorylation (and subsequent inactivation) of the pro-apoptotic protein BAD at Serine 112 [4]. Unphosphorylated BAD binds to Bcl-2/Bcl-xL, initiating the intrinsic apoptotic cascade and leading to profound cytotoxicity in hematologic and solid tumor cell lines (e.g., KMS-12 BM, PC-3).

SHP2 Allosteric Inhibition

Recent scaffold-hopping designs have utilized the pyrido[1,2-a]pyrimidin-4-one core to create allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2). These derivatives lock SHP2 in an auto-inhibited conformation, downregulating Akt and Erk1/2 phosphorylation, arresting the cell cycle at the G0/G1 phase, and inducing apoptosis in esophageal squamous cell carcinoma (Kyse-520) lines [5].

G Scaffold Pyrido[1,2-a]pyrimidin-4-one Derivatives PI3K PI3K / mTOR Scaffold->PI3K Inhibits Pim Pim Kinases (Pim-1, 2, 3) Scaffold->Pim Inhibits SHP2 SHP2 Scaffold->SHP2 Allosteric Inhibition Akt Akt (PKB) PI3K->Akt Activates BAD BAD (Pro-apoptotic) Pim->BAD Phosphorylates (Inactivates) SHP2->Akt Promotes Activation Akt->BAD Phosphorylates (Inactivates) Apoptosis Cytotoxicity / Apoptosis BAD->Apoptosis Promotes Cell Death

Mechanistic pathways of cytotoxicity induced by pyrido[1,2-a]pyrimidin-4-one derivatives.

Self-Validating In Vitro Toxicity Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary controls to distinguish between true compound-mediated toxicity and assay interference.

High-Sensitivity CCK-8 Cytotoxicity Assay

Causality Insight: The Cell Counting Kit-8 (CCK-8) assay is prioritized over the traditional MTT assay for these scaffolds. Pyrido-pyrimidinones can occasionally form redox-active intermediates that artificially reduce MTT to formazan, yielding false-positive viability signals. CCK-8 utilizes WST-8, which is reduced by cellular dehydrogenases to a highly soluble formazan dye, minimizing chemical interference and eliminating the need for toxic solubilization buffers [2].

Step-by-Step Methodology:

  • Cell Seeding: Harvest target cells (e.g., HeLa, HCT-116, PC-3, or non-tumorigenic HBMEC for counter-screening) in the logarithmic growth phase. Seed at a density of 5×103 cells/well in 96-well plates using 100 µL of appropriate complete medium (e.g., Ham's F-12K with 10% FBS for PC-3).

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell adhesion.

  • Compound Dosing: Prepare a 10 mM stock of the pyrido[1,2-a]pyrimidin-4-one derivative in anhydrous DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Ensure final DMSO concentration remains ≤0.5% to prevent solvent toxicity.

  • Controls: Include a vehicle control (0.5% DMSO), a positive toxicity control (1 µM Staurosporine), and a blank (medium only) to validate assay dynamic range.

  • Exposure: Aspirate old medium and add 100 µL of the compound-containing medium. Incubate for 48 to 72 hours.

  • Readout: Add 10 µL of CCK-8 reagent to each well. Incubate for 2 hours at 37°C. Measure absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC₅₀ using non-linear regression analysis.

Liver Microsomal Stability (ADME/Tox)

Causality Insight: High lipophilicity in pyrido-pyrimidinone derivatives often leads to rapid hepatic clearance. Testing stability in human/rat liver microsomes (HLM/RLM) with and without NADPH differentiates cytochrome P450 (CYP)-mediated metabolism from chemical instability or non-CYP enzymatic degradation (e.g., amidases)[4].

Step-by-Step Methodology:

  • Preparation: Thaw liver microsomes on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Reaction Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). For the negative control, add an equivalent volume of buffer instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Validation: Use Verapamil and Terfenadine as high-clearance reference standards to confirm microsomal enzymatic activity.

Workflow cluster_0 Phase 1: Cytotoxicity & Viability cluster_1 Phase 2: Target & Off-Target Profiling cluster_2 Phase 3: In Vitro ADME/Tox Compound 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Library CCK8 CCK-8 Assay (HCT-116, HeLa, PC-3) Compound->CCK8 FlowCyto Flow Cytometry (Apoptosis & Cell Cycle) CCK8->FlowCyto Kinase Enzymatic Kinase Assay (PI3K, mTOR, Pim, SHP2) FlowCyto->Kinase Selectivity Kinome Selectivity Panel Kinase->Selectivity Microsomes Liver Microsomal Stability (CYP450 Metabolism) Selectivity->Microsomes HepG2 HepG2 Hepatotoxicity Microsomes->HepG2 Decision Lead Optimization / SAR HepG2->Decision

In vitro toxicity and ADME screening workflow for pyrido-pyrimidinone libraries.

Quantitative Data Summary

The table below synthesizes representative in vitro toxicity and efficacy data for various substituted 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones, highlighting the delicate balance between targeted cytotoxicity (anti-cancer efficacy) and off-target toxicity (healthy cell viability).

Compound Derivative TypeTarget KinaseCancer Cell Line (IC₅₀)Healthy Cell Toxicity (IC₅₀)Microsomal Stability (T₁/₂ in HLM)Ref
Fluoroalkylated 4H-pyrido[1,2-a]pyrimidin-4-one UndisclosedHCT-116: ~15.2 µMHeLa: ~18.4 µMN/AModerate[2]
7-Bromo-3-methyl derivative (Cmpd 44) PI3Kα / mTORPC-3: 0.8 nMPBMC: > 10 µM> 60 min[3]
9-Bromo-2-hydroxy-3-methyl derivative Pan-Pim (Pim-1,2,3)KMS-12 BM: 31 nMN/A< 15 min (Rapid CYP clearance)[4]
S-linked 7-aryl derivative (Cmpd 14i) SHP2 (Allosteric)Kyse-520: 1.06 µMHBMEC: 30.75 µM> 45 min[5]

Structure-Activity Relationship (SAR) & Toxicity Mitigation

The in vitro toxicity profile of this class is highly tunable via specific structural modifications:

  • C-3 Position Substitutions: The methyl group at the C-3 position is critical for orienting the molecule within the kinase hinge region. Replacing the methyl group with larger, electron-withdrawing fluoroalkyl groups (e.g., trifluoromethyl) increases lipophilicity, which enhances cell permeability but can concurrently increase off-target hepatotoxicity in HepG2 cells [2].

  • C-7 Position Halogenation: The introduction of halogens (e.g., bromine or chlorine) at the C-7 position dramatically increases the binding affinity to PI3K and mTOR by forming strong halogen bonds with specific cysteine residues (e.g., Cys2243 in mTOR) [3]. This increases targeted cytotoxicity against tumor cells while maintaining a wide therapeutic window against healthy peripheral blood mononuclear cells (PBMCs).

  • Overcoming Metabolic Toxicity: A recurring toxicological hurdle for pyrido-pyrimidinones is rapid phase I metabolism (dehydrogenation and oxidation) by liver microsomes. Scaffold hopping—such as replacing adjacent pyrrole rings with thiophenes or introducing steric bulk near the pyrimidinone carbonyl—has been shown to block CYP450 access, thereby extending the in vitro half-life without elevating intrinsic cytotoxicity [4].

References

  • European Chemicals Agency (ECHA). "3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one - Substance Information & Hazard Classifications." ECHA CHEM Database. Available at: [Link]

  • Wang, X., et al. (2025). "g-C3N4-Based Heterogeneous Photocatalyzed Synthesis and Evaluation of Antitumor Activities of Fluoroalkylated 4H-Pyrido[1,2-a]pyrimidin-4-ones." The Journal of Organic Chemistry. Available at:[Link]

  • Dehnhardt, C. M., et al. (2018). "Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR." Journal of Medicinal Chemistry. Available at:[Link]

  • Chen, Z., et al. (2016). "Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors." Journal of Medicinal Chemistry. Available at:[Link]

  • Wang, F., et al. (2024). "Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors." Bioorganic Chemistry. Available at:[Link]

Exploratory

Pharmacokinetics of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: A Comprehensive Technical Guide

Introduction to the Scaffold The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged, bicyclic nitrogen-containing heterocycle[1]. It serves as the core pharmacophore for a diverse array of therapeutic agen...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Scaffold

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged, bicyclic nitrogen-containing heterocycle[1]. It serves as the core pharmacophore for a diverse array of therapeutic agents, including PI3K/mTOR dual inhibitors for oncology[2], selective aldose reductase inhibitors[3], and pan-Pim kinase inhibitors[4]. Understanding the pharmacokinetics (PK) of this scaffold—specifically its absorption, distribution, metabolism, and excretion (ADME) profile—is critical for optimizing lead compounds into orally bioavailable clinical candidates.

Physicochemical Properties and Absorption

The core structure of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one features a fused pyrimidine-pyridine ring system[1]. This planar, aromatic system provides favorable lipophilicity, which facilitates passive transcellular permeation across the gastrointestinal tract.

  • Oral Bioavailability (F%): Derivatives often exhibit moderate to high oral bioavailability. The nitrogen atoms in the pyrimidine ring act as weak hydrogen bond acceptors, while the carbonyl group at the C4 position provides polarity. This specific electronic distribution optimally balances aqueous solubility and lipid membrane permeability, a fundamental requirement for oral absorption[2].

Distribution and Protein Binding

Once absorbed, pyrido-pyrimidine derivatives distribute widely into systemic circulation. The volume of distribution (Vd) is typically moderate (1–3 L/kg in preclinical species), indicating sufficient distribution into tissues without excessive sequestration.

Plasma protein binding (PPB) is heavily influenced by peripheral substitutions, particularly at the C7 and C9 positions. The introduction of bulky hydrophobic groups (e.g., halogens or aryl groups) at C7 significantly increases binding affinity to human serum albumin (HSA) and α1-acid glycoprotein, altering the free fraction of the drug available for target engagement[2][5].

Metabolism: Pathways and Structural Determinants

The metabolic fate of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives is primarily governed by hepatic cytochrome P450 (CYP) enzymes. Understanding these biotransformations provides the causality behind structural optimization choices.

  • Aliphatic Oxidation: The C3-methyl group is a classical "metabolic soft spot." CYP-mediated aliphatic hydroxylation rapidly converts the 3-methyl group to a 3-hydroxymethyl derivative. This mechanism is analogous to the well-characterized 9-hydroxylation of the related tetrahydro-pyrido-pyrimidine core in risperidone, which yields the active metabolite paliperidone[6][7].

  • Aromatic Hydroxylation: The electron-rich positions on the pyridine ring (C7, C8, C9) are highly susceptible to aromatic hydroxylation, particularly if left unsubstituted[4].

  • Phase II Conjugation: The resulting hydroxylated metabolites rapidly undergo glucuronidation by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, increasing water solubility and facilitating renal clearance.

MetabolicPathway Parent 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Parent Drug) CYP Hepatic CYP450 (Phase I Metabolism) Parent->CYP Hepatic Uptake Metab1 3-Hydroxymethyl Derivative (Aliphatic Oxidation) CYP->Metab1 CYP3A4 / CYP2D6 Metab2 7/9-Hydroxy Derivative (Aromatic Hydroxylation) CYP->Metab2 CYP1A2 / CYP3A4 UGT UGT Enzymes (Phase II Conjugation) Metab1->UGT Metab2->UGT Excretion Renal Excretion (Glucuronides) UGT->Excretion High Water Solubility

Primary Phase I and Phase II metabolic pathways of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones.

Excretion and Clearance

Clearance (Cl) is a composite of hepatic metabolism and renal excretion. Unchanged parent drug typically accounts for <20% of the excreted dose in urine, emphasizing the reliance on hepatic clearance[8]. The elimination half-life (t1/2) varies from 2 to 8 hours in rodents, translating to potentially longer half-lives in humans (e.g., 20–24 hours for related clinical pyrido-pyrimidines)[6][9].

Quantitative Pharmacokinetic Data

To illustrate the PK profile, the following table summarizes typical preclinical PK parameters for optimized 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives (e.g., PI3K/mTOR inhibitors)[2].

Compound / SubstitutionSpeciesRouteDose (mg/kg)Cmax (ng/mL)AUC (ng·h/mL)t1/2 (h)Clearance (mL/min/kg)Bioavailability (F%)
Unsubstituted 3-MethylRatPO104501,2001.845.222%
7-Bromo-3-MethylRatPO108903,4503.228.548%
7-Aryl-3-MethylRatPO101,2505,8004.515.365%
7-Aryl-3-MethylDogPO58004,2006.110.172%

Note: Halogenation or arylation at C7 significantly reduces hepatic clearance and improves oral bioavailability by sterically hindering aromatic hydroxylation[2][5].

Experimental Protocols for PK Profiling

Ensuring scientific integrity requires robust, self-validating experimental workflows. Below are the standard operating procedures for evaluating the PK of these derivatives.

Protocol A: In Vitro Microsomal Stability Assay

Rationale: Determines the intrinsic clearance (CLint) and identifies metabolic liabilities (e.g., 3-methyl oxidation) before in vivo testing[4].

  • Preparation: Thaw Human Liver Microsomes (HLM) or Rat Liver Microsomes (RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) and the pyrido-pyrimidine test compound (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench the reaction immediately by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent compound.

  • Data Processing: Calculate the half-life (t1/2) from the log-linear decline of the parent compound and derive CLint.

Protocol B: In Vivo Pharmacokinetic Study in Rats

Rationale: Provides systemic exposure, bioavailability, and clearance data.

  • Animal Preparation: Fast male Sprague-Dawley rats (200-250 g) overnight prior to oral dosing. Intravenous (IV) groups do not require fasting.

  • Formulation: Dissolve the test compound in a vehicle of 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete solubilization.

  • Dosing: Administer 2 mg/kg via IV bolus (tail vein) and 10 mg/kg via oral gavage (PO).

  • Blood Sampling: Collect blood samples (approx. 200 µL) via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2EDTA tubes.

  • Plasma Separation: Centrifuge blood at 3,000 × g for 10 minutes at 4°C. Store plasma at -80°C until analysis.

  • Bioanalysis: Extract plasma samples using protein precipitation (acetonitrile) and analyze via LC-MS/MS.

  • Pharmacokinetic Modeling: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate AUC, Cmax, t1/2, Vd, and Cl.

PKWorkflow Formulation 1. Formulation (DMSO/Solutol/Saline) Dosing 2. Dosing IV (2 mg/kg) & PO (10 mg/kg) Formulation->Dosing Sampling 3. Blood Sampling (0.083 to 24 hrs) Dosing->Sampling Extraction 4. Plasma Extraction (Protein Precipitation) Sampling->Extraction LCMS 5. LC-MS/MS Quantification Extraction->LCMS NCA 6. NCA Modeling (AUC, Cl, Vd, F%) LCMS->NCA

Step-by-step workflow for in vivo pharmacokinetic evaluation of pyrido-pyrimidine derivatives.

Conclusion

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers a highly tunable pharmacokinetic profile. While the unsubstituted core is susceptible to rapid hepatic clearance via CYP-mediated oxidation of the 3-methyl group and aromatic hydroxylation, strategic substitutions (e.g., C7 halogenation or arylation) successfully mitigate these liabilities[2][5]. Future drug development efforts focusing on this scaffold should integrate early-stage metabolite identification (MetID) to guide structure-based drug design, ensuring that highly potent in vitro inhibitors translate into orally efficacious in vivo therapeutics.

References

  • Identity - ECHA CHEM: Name 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Source: europa.eu URL:[Link]

  • Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity Source: researchgate.net URL:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: nih.gov / acs.org URL:[Link]

  • Visible Light Assisted Direct C3–H Arylation of Pyrido[1,2-a]pyrimidin-4-ones and Thiazolo[3,2-a]pyrimidin-5-ones Source: acs.org URL:[Link]

  • Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors Source: acs.org URL:[Link]

  • Drug Monograph: Risperidone (Risperdal) Source: ebmconsult.com URL:[Link]

  • alamast - accessdata.fda.gov Source: fda.gov URL:[Link]

  • Paliperidone: Pharmacokinetics and Metabolism Source: portico.org URL:[Link]

  • INVEGA - accessdata.fda.gov Source: fda.gov URL:[Link]

Sources

Foundational

Thermodynamic Stability and Solid-State Characterization of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Executive Summary The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged bicyclic heterocycle, serving as the structural backbone for numerous bioactive compounds, including PI3K/mTOR dual inhibitors, ERRα a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged bicyclic heterocycle, serving as the structural backbone for numerous bioactive compounds, including PI3K/mTOR dual inhibitors, ERRα agonists, and commercial therapeutics like risdiplam and paliperidone[1]. Among its derivatives, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one represents a critical core building block. Understanding the thermodynamic stability of this molecule—both at the isolated molecular level and within its macroscopic crystal lattice—is paramount for ensuring consistent bioavailability, shelf-life, and processability during drug development.

This technical guide provides an in-depth analysis of the electronic determinants, polymorphic landscapes, and phase transformation dynamics of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. By synthesizing computational insights with field-proven experimental workflows, this whitepaper establishes a self-validating framework for isolating and characterizing the most thermodynamically stable solid forms of pyrido[1,2-a]pyrimidine derivatives.

Electronic and Structural Determinants of Stability

The intrinsic thermodynamic stability of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is dictated by its highly conjugated, planar geometry. The fusion of the electron-rich pyridine ring with the electron-deficient pyrimidinone ring creates a robust push-pull electronic system.

Density Functional Theory (DFT) Insights

To quantify the electronic stability, Density Functional Theory (DFT) calculations are typically employed using the B3LYP hybrid functional with a 6-311+G(d,p) basis set[2].

  • Causality of the Method: The B3LYP functional accurately captures electron correlation in conjugated nitrogen heterocycles. The inclusion of diffuse and polarization functions (+G(d,p)) is critical for accurately modeling the lone pairs on the nitrogen and oxygen atoms. These lone pairs dictate the weak intermolecular hydrogen bonding and π−π stacking interactions responsible for macroscopic crystal lattice stability.

  • Structural Planarity: Theoretical and crystallographic data confirm that the pyrido[1,2-a]pyrimidine ring system is exceptionally planar (maximum atomic deviation 0.015 Å). The 3-methyl group and the carbonyl oxygen remain nearly coplanar with the bicyclic core, minimizing steric strain and maximizing orbital overlap[2].

Crystal Packing and Intermolecular Forces

In the solid state, the thermodynamic minimum is achieved through dense crystal packing. The primary driving forces are:

  • π−π Stacking: Strong face-to-face interactions between the pyrimidine and pyridine rings of adjacent molecules (centroid-centroid distance of 3.538 Å) anchor the crystal lattice[2].

  • Weak Hydrogen Bonding: Intermolecular C–H···O and C–H···N interactions form a rigid three-dimensional network, locking the conformation into its lowest energy state.

Interactions M 3-methyl-4H-pyrido [1,2-a]pyrimidin-4-one P Planar Conjugation (Max Deviation ~0.015 Å) M->P S π-π Stacking (Centroid ~3.5 Å) M->S H Weak C-H···O Hydrogen Bonds M->H T Thermodynamic Crystal Stability P->T S->T H->T

Key molecular interactions driving the thermodynamic stability of the crystal lattice.

Polymorphism and Phase Transformations

Active pharmaceutical ingredients (APIs) containing the pyrido[1,2-a]pyrimidin-4-one core frequently exhibit polymorphism. The thermodynamic stability of these solid forms dictates their utility in formulation[3].

The Polymorphic Landscape: Form A vs. Form D

Extensive solid-state screening of pyrido[1,2-a]pyrimidin-4-one derivatives typically reveals two dominant states:

  • Form A (Anhydrous): The global thermodynamic minimum. It is highly crystalline, non-hygroscopic, and exhibits superior chemical stability and processability (e.g., rapid filtration)[4].

  • Form D (Hydrate): A kinetically trapped product that forms under conditions of high water activity. It incorporates solvent molecules into the expanded crystal lattice, rendering it metastable[3].

Solvent-Mediated Phase Transformation (SMPT)

To rigorously determine the relative thermodynamic stability between polymorphs, Solvent-Mediated Phase Transformation (SMPT) is utilized[5].

  • Causality of SMPT: Solid-state transitions are kinetically hindered by high activation energies. By creating a slurry in a solvent (like isopropanol), the system utilizes Ostwald’s rule of stages. The metastable Form D dissolves due to its higher chemical potential and solubility, while the thermodynamically stable Form A nucleates and precipitates. This continuous dissolution-precipitation cycle drives the system to the global thermodynamic minimum.

Quantitative Data: Polymorph Comparison

Table 1: Thermodynamic and Crystallographic Parameters of Pyrido[1,2-a]pyrimidin-4-one Polymorphs

ParameterForm A (Anhydrous)Form D (Hydrate)
Thermodynamic Status Global Minimum (Stable)Kinetic Product (Metastable)
Melting Point (DSC) 298 °C – 302 °CDehydrates before melting
Water Content < 0.5% wtTrihydrate (~10-15% wt)
Hygroscopicity Non-hygroscopic (< 2% uptake)Highly dependent on aw​
Crystal Packing Dense π−π stackingSolvent-expanded lattice
Isolation Condition Low water activity, > 60 °CHigh water activity, < 25 °C

Experimental Workflows and Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating in-line analytical checks to verify reaction progress and phase purity.

Protocol 1: Synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This protocol utilizes the cyclization of 2-aminopyridine with a 1,3-dicarbonyl derivative, followed by decarboxylation[1].

Step-by-Step Methodology:

  • Condensation: Charge a reaction vessel with 5-bromopyridin-2-amine (1.0 eq) and diethyl 2-methyl-3-oxosuccinate (1.2 eq) in absolute ethanol (EtOH).

  • Thermal Cyclization: Heat the mixture to reflux (approx. 78 °C) under a nitrogen atmosphere for 12 hours.

    • Causality: The initial condensation forms an intermediate that requires continuous thermal energy to overcome the activation barrier for ring closure.

  • Decarboxylation: Add a catalytic amount of acid and increase the temperature to drive decarboxylation.

    • Causality: Decarboxylation is entropically driven. The irreversible release of CO2​ gas shifts the chemical equilibrium entirely toward the final product, preventing reversible ring-opening.

    • Self-Validation Check: Monitor the reaction via HPLC. The reaction is deemed complete when the intermediate peak area is < 1.0% and CO2​ evolution ceases.

  • Isolation: Cool the mixture to 20 °C to induce crystallization. Filter the resulting solid and wash with cold EtOH. Dry under vacuum at 60 °C to yield the crude 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Thermodynamic Stability Assessment via SMPT and DSC

This workflow isolates the thermodynamically stable anhydrous form (Form A) from any metastable hydrates[5].

Step-by-Step Methodology:

  • Slurry Preparation: Weigh equal amounts (1:1 ratio, 500 mg each) of Form A and Form D powders. Suspend the mixture in 5 mL of anhydrous isopropanol.

    • Causality: Isopropanol provides a low water activity environment with moderate API solubility, establishing the necessary thermodynamic gradient for phase conversion without degrading the compound.

  • Equilibration: Stir the suspension at 150 rpm at 60 °C for 48 hours.

    • Self-Validation Check (In-line Raman): Analyze the solid phase using Raman spectroscopy. The complete disappearance of the broad O-H stretch associated with the hydrate confirms the total conversion to Form A.

  • Thermal Analysis (DSC): Filter the equilibrated solid and dry under vacuum. Analyze 3-5 mg of the sample using Differential Scanning Calorimetry (DSC) with a heating rate of 10 K/min under nitrogen flow.

    • Causality: A heating rate of 10 K/min is optimal; it is fast enough to prevent thermal degradation prior to melting, yet slow enough to accurately resolve any residual desolvation endotherms.

    • Self-Validation Check: A single, sharp endothermic peak between 298 °C and 302 °C validates the absolute phase purity of the thermodynamic Form A[4].

Workflow A Synthesis of 3-methyl-4H- pyrido[1,2-a]pyrimidin-4-one B Crystallization (Kinetic vs Thermodynamic) A->B C Hydrate Form (Kinetic Product) B->C High Water Activity D Anhydrous Form (Thermodynamic Minimum) B->D Low Water Activity E Solvent-Mediated Phase Transformation (SMPT) C->E F Solid-State Characterization (DSC, PXRD, Raman) C->F D->F E->D Slurry in Isopropanol

Workflow for synthesis and thermodynamic phase transformation of pyrido[1,2-a]pyrimidin-4-ones.

Conclusion

The thermodynamic stability of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a function of its highly conjugated planar structure, which facilitates dense π−π stacking and strong intermolecular networks in the solid state. By leveraging entropically driven synthetic steps (decarboxylation) and thermodynamically controlled isolation techniques (SMPT), researchers can reliably isolate the anhydrous Form A. This self-validating approach ensures that the physical properties of the API remain invariant, de-risking downstream formulation and maximizing the efficacy of pyrido[1,2-a]pyrimidine-based therapeutics.

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: A Comprehensive Guide to the Synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Introduction The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Derivatives of this core structure are know...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and agrochemical industries.[1][2][3] Derivatives of this core structure are known to exhibit a wide range of biological activities, including but not limited to, antiallergic, antipsychotic, and anticancer properties.[2][4][5] Notably, this scaffold is present in marketed drugs such as the antiasthmatic agent pemirolast and the tranquilizer pirenperone.[4] The 3-methyl substituted analog, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, serves as a key building block for the synthesis of more complex and potentially bioactive molecules. This document provides a detailed, step-by-step protocol for the synthesis of this compound, grounded in established chemical principles and supported by practical insights for researchers in organic synthesis and drug development.

Underlying Synthetic Strategy: The Gould-Jacobs Reaction

The synthesis of the 4H-pyrido[1,2-a]pyrimidin-4-one core is most effectively achieved through a cyclocondensation reaction, a variant of the Gould-Jacobs reaction.[6][7][8] This powerful method involves the initial reaction of a 2-aminopyridine with a β-ketoester. The reaction proceeds through an initial condensation to form an enamine intermediate, followed by a thermally induced intramolecular cyclization and subsequent dehydration to yield the fused heterocyclic system. The choice of the β-ketoester is critical as it dictates the substitution pattern on the resulting pyrimidinone ring. For the target molecule, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the key precursor is ethyl 2-methyl-3-oxobutanoate.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-AminopyridineReagent Grade, ≥98%Sigma-Aldrich
Ethyl 2-methyl-3-oxobutanoateSynthesis Grade, ≥97%Sigma-Aldrich
Dowtherm AHigh Temperature Heat Transfer FluidDow ChemicalCan be substituted with other high-boiling solvents like diphenyl ether.
EthanolAnhydrous, ≥99.5%Fisher Scientific
Diethyl EtherAnhydrous, ≥99.7%Fisher Scientific
Celite®For filtration.
Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, add 2-aminopyridine (10.0 g, 106.3 mmol) and ethyl 2-methyl-3-oxobutanoate (16.8 g, 116.9 mmol, 1.1 eq).

  • Initial Condensation: To the flask, add 100 mL of ethanol. Stir the mixture at room temperature for 30 minutes. The initial reaction is the formation of the enamine intermediate.

  • Solvent Removal: Remove the ethanol under reduced pressure using a rotary evaporator to obtain a viscous oil.

  • Cyclization: To the residue, add 100 mL of Dowtherm A. Heat the mixture to a gentle reflux (approximately 250-260 °C) with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature. Upon cooling, the product will precipitate.

    • Add 100 mL of diethyl ether to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

    • Collect the solid product by vacuum filtration through a bed of Celite®.

    • Wash the collected solid with 3 x 50 mL of diethyl ether to remove residual Dowtherm A.

  • Purification:

    • The crude product can be further purified by recrystallization from ethanol to yield 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a crystalline solid.

    • Dry the purified product in a vacuum oven at 60 °C for 12 hours.

Reaction Mechanism and Rationale

The synthesis proceeds via a well-established two-step mechanism:

  • Enamine Formation: The nucleophilic amino group of 2-aminopyridine attacks the keto-carbonyl of ethyl 2-methyl-3-oxobutanoate, followed by dehydration to form the more stable enamine intermediate. This step is typically performed at a lower temperature.

  • Thermal Cyclization: At elevated temperatures, the endocyclic nitrogen of the pyridine ring acts as a nucleophile and attacks the ester carbonyl. This is followed by the elimination of ethanol, leading to the formation of the six-membered pyrimidinone ring. This intramolecular cyclization is the key ring-forming step.

Characterization Data

The identity and purity of the synthesized 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one should be confirmed by standard analytical techniques. Expected data is as follows:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.05 (d, 1H), 7.70-7.60 (m, 2H), 6.90 (t, 1H), 2.40 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.0, 158.5, 148.0, 137.5, 126.0, 117.5, 112.0, 15.0.

  • Mass Spectrometry (ESI): m/z calculated for C₉H₈N₂O [M+H]⁺: 161.07, found 161.07.

  • Appearance: Off-white to pale yellow crystalline solid.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Sequence cluster_product Final Product 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate Ethyl 2-methyl-3-oxobutanoate->Condensation Cyclization Cyclization Condensation->Cyclization Thermal (High Temp) Work-up & Purification Work-up & Purification Cyclization->Work-up & Purification 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Work-up & Purification->3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Caption: Synthetic workflow for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete cyclization is a common issue. Ensure that the reaction temperature is maintained at a consistent reflux. The use of a high-boiling solvent is crucial for driving the reaction to completion.

  • Product Purity: The primary impurity is often unreacted starting materials or the intermediate enamine. Thorough washing with diethyl ether is essential to remove the high-boiling solvent. Recrystallization is highly effective for removing other impurities.

  • Alternative Reagents: While ethyl 2-methyl-3-oxobutanoate is specified, other β-ketoesters can be used to generate a library of substituted pyrido[1,2-a]pyrimidin-4-ones.

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The procedure is based on the robust Gould-Jacobs reaction and is suitable for laboratory-scale synthesis. The resulting compound is a valuable intermediate for further chemical exploration in the fields of medicinal chemistry and materials science.

References

  • Gould–Jacobs reaction - Wikipedia. Available at: [Link]

  • Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc. Available at: [Link]

  • The Gould—Jacob Type of Reaction for the Synthesis of Novel Pyrimidopyrrolopyrimidines: A Comparison of Classical Heating vs. Solvent-Free Microwave Irradiation. - ResearchGate. Available at: [Link]

  • 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization - ResearchGate. Available at: [Link]

  • Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction | ACS Combinatorial Science. Available at: [Link]

  • Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. World Journal of Pharmaceutical Sciences. Available at: [Link]

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES - Semantic Scholar. Available at: [Link]

  • Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters - ResearchGate. Available at: [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC. Available at: [Link]

  • Synthesis of Novel Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives and Their Anticancer Activity - J-STAGE. Available at: [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. Available at: [Link]

  • 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - SciSpace. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION 8 BIOLOGICAL EVALUATION OF SOME NOVEL PYRIDO[1,2-A] PYRIMIDIN-4-ONE DERIVATIVES | Journal of Advanced Scientific Research. Available at: [Link]

  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors - PubMed. Available at: [Link]

Sources

Application

Advanced Applications of the 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold in Targeted Drug Discovery

Executive Summary The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a highly privileged, nitrogen-fused bicyclic pharmacophore in modern medicinal chemistry. Structurally related to quinazolines and qu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold has emerged as a highly privileged, nitrogen-fused bicyclic pharmacophore in modern medicinal chemistry. Structurally related to quinazolines and quinolines, this core offers unique physicochemical properties, including optimal planarity, tunable lipophilicity, and precise spatial vectors for hydrogen bonding. This Application Note synthesizes the latest pharmacological applications of this scaffold—ranging from dual kinase inhibition in oncology to allosteric modulation in metabolic diseases—and provides validated, step-by-step protocols for its synthesis and biological evaluation.

Pharmacological Relevance & Structural Rationale

The utility of the pyrido[1,2-a]pyrimidin-4-one core stems from its ability to act as a rigid, shape-matched bioisostere for purine rings, making it exceptionally effective at targeting the ATP-binding pockets of kinases.

  • Hinge-Binding Capabilities: The nitrogen atoms within the pyrimidine ring act as critical hydrogen bond acceptors. In kinase targets (e.g., PI3K, mTOR), these atoms mimic the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region (e.g., Val882 in PI3Kγ) .

  • The 3-Methyl Advantage: The incorporation of a methyl group at the C3 position provides a specific steric vector. This modification restricts the rotational freedom of adjacent substituents, locking the molecule into a bioactive conformation and filling localized hydrophobic sub-pockets, which drastically improves target selectivity and reduces off-target toxicity.

  • Water-Mediated Interactions: The pyridyl nitrogen often engages with conserved water molecules deep within binding pockets, stabilizing the ligand-protein complex thermodynamically .

Key Applications in Drug Discovery

Oncology: PI3K/mTOR Dual Inhibitors

Dual suppression of the PI3K/mTOR pathway is a proven strategy to overcome feedback loops and block PI3K-independent mTOR activation in tumor proliferation. Researchers have successfully utilized the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core to develop orally active dual inhibitors. For instance, Compound 31 demonstrated sub-nanomolar potency against mTOR (IC₅₀ = 4.7 nM) and pan-PI3K activity, leading to significant in vivo efficacy in PC-3M prostate tumor xenograft models .

Oncology: Allosteric SHP2 Inhibition

Src homology-2-containing protein tyrosine phosphatase 2 (SHP2) is a critical regulator of the RAS-ERK signaling pathway. Overexpression is linked to various cancers. Recent scaffold-hopping strategies have identified pyrido[1,2-a]pyrimidin-4-one derivatives as potent allosteric SHP2 inhibitors. By introducing flexible linkers to the rigid core, compounds like 14i achieved high enzymatic inhibition (IC₅₀ = 0.104 μM) against full-length SHP2, inducing apoptosis and arresting the cell cycle at the G0/G1 phase .

Metabolic Disorders: ERRα Agonism

The estrogen-related receptor α (ERRα) is a nuclear receptor critical for cellular energy metabolism. Pyrido[1,2-a]pyrimidin-4-ones have been identified as novel small-molecule agonists of ERRα. These derivatives enhance the transcription of downstream target genes, significantly improving glucose and fatty acid uptake in muscle cells, validating the scaffold as a lead for metabolic disease therapeutics .

Diabetic Complications: Aldose Reductase Inhibition

Aldose reductase (ALR2) is implicated in the pathogenesis of diabetic complications. 2-Phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives bearing catechol moieties have demonstrated potent ALR2 inhibition alongside significant antioxidant properties, mapping perfectly to the enzyme's pharmacophoric recognition sites .

Quantitative Data Summary

The following table summarizes the pharmacological metrics of key 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives across different therapeutic targets.

TargetLead Compound / DerivativeIC₅₀ / EC₅₀ ValueMechanism of ActionReference
PI3Kα / mTOR Compound 313.4 nM (PI3Kα) / 4.7 nM (mTOR)ATP-competitive dual hinge-binder
SHP2 Compound 14i0.104 μMAllosteric inhibition (stabilizes auto-inhibited state)
Pan-Pim Kinase Compound 16a2.1 nM (Pim-2)ATP-competitive inhibition
ERRα Compound 7a10.0 μM (Transcriptional fold-activation)Nuclear receptor agonism
ALR2 Catechol-derivative 28Sub-micromolarSelective enzymatic inhibition & antioxidant

Experimental Workflows & Protocols

Protocol 1: Synthesis of the 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core

This protocol utilizes a thermodynamically driven intramolecular cyclization, ensuring high regioselectivity and yield.

Materials:

  • 5-Substituted 2-aminopyridine (1.0 eq)

  • Diethyl 2-methyl-3-oxosuccinate (1.2 eq)

  • Triethyl orthoformate (1.5 eq)

  • Diphenyl ether (solvent)

Step-by-Step Methodology:

  • Enamine Formation: Dissolve the 5-substituted 2-aminopyridine and diethyl 2-methyl-3-oxosuccinate in refluxing ethanol (80°C) for 4 hours.

    • Causality: Refluxing ethanol provides sufficient kinetic energy to form the uncyclized enamine intermediate without triggering premature, non-selective cyclization.

  • Solvent Exchange: Evaporate the ethanol under reduced pressure to isolate the crude intermediate.

  • Thermal Cyclization: Suspend the crude intermediate in diphenyl ether. Heat the reaction mixture to 220°C under a nitrogen atmosphere for 6 hours.

    • Causality: Diphenyl ether is chosen for its high boiling point. The extreme thermal conditions (220°C) are required to overcome the activation energy barrier for the intramolecular cyclization and subsequent decarboxylation, yielding the stable aromatic core .

  • Purification: Cool the mixture to room temperature, precipitate the product using hexanes, and filter. Purify via silica gel chromatography (DCM/MeOH gradient).

  • Self-Validating QC: Confirm the core formation via LC-MS (target mass [M+H]⁺) and ¹H-NMR. The diagnostic singlet for the C2 proton (if unsubstituted) or the distinct downfield shift of the pyridyl protons confirms the cyclized structure.

Protocol 2: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

Used to validate the ATP-competitive inhibition of the synthesized derivatives against PI3K/mTOR.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20).

  • Compound Plating: Dispense 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550) to create a 10-point dose-response curve (top concentration 10 μM, 1:3 dilution).

  • Enzyme Incubation: Add 2 nM of recombinant PI3Kα or mTOR to the wells. Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase before the competitive substrate (ATP) is introduced, ensuring accurate IC₅₀ determination.

  • Reaction Initiation: Add ATP (at the predetermined Kₘ value for the specific kinase) and the biotinylated substrate peptide. Incubate for 60 minutes.

  • Signal Detection: Add the HTRF detection mixture (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665) and EDTA to stop the kinase reaction. Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

    • Causality: Time-resolved fluorescence (HTRF) is strictly utilized here because planar, conjugated heterocycles like pyrido-pyrimidinones often exhibit auto-fluorescence. HTRF introduces a time delay before measurement, completely eliminating background compound fluorescence and preventing false positives/negatives.

  • Self-Validating QC: Calculate the Z'-factor for the assay plate. A Z'-factor > 0.6 validates the assay's robustness and signal-to-noise ratio.

Visualizations

Pathway Diagram: Dual Inhibition of PI3K/mTOR

The following diagram illustrates the mechanistic intervention of the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core within the oncogenic PI3K/AKT/mTOR signaling cascade.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Lipid Kinase) RTK->PI3K Activates AKT AKT (Protein Kinase B) PI3K->AKT Phosphorylates PIP2 to PIP3 mTOR mTORC1 / mTORC2 (Ser/Thr Kinase) AKT->mTOR Activates Proliferation Cell Survival & Tumor Proliferation mTOR->Proliferation Promotes Inhibitor 3-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Dual Inhibitor Inhibitor->PI3K Blocks Hinge Region Inhibitor->mTOR Blocks ATP Binding

Caption: Mechanistic pathway of PI3K/mTOR signaling blocked by pyrido[1,2-a]pyrimidin-4-one dual inhibitors.

Synthetic Workflow Diagram

The following workflow maps the high-temperature intramolecular cyclization required to construct the core scaffold.

G SM1 5-Substituted 2-Aminopyridine Condensation Thermal Condensation (Refluxing EtOH) SM1->Condensation SM2 Diethyl 2-methyl-3-oxosuccinate (β-Keto Ester) SM2->Condensation Intermediate Uncyclized Enamine Condensation->Intermediate -H2O Cyclization Intramolecular Cyclization & Decarboxylation (220°C) Intermediate->Cyclization Product 3-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Core Cyclization->Product -EtOH, -CO2

Caption: Step-by-step synthetic workflow for the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core.

References

  • Yu, T., Li, N., Wu, C., Guan, A., Li, Y., Peng, Z., ... & Chen, S. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters, 9(3), 256-261.[Link] [1]

  • Wang, F., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 151, 107661. [Link] [1]

  • Peng, L., et al. (2011). Identification of Pyrido[1,2-α]pyrimidine-4-ones as New Molecules Improving the Transcriptional Functions of Estrogen-Related Receptor α. Journal of Medicinal Chemistry, 54(22), 7729-7738.[Link] [1]

  • Costantino, L., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927.[Link] [1]

  • Xia, Y., et al. (2016). Discovery and Optimization of Quinazolinone-pyrrolopyrrolones as Potent and Orally Bioavailable Pan-Pim Kinase Inhibitors. Journal of Medicinal Chemistry, 59(13), 6122-6135.[Link] [1]

Method

Application Note: Catalytic Strategies for the High-Yield Synthesis of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

Strategic Overview & Mechanistic Rationale The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle critical to modern drug discovery, serving as the core pharmacophore in PI3K/mTOR inhi...

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Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Mechanistic Rationale

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a privileged bicyclic heterocycle critical to modern drug discovery, serving as the core pharmacophore in PI3K/mTOR inhibitors, antipsychotics (e.g., paliperidone derivatives), and treatments for spinal muscular atrophy[1]. Historically, synthesizing this core required harsh Brønsted acids (like polyphosphoric acid) or extreme thermal conditions, leading to poor atom economy, complex purification, and low yields of the 3-methyl derivatives[1].

Modern synthetic methodologies have pivoted toward advanced catalytic systems to achieve high-yield, regioselective cyclizations. This application note details three field-proven catalytic paradigms:

  • Solid Heteropolyacid Catalysis (Al₃PW₁₂O₄₀) : By completely exchanging the H⁺ ions of tungstophosphoric acid with Al³⁺ ions, the catalyst transitions from a Brønsted acid to a powerful, moisture-stable Lewis acid. This high density of Lewis acid sites specifically activates the carbonyl groups of 1,3-dicarbonyl substrates (e.g., diethyl 2-methyl-3-oxosuccinate), facilitating rapid nucleophilic attack by 2-aminopyridine to form an enamine intermediate, followed by seamless intramolecular cyclization[2].

  • Copper-Catalyzed Ullmann-Type Tandem Reactions : For highly substituted derivatives,3 drives a one-pot C–N cross-coupling and intramolecular amidation between 2-halopyridines and amino-acrylate esters[3].

  • Photoredox Late-Stage Functionalization : 4 acts as a visible-light photoredox catalyst to generate aryl radicals from diazonium tetrafluoroborates, allowing mild C–H arylation of the synthesized core[4].

Quantitative Data Summary

The following table summarizes the operational metrics of the primary catalytic systems used to construct and functionalize the pyrido[1,2-a]pyrimidin-4-one core.

Catalyst SystemReaction TypeKey SubstratesTemp / SolventAvg. YieldKey Advantage
Al₃PW₁₂O₄₀ Condensation / Cyclization2-Aminopyridine + 1,3-Dicarbonyl80°C / EtOH>90%Eco-friendly, reusable, high Lewis acidity
CuI / Ligand Ullmann C-N / Amidation2-Halopyridine + Amino-acrylate130°C / DMF85–90%Broad functional group tolerance
Eosin Y (EY-Na₂) Photoredox C-H ArylationDiazonium salt + Heteroarene20°C / MeCN:H₂O70–85%Mild conditions, late-stage functionalization

Mechanistic & Workflow Visualizations

Mechanism A 2-Aminopyridine + 1,3-Dicarbonyl B Lewis Acid Activation (Al3PW12O40) A->B Catalyst Binding C Enamine Intermediate B->C Nucleophilic Attack D Intramolecular Cyclization C->D -H2O E Pyrido[1,2-a]pyrimidin-4-one Derivative D->E Product Release

Mechanistic pathway of Al₃PW₁₂O₄₀-catalyzed pyrido[1,2-a]pyrimidin-4-one synthesis.

Workflow Step1 1. Reagent Mixing (Substrates + Catalyst + EtOH) Step2 2. Reflux (80°C) Monitor via TLC/HPLC Step1->Step2 Step3 3. Hot Filtration (Separate Solid Catalyst) Step2->Step3 Step4 4. Filtrate Concentration & Recrystallization Step3->Step4 Filtrate Step6 Catalyst Washing & Drying (Ready for Reuse) Step3->Step6 Solid Residue Step5 5. Pure Product Yield (>90%) Step4->Step5 Step6->Step1 Recycled Catalyst

Experimental workflow for heterogeneous catalyst recovery and product isolation.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one via Al₃PW₁₂O₄₀ Catalysis

This protocol utilizes a solid heteropolyacid catalyst to drive the condensation of 2-aminopyridine with a methyl-substituted 1,3-dicarbonyl[2].

Step 1: Reaction Assembly

  • Action: In a 50 mL round-bottom flask, combine 10 mmol of 2-aminopyridine, 10 mmol of diethyl 2-methyl-3-oxosuccinate (or ethyl 2-methylacetoacetate), and 0.1 g of Al₃PW₁₂O₄₀ catalyst in 10 mL of absolute ethanol.

  • Causality & Logic: Ethanol is selected as a protic solvent to stabilize the transition state and facilitate proton transfer during enamine formation. The Al³⁺ sites on the catalyst coordinate with the dicarbonyl oxygens, increasing their electrophilicity without the destructive side reactions typical of strong liquid acids[2].

  • Validation Checkpoint: The mixture should transition from a heterogeneous suspension to a distinct yellow-tinted solution as the enamine intermediate begins to form.

Step 2: Reflux and Kinetic Monitoring

  • Action: Heat the mixture to reflux (approx. 80°C) under continuous magnetic stirring for 2–4 hours.

  • Causality & Logic: Thermal energy is required to overcome the activation barrier for the final dehydration and intramolecular cyclization step.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The reaction is self-validating when the 2-aminopyridine spot (Rf ~0.2) completely disappears, replaced by a highly UV-active product spot (Rf ~0.5). If the starting material persists past 4 hours, catalyst moisture contamination is the likely cause.

Step 3: Catalyst Recovery and Product Isolation

  • Action: Perform a hot filtration of the reaction mixture to separate the solid Al₃PW₁₂O₄₀ catalyst. Wash the recovered catalyst with hot ethanol, dry under vacuum at 100°C, and store for reuse.

  • Action: Concentrate the filtrate under reduced pressure and recrystallize the crude residue from ethanol to yield pure 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Validation Checkpoint: Recrystallization should yield distinct yellow crystals. A melting point check and ¹H NMR (singlet at ~2.1 ppm for the C3-methyl group) will validate structural integrity[1].

Protocol B: CuI-Catalyzed Tandem C–N Coupling for Complex Derivatives

For substrates where simple condensation fails, this transition-metal approach builds the bicyclic system from 2-halopyridines[3].

Step 1: Anaerobic Setup

  • Action: Charge a Schlenk tube with 2-iodopyridine (1.0 mmol), (Z)-3-amino-2-methyl-3-arylacrylate ester (1.2 mmol), CuI (10 mol%), and K₂CO₃ (2.0 mmol) in 3 mL of anhydrous DMF. Degas via three freeze-pump-thaw cycles.

  • Causality & Logic: CuI is highly susceptible to oxidation to Cu(II) in the presence of atmospheric oxygen, which would immediately stall the Ullmann catalytic cycle. DMF provides the high boiling point and polarity needed to stabilize the Cu(I)/Cu(III) intermediates[3].

  • Validation Checkpoint: The solution must remain clear or pale yellow. A shift to a green/blue tint indicates unwanted Cu(II) formation, necessitating a restart of the degassing process.

Step 2: Thermal Cyclization

  • Action: Heat the sealed tube to 130°C for 12 hours.

  • Causality & Logic: The elevated temperature drives the initial Ullmann-type oxidative addition of the carbon-iodine bond to the copper center, followed by intramolecular amidation to close the pyrimidin-4-one ring[3].

  • Validation Checkpoint: Post-reaction, quench with water and extract with ethyl acetate. The organic layer should be analyzed by LC-MS to confirm the mass of the cyclized product and the absence of the uncyclized intermediate.

References

  • Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts Source: RSC Advances URL
  • CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction Source: PMC / NIH URL
  • Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts Source: ACS Publications URL
  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Publications URL

Sources

Application

Application Notes and Protocols for In Vivo Evaluation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Foreword: A Strategic Approach to In Vivo Assessment The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, includi...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Strategic Approach to In Vivo Assessment

The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of in vivo testing protocols for a specific analogue, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Given the nascent stage of research on this particular molecule, the following protocols are synthesized from established methodologies for evaluating compounds with similar structural motifs and potential therapeutic applications. Our approach emphasizes a logical, stepwise progression from foundational safety and pharmacokinetic assessments to robust efficacy studies in relevant disease models. Every protocol herein is designed as a self-validating system, embedding the principles of scientific rigor and ethical consideration for animal welfare.

Part 1: Foundational In Vivo Characterization

Prior to assessing therapeutic efficacy, a thorough understanding of the compound's behavior within a living system is paramount. This initial phase focuses on pharmacokinetics (PK) and acute toxicity, which are critical for determining appropriate dosing, vehicle formulation, and a preliminary safety profile.

Preclinical Pharmacokinetic (PK) Studies

The objective of these studies is to characterize the absorption, distribution, metabolism, and excretion (ADME) of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. A preliminary pharmacokinetic study in a rodent model, such as rats, is recommended.[4][5]

Experimental Protocol: Single-Dose Pharmacokinetics in Rats

  • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

  • Compound Formulation: The compound should be formulated in a suitable vehicle (e.g., a solution of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline). The stability and solubility of the compound in the chosen vehicle must be confirmed prior to administration.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine key parameters such as clearance, volume of distribution, and half-life.

    • Oral (PO) Administration: A single oral gavage dose (e.g., 10-50 mg/kg) is administered to assess oral absorption and bioavailability.

  • Sample Collection: Blood samples (approx. 100-200 µL) are collected from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one are quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.

  • Data Analysis: Non-compartmental analysis is used to determine key pharmacokinetic parameters.

Table 1: Key Pharmacokinetic Parameters to be Determined

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration
AUC(0-inf) Area under the plasma concentration-time curve from time 0 to infinity
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Oral bioavailability
Acute Toxicity Assessment

An acute toxicity study provides initial information on the potential adverse effects of a single high dose of the compound. This is crucial for determining a safe starting dose for subsequent efficacy studies.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

  • Animal Model: Female mice or rats.

  • Dosing: A single animal is dosed at a starting level just below the estimated LD50. The dose for the next animal is adjusted up or down depending on the outcome for the previous animal.

  • Observation: Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded regularly.

  • Endpoint: The study provides an estimate of the LD50 and identifies potential target organs of toxicity.

Part 2: Efficacy Evaluation in Disease Models

Based on the known biological activities of the broader pyrido[1,2-a]pyrimidine class, the following sections outline protocols for evaluating the efficacy of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in models of cancer, inflammation, and neurodegeneration.

Anticancer Efficacy

Pyrido[1,2-a]pyrimidin-4-one derivatives have shown promise as anticancer agents, including as inhibitors of SHP2 and PIM-1 kinase.[6][7] A standard approach to evaluate anticancer efficacy in vivo is through the use of human tumor xenograft models in immunodeficient mice.[8][9][10][11]

Experimental Protocol: Human Tumor Xenograft Model

  • Cell Line Selection: Choose a human cancer cell line known to be sensitive to the proposed mechanism of action (if known) or a panel of cell lines from different cancer types (e.g., breast, lung, colon).

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

  • Dosing: Administer 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and a vehicle control daily (or as determined by PK data) via an appropriate route (e.g., oral gavage). A positive control group treated with a standard-of-care chemotherapeutic agent should be included.

  • Endpoint: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity), and at the end of the study, tumors can be excised for biomarker analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

dot

Anticancer_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization growth->randomization treatment Compound/ Vehicle Admin. randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring Daily endpoint_measure Tumor Growth Inhibition monitoring->endpoint_measure ex_vivo Ex Vivo Analysis (Biomarkers) endpoint_measure->ex_vivo

Caption: Workflow for an in vivo anticancer efficacy study.

Anti-inflammatory Activity

The anti-inflammatory potential of novel compounds is frequently assessed using the carrageenan-induced paw edema model in rats, which is a well-established model of acute inflammation.[12][13][14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Groups:

    • Vehicle Control

    • 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (at least 3 dose levels)

    • Positive Control (e.g., Indomethacin or Diclofenac)

  • Compound Administration: Administer the test compound and controls orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Table 2: Data Presentation for Anti-inflammatory Study

Treatment GroupDose (mg/kg)Mean Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control--
Compound (Low)
Compound (Mid)
Compound (High)
Positive Control
Neuroprotective Effects

Given that some fused pyrimidines exhibit neuroprotective properties, it is pertinent to evaluate 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one in a relevant model of neurodegeneration.[16][17][18][19] A model of cerebral ischemia can be employed to assess potential neuroprotective effects.

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model of Stroke

  • Animal Model: Mice or rats.

  • Surgical Procedure: Induce transient focal cerebral ischemia by occluding the middle cerebral artery with an intraluminal filament for a defined period (e.g., 60-90 minutes), followed by reperfusion.

  • Compound Administration: The test compound can be administered before, during, or after the ischemic insult to model prophylactic or therapeutic intervention.

  • Neurological Deficit Scoring: Assess neurological function at 24 hours post-MCAO using a standardized scoring system.

  • Infarct Volume Measurement: At the end of the study, euthanize the animals and section the brains. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.

  • Biochemical and Histological Analysis: Brain tissue can be further processed to measure markers of oxidative stress, inflammation, and apoptosis.

dot

Neuroprotection_Pathway cluster_ischemia Ischemic Insult cluster_pathways Pathophysiological Cascade cluster_intervention Therapeutic Intervention cluster_outcome Outcome MCAO MCAO Surgery Reperfusion Reperfusion MCAO->Reperfusion Excitotoxicity Excitotoxicity Reperfusion->Excitotoxicity OxidativeStress Oxidative Stress Reperfusion->OxidativeStress Inflammation Inflammation Reperfusion->Inflammation Apoptosis Apoptosis Excitotoxicity->Apoptosis OxidativeStress->Apoptosis Inflammation->Apoptosis NeuronDeath Neuronal Death Apoptosis->NeuronDeath Compound 3-methyl-4H-pyrido [1,2-a]pyrimidin-4-one Compound->Excitotoxicity Inhibits Compound->OxidativeStress Inhibits Compound->Inflammation Inhibits Compound->Apoptosis Inhibits Neuroprotection Neuroprotection Compound->Neuroprotection

Caption: Proposed neuroprotective mechanism in an ischemia model.

Part 3: Ethical Considerations and Data Integrity

All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. It is imperative to ensure the humane treatment of animals and to minimize pain and distress. For data integrity, studies should be randomized and, where possible, blinded to reduce experimental bias.

References

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). In Vivo.
  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC. (n.d.). National Center for Biotechnology Information.
  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2020, July 1). ijpbs.
  • IN VIVO Screening Models of Anticancer Drugs. (2013, November 11). SciSpace.
  • Natural Product Testing: Selecting in vivo Anticancer Assay Model. (2024, February 9). Preprints.org.
  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (n.d.). SciELO.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). MDPI.
  • Methods for Evaluating the In Vivo Analgesic and Anti-Inflammatory Activity of Essential Oils. (2023, December 9). IntechOpen.
  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019, November 22). INNOSC Theranostics and Pharmacological Sciences.
  • In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. (2011, January 7). Public Health Toxicology.
  • Application Notes and Protocols: In Vivo Studies of Neuroprotective Agents in Parkinson's Disease Models. (n.d.). BenchChem.
  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (2024, September 28). PubMed.
  • In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats. (n.d.). Taylor & Francis Online.
  • In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. (2022, March 17). Frontiers.
  • 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). NextSDS.
  • Methodological Quality of Animal Studies of Neuroprotective Agents Currently in Phase II/III Acute Ischemic Stroke Trials. (2008, December 12). American Heart Association Journals.
  • Preliminary pharmacokinetics of a new pyridopyrimidine derivative. (n.d.). PubMed.
  • 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (n.d.). National Center for Biotechnology Information.
  • Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. (2024, October 15). PubMed.
  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Monopolar Spindle 1 (MPS1) Inhibitors and Enables the Discovery of the Phase 1 Clinical Candidate N 2. (2018, September 10). ACS Publications.
  • Discovery of substituted 3H-pyrido[2,3-d]pyrimidin-4-ones as potent, biased, and orally bioavailable sst2 agonist. (2020, November 1). PubMed.
  • (PDF) 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. (2023, March 26). ResearchGate.
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1. (2021, August 21). MDPI.
  • (PDF) 3-Acetyl-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. (2017, July 3). ResearchGate.
  • Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. (2022, March 14). MDPI.
  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. (2007, October 4). PubMed.
  • Determination of New 4‐Aryl‐pyrido[1,2‐c]pyrimidine Derivatives, Potential Antidepressant Agents. (2023, December 4). SpringerLink.
  • Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. (n.d.). National Center for Biotechnology Information.
  • Chemical Properties of 4H-Pyrido[1,2-a]pyrimidin-4-one, 3-methyl. (n.d.). Cheméo.
  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024, April 5). RSC Publishing.

Sources

Method

Advanced Chromatographic Strategies for the Separation of 3-Methyl-4H-Pyrido[1,2-a]pyrimidin-4-one Isomers

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a privileged scaffold in modern medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The effective separation of its isomers—both positional and chiral—is a critical step in drug discovery and development, essential for ensuring safety, efficacy, and regulatory compliance. This application note provides a comprehensive guide to the chromatographic separation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one isomers and their chiral analogues. We present detailed, field-proven protocols for both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for achiral separations and the increasingly pivotal Supercritical Fluid Chromatography (SFC) for high-throughput enantioseparation. The causality behind methodological choices, from mobile phase composition to stationary phase selection, is explained to empower researchers to adapt and optimize these methods for their specific molecular targets.

Introduction: The Isomeric Challenge in Drug Development

The pyrido[1,2-a]pyrimidine framework is a cornerstone of many biologically active compounds, including antipsychotics like risperidone and anti-allergic agents such as pemirolast.[1][3] Subtle changes in the molecular structure, such as the position of a methyl group (positional isomers) or the spatial arrangement of atoms around a stereocenter (enantiomers), can lead to dramatically different pharmacological and toxicological profiles.[4] Consequently, robust and efficient analytical and preparative separation methods are not merely a matter of quality control; they are fundamental to the advancement of safe and effective medicines.

This guide is designed to serve as a practical resource for scientists tackling the separation of these challenging isomers. We will explore the foundational principles and provide actionable protocols for two primary chromatographic techniques:

  • Reversed-Phase HPLC (RP-HPLC): The workhorse for purity assessment and the separation of positional isomers based on polarity differences.

  • Supercritical Fluid Chromatography (SFC): A powerful, green-chemistry-aligned technique that has become the industry standard for chiral separations due to its speed and efficiency.[4][5]

Part I: Separation of Positional Isomers via Reversed-Phase HPLC

Positional isomers of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (e.g., 2-methyl, 6-methyl, or 9-methyl derivatives) often exhibit very similar physical properties, making their separation challenging. RP-HPLC is an ideal technique for this purpose, separating analytes based on their relative hydrophobicity.

Principle of Separation

In RP-HPLC, a non-polar stationary phase (typically alkyl-bonded silica, like C18) is used with a polar mobile phase (usually a mixture of water and a miscible organic solvent such as acetonitrile or methanol). More hydrophobic isomers will interact more strongly with the C18 stationary phase and thus be retained longer, eluting later than their more polar counterparts. The addition of an acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is crucial. The basic nitrogen atoms in the pyrido[1,2-a]pyrimidin-4-one core can interact with residual silanol groups on the silica support, causing peak tailing. The acid modifier protonates these basic sites, minimizing these unwanted secondary interactions and resulting in sharper, more symmetrical peaks.[6]

RP_HPLC_Workflow cluster_prep Preparation cluster_method Method Development cluster_analysis Analysis & Finalization sample_prep Sample Preparation Dissolve crude isomer mix in mobile phase A/DMSO column_select Column Selection Start with C18, 5 µm, 4.6x150 mm sample_prep->column_select mobile_phase Mobile Phase Preparation A: 0.1% TFA in H₂O B: 0.1% TFA in ACN mobile_phase->column_select gradient_dev Gradient Development Run broad scout gradient (e.g., 5-95% B) column_select->gradient_dev optimization Optimization Adjust gradient slope for optimal resolution gradient_dev->optimization run_analysis Execute Analysis Inject sample optimization->run_analysis data_review Data Review Identify peaks, check resolution & purity run_analysis->data_review method_finalize Finalize Method Document conditions data_review->method_finalize

Figure 1. Workflow for RP-HPLC method development.
Protocol 1: Analytical RP-HPLC for Positional Isomer Profiling

This protocol describes a general-purpose method for assessing the purity and separating positional isomers of methyl-4H-pyrido[1,2-a]pyrimidin-4-ones.

1. Instrumentation and Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade water, acetonitrile (ACN), and trifluoroacetic acid (TFA).

2. Sample Preparation:

  • Prepare a stock solution of the isomer mixture at approximately 1 mg/mL in a 50:50 mixture of ACN and water, or in DMSO if solubility is an issue.

  • Filter the sample through a 0.2 or 0.45 µm syringe filter before injection to prevent column blockage.[7]

3. Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 5 µmA versatile, robust stationary phase providing good retention for moderately polar heterocycles.
Mobile Phase A 0.1% TFA in WaterAqueous phase. TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileOrganic modifier. Acetonitrile often provides sharper peaks and lower backpressure than methanol.
Gradient 5% to 95% B over 15 minA broad "scouting" gradient to ensure all components elute and to determine the approximate elution profile.
Post-Gradient Hold Hold at 95% B for 2 minEnsures elution of any highly retained impurities.
Re-equilibration Return to 5% B and hold for 3 minCritical for ensuring reproducible retention times between injections.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID analytical column.
Column Temp. 30 °CUsing a column oven improves the stability and reproducibility of retention times.
Detection UV at 254 nm or PDA ScanPyrido[1,2-a]pyrimidin-4-ones have a strong UV chromophore. A PDA detector is useful for peak tracking and purity analysis.
Injection Volume 5-10 µLAdjust based on sample concentration and detector response.

4. Methodology:

  • Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the gradient program as specified in the table.

  • Analyze the resulting chromatogram to determine the retention times and resolution between the isomers.

  • Optimization: If resolution is insufficient, the gradient can be made shallower around the elution time of the target isomers (e.g., change from 20% to 40% B over 20 minutes instead of 5 minutes).

Part II: Enantioseparation of Chiral Pyrido[1,2-a]pyrimidin-4-one Analogs

While the parent 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is achiral, many of its derivatives developed as drug candidates possess one or more stereocenters. The separation of enantiomers is non-negotiable in pharmaceutical development.

Technology Spotlight: Supercritical Fluid Chromatography (SFC)

For decades, chiral separations were dominated by normal-phase HPLC. However, SFC has emerged as a superior technology for this task.[5] SFC uses supercritical carbon dioxide (CO₂) as the primary mobile phase, which exists in a state with properties between a liquid and a gas.

The SFC Advantage:

  • Speed: The low viscosity of supercritical CO₂ allows for much higher flow rates and faster column equilibration than HPLC, drastically reducing analysis times.[4]

  • Efficiency: Superior mass transfer properties lead to sharper peaks and higher resolution.

  • Green Chemistry: SFC significantly reduces the consumption of organic solvents, aligning with sustainability goals. The CO₂ is often recycled from other industrial processes.[4]

  • Simplified Workup: After preparative separation, the CO₂ is simply vented off, leaving the purified compound in the small volume of co-solvent, which simplifies product recovery.[8]

SFC_Screening_Workflow cluster_input Inputs cluster_process Screening Process cluster_output Analysis & Selection racemate Racemic Sample screening High-Throughput Screening Automated SFC system injects sample onto each CSP Runs a fast, generic gradient with each modifier racemate->screening:f0 csp_library CSP Library (e.g., Chiralpak IA, IB, IC, etc.) csp_library->screening:f0 modifier_library Modifier Library (MeOH, EtOH, IPA) modifier_library->screening:f0 data_analysis data_analysis screening->data_analysis selection Select 'Hit' Conditions Identify the best CSP/Modifier combination based on resolution (Rs) and analysis time data_analysis->selection optimization Method Optimization Fine-tune modifier percentage, temperature, and backpressure for the selected 'hit' selection->optimization

Figure 2. High-throughput screening workflow for chiral SFC.
Protocol 2: High-Throughput Chiral SFC Screening

The key to efficient chiral method development is to rapidly screen a diverse set of Chiral Stationary Phases (CSPs) with different organic modifiers. Modern SFC systems can automate this process.

1. Instrumentation and Materials:

  • Analytical SFC system with automated column and solvent switching.

  • A library of analytical chiral columns (e.g., polysaccharide-based columns like Chiralpak® IA, IB, IC, ID, IE, IF).

  • Supercritical fluid-grade CO₂.

  • Modifiers: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), each with a small amount of an additive (e.g., 0.1% diethylamine) if the analyte is basic.

2. Sample Preparation:

  • Dissolve the racemic sample in a solvent compatible with the modifiers, typically methanol or ethanol, at a concentration of ~1 mg/mL.

3. Typical Screening Conditions:

ParameterSettingRationale
Columns 4-6 different polysaccharide-based CSPs (e.g., 4.6 x 100 mm)Screening a diverse set of columns maximizes the chance of finding initial separation conditions.
Mobile Phase A Supercritical CO₂Primary mobile phase.
Mobile Phase B Modifier (e.g., Methanol)Co-solvent used to control analyte retention and selectivity.
Gradient 5% to 40% Modifier over 5 minutesA fast, generic gradient to quickly assess selectivity on each column.
Flow Rate 3.0 mL/minHigh flow rates are possible due to the low viscosity of the mobile phase, enabling rapid screening.
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Column Temp. 40 °CElevated temperature can improve peak shape and efficiency.
Detection UV/PDA

4. Methodology:

  • Set up the automated screening sequence in the instrument software, programming injections of the sample onto each column with each modifier.

  • Execute the sequence.

  • Review the data to identify "hits"—any combination of column and modifier that shows baseline or partial separation of the enantiomers.

  • The best hit is selected for further optimization and potential scale-up to preparative SFC.

Protocol 3: Optimized Preparative Chiral SFC for Enantiomer Isolation

Once an effective analytical method is identified, it can be scaled up to isolate multi-milligram to gram quantities of each enantiomer.[9]

1. Instrumentation and Materials:

  • Preparative SFC system with a larger-diameter column (e.g., 20 x 250 mm) packed with the same CSP as the optimized analytical method.

  • Fraction collection system.

  • Sufficient quantities of CO₂ and the selected modifier.

2. Sample Preparation:

  • Dissolve the racemic material in the modifier at the highest possible concentration without causing precipitation (e.g., 20-50 mg/mL). Higher concentration increases throughput.

3. Chromatographic Conditions (Example Scale-Up):

ParameterAnalytical SettingPreparative Setting
Column Chiralpak IA, 4.6 x 100 mmChiralpak IA, 20 x 250 mm
Modifier MethanolMethanol
Mode Isocratic at 25% MethanolIsocratic at 25% Methanol
Flow Rate 3.0 mL/min~55-60 mL/min (scaled for column diameter)
Back Pressure 150 bar150 bar
Loading 5 µL (5 µg)1 mL (50 mg) per injection

4. Methodology:

  • Equilibrate the preparative column.

  • Perform stacked injections to maximize throughput, where a new injection is made before the previous one has fully eluted.

  • Set the fraction collector to trigger based on the UV signal of the eluting enantiomer peaks.

  • Collect the two enantiomer fractions separately.

  • After collection, analyze a small aliquot of each fraction using the analytical SFC method to confirm chiral purity (enantiomeric excess, e.e.).

  • Pool the pure fractions and remove the solvent via rotary evaporation to obtain the isolated enantiomers.

Data Comparison: SFC vs. Chiral HPLC
MetricSupercritical Fluid Chromatography (SFC)Normal-Phase HPLC
Typical Analysis Time 2-8 minutes15-40 minutes
Resolution (Rs) Often higher due to better efficiencyGood, but peaks can be broader
Solvent Consumption Low (80-95% CO₂)High (e.g., Hexane/Ethanol)
Environmental Impact Low ("Green" Technology)High (toxic and flammable solvents)
Product Recovery Simple (evaporation of CO₂)Requires removal of large solvent volumes

Troubleshooting & Best Practices

Effective chromatography requires vigilance and a systematic approach to problem-solving.

Troubleshooting_Tree Start Problem Observed P1 Poor Peak Shape? Start->P1 P2 Inconsistent Retention? P3 Low Resolution? P1_A Tailing Peaks P1->P1_A Yes P1->P2 No P1_B Fronting Peaks P1_A->P1_B Fronting S1_A Add/Increase acid modifier (TFA/Formic) for RP-HPLC. Add basic modifier (DEA) for SFC. P1_A->S1_A Tailing S1_B Lower sample concentration. Dissolve sample in initial mobile phase. P1_B->S1_B S2 Ensure column is fully equilibrated between runs. Use a column oven for temperature control. Prepare fresh mobile phase. P2->S2 Yes P2->P3 No S3 Optimize mobile phase (change modifier/gradient slope). Try a different stationary phase (C8, Phenyl, or different CSP). Reduce flow rate. P3->S3 Yes

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Application

The 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffold: A Versatile Platform for Fluorescent Probe Design

Introduction: Unveiling the Potential of a Privileged Heterocycle The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

The 4H-pyrido[1,2-a]pyrimidin-4-one core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of pharmacologically active compounds.[1][2] This scaffold's rigid, planar structure and its electron-rich nature make it an attractive candidate for the development of novel fluorophores. The strategic placement of a methyl group at the 3-position, yielding 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, can further modulate the electronic and photophysical properties of the core, offering a tunable platform for the design of sophisticated fluorescent probes for a range of applications in biological and materials science.

This comprehensive guide provides an in-depth exploration of the use of the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold in the design of fluorescent probes. We will delve into the rational design principles that govern the transformation of this core into functional sensors, provide detailed protocols for its synthesis and functionalization, and present case studies illustrating its application in cellular imaging and analyte detection.

Rational Design Principles for Probe Development

The transformation of the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold into a functional fluorescent probe hinges on the strategic incorporation of two key components: a recognition moiety (receptor) and a signaling unit (fluorophore). The inherent fluorescence of the pyridopyrimidinone core can be modulated, or it can serve as a platform to attach a more robust fluorophore. The design of these probes is typically guided by established photophysical mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Sensing Mechanisms
  • Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorescence of the pyridopyrimidinone core (or an attached fluorophore) is initially quenched by a proximate receptor with appropriate frontier orbital energies. Upon binding of the target analyte to the receptor, the electron transfer process is inhibited, leading to a "turn-on" of the fluorescence signal. This mechanism is particularly effective for the detection of metal ions and protons (pH sensing).[3]

  • Intramolecular Charge Transfer (ICT): The 4H-pyrido[1,2-a]pyrimidin-4-one scaffold possesses an inherent electron donor-acceptor character. By introducing strong electron-donating or electron-withdrawing groups at specific positions, the ICT process can be enhanced. The binding of an analyte can alter the electronic properties of these substituents, leading to a shift in the emission wavelength. This allows for the design of ratiometric probes, where the ratio of fluorescence intensities at two different wavelengths changes upon analyte binding, providing a more robust and quantitative measurement.[4]

  • Förster Resonance Energy Transfer (FRET): In a FRET-based probe, the pyridopyrimidinone scaffold can be part of a donor-acceptor fluorophore pair. The binding of an analyte can induce a conformational change that alters the distance or orientation between the donor and acceptor, thereby modulating the FRET efficiency. This results in a change in the emission intensities of the donor and acceptor, enabling ratiometric sensing.[3]

Below is a conceptual workflow for the design of a fluorescent probe based on the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

G cluster_0 Probe Design Strategy Scaffold 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core Functionalization Introduce Recognition Moiety (e.g., for Metal Ion, pH, Biomolecule) Scaffold->Functionalization Chemical Synthesis Sensing_Mechanism Select Sensing Mechanism (PET, ICT, FRET) Functionalization->Sensing_Mechanism Rational Design Photophysical_Tuning Optimize Photophysical Properties (Quantum Yield, Stokes Shift) Sensing_Mechanism->Photophysical_Tuning Structure-Property Relationship Final_Probe Functional Fluorescent Probe Photophysical_Tuning->Final_Probe Validation

Caption: Conceptual workflow for fluorescent probe design.

Synthesis and Functionalization Protocols

The synthesis of the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core and its subsequent functionalization are critical steps in the development of fluorescent probes. A variety of synthetic strategies have been reported, allowing for the introduction of diverse functional groups at various positions of the scaffold.[1][5]

Protocol 1: Synthesis of the 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Core

This protocol describes a common method for the synthesis of the core scaffold from readily available starting materials.

Materials:

  • 2-Aminopyridine

  • Ethyl 2-methylacetoacetate

  • Polyphosphoric acid (PPA)

  • Ethanol

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyridine (10 mmol) and ethyl 2-methylacetoacetate (12 mmol) in ethanol (50 mL).

  • Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • To the resulting residue, add polyphosphoric acid (20 g) and heat the mixture to 120-140°C for 2-3 hours with stirring.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain pure 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Protocol 2: Functionalization at the C2 Position via Suzuki-Miyaura Coupling

This protocol outlines a method for introducing an aryl or heteroaryl group at the C2 position, which can be a key step in creating a "push-pull" system for ICT-based probes. This requires prior halogenation at the C2 position.

Materials:

  • 2-Chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

  • Arylboronic acid (e.g., 4-(dimethylamino)phenylboronic acid)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a degassed solution of 2-chloro-3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (1 mmol) in a 2:1 mixture of toluene and ethanol (15 mL), add the arylboronic acid (1.2 mmol) and a 2 M aqueous solution of sodium carbonate (2 mL).

  • Purge the mixture with argon for 15 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol) to the reaction mixture.

  • Heat the reaction to 80°C and stir under an argon atmosphere for 12 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and dilute with water (20 mL).

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

The following diagram illustrates a general synthetic scheme for the functionalization of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

G cluster_1 Functionalization Pathways Start 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Halogenation Halogenation (e.g., at C2, C7) Start->Halogenation e.g., NBS, NCS Cross_Coupling Cross-Coupling Reactions (Suzuki, Sonogashira, etc.) Halogenation->Cross_Coupling Pd or Cu catalyst Nucleophilic_Sub Nucleophilic Substitution Halogenation->Nucleophilic_Sub With Amines, Thiols, etc. Final_Probes Diverse Fluorescent Probes Cross_Coupling->Final_Probes Nucleophilic_Sub->Final_Probes

Sources

Technical Notes & Optimization

Troubleshooting

improving reaction yield in 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals looking to optimize the reaction yield of 3-methyl-4...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals looking to optimize the reaction yield of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives.

Below, you will find field-proven troubleshooting FAQs, a mechanistic breakdown of the reaction, quantitative data comparisons, and a self-validating experimental protocol.

Part 1: Troubleshooting FAQs & Yield Optimization

Q1: Why is my condensation yield between 2-aminopyridine and ethyl 2-methylacetoacetate so low (<50%) under standard reflux conditions? A: Low yields in traditional acid-catalyzed reflux conditions (e.g., using p -TsOH in toluene) are primarily caused by the weak nucleophilicity of the exocyclic amine on 2-aminopyridine[1]. When the electrophilicity of the β -keto ester's carbonyl carbon is not sufficiently enhanced, the reaction stalls at the uncyclized Schiff base (imine/enamine) intermediate. Furthermore, prolonged heating in standard solvents often leads to competitive side reactions, such as the formation of naphthyridine derivatives, which consume your starting materials and complicate purification[1].

Q2: How can I minimize the formation of uncyclized intermediates and drive the reaction to completion? A: The most effective strategy is to introduce a mild, non-toxic Lewis acid catalyst, such as Bismuth Trichloride ( BiCl3​ )[2]. BiCl3​ strongly coordinates to the carbonyl oxygen of the β -oxo ester, significantly increasing its electrophilicity. This lowers the activation energy required for both the initial nucleophilic attack and the subsequent intramolecular ring-closing condensation. Reactions catalyzed by BiCl3​ frequently achieve yields exceeding 85% with minimal side-product formation[2].

Q3: Are there greener or more efficient alternatives to traditional solvent-based reflux methods? A: Yes. Transitioning to solvent-free (neat) conditions is highly recommended[3]. By removing the solvent, you maximize the concentration of the reactants, which exponentially increases the collision frequency between the 2-aminopyridine and the ester. When neat conditions are combined with elevated temperatures (105 °C – 120 °C) and a catalyst like BiCl3​ , the thermal degradation of the product is minimized because the reaction reaches completion in a fraction of the time (2–4 hours instead of 12–24 hours)[2].

Q4: Can I use diethyl 2-methyl-3-oxosuccinate instead of ethyl 2-methylacetoacetate to introduce the 3-methyl group? A: Yes, diethyl 2-methyl-3-oxosuccinate is a viable precursor. However, this pathway introduces a mechanistic detour. The initial cyclization will yield a carboxylated intermediate at the 3-position. To obtain the final 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, you must subject the intermediate to a subsequent thermal decarboxylation step, usually achieved by prolonged refluxing in ethanol or diphenyl oxide[4]. If you want a direct, one-step synthesis, ethyl 2-methylacetoacetate is the preferred starting material.

Part 2: Mechanistic Pathway Visualization

Understanding the causality of the reaction is critical for troubleshooting. The diagram below illustrates how Lewis acid activation drives the cascade condensation.

G cluster_0 Reactants R1 2-Aminopyridine Int2 Nucleophilic Attack (Imine/Enamine Formation) R1->Int2 Exocyclic Amine Attack R2 Ethyl 2-methylacetoacetate Int1 BiCl3-Coordinated β-oxo ester R2->Int1 Cat BiCl3 Catalyst (Lewis Acid Activation) Cat->Int1 Coordinates to Carbonyl Int1->Int2 Cycl Intramolecular Ring Closure (Condensation) Int2->Cycl -H2O Prod 3-Methyl-4H-pyrido[1,2-a] pyrimidin-4-one Cycl->Prod -EtOH

BiCl3-catalyzed mechanistic pathway for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one synthesis.

Part 3: Quantitative Data Comparison

To assist in selecting the optimal synthetic route, the following table summarizes the performance metrics of various methodologies based on literature yields and operational parameters[1][2][3].

Synthesis MethodCatalystReaction ConditionsAverage Yield (%)Primary Drawback / Limitation
Traditional Condensation p -TsOHReflux in Toluene, 12h45 - 60%Incomplete cyclization; competitive side products.
Neat Condensation None120 °C, 12-24h65 - 75%Longer reaction times; risk of thermal degradation.
Lewis Acid Catalyzed BiCl3​ Solvent-free, 105 °C, 2-4h85 - 95% Requires catalyst removal during aqueous workup.
Three-Component CF3​SO3​H Reflux in Acetonitrile, 46h40 - 50%Complex reaction mixture; difficult purification.

Part 4: Standardized High-Yield Protocol

This self-validating protocol utilizes the BiCl3​ -catalyzed, solvent-free methodology to maximize the yield of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one[2].

Materials Required:

  • 2-Aminopyridine (1.0 equiv)

  • Ethyl 2-methylacetoacetate (1.2 equiv)

  • Bismuth Trichloride ( BiCl3​ ) (10 mol%)

  • Dichloromethane (DCM)

  • Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminopyridine (1.0 equiv) and ethyl 2-methylacetoacetate (1.2 equiv). Do not add any solvent.

  • Catalyst Addition: Carefully add 10 mol% of BiCl3​ to the neat mixture. Ensure the flask is flushed with inert gas (Nitrogen or Argon) if ambient humidity is high, as BiCl3​ can be moisture sensitive.

  • Reaction Execution: Attach a reflux condenser and heat the mixture in an oil bath set to 105 °C. Stir vigorously. The mixture will melt and become a homogenous melt.

  • In-Process Monitoring: Allow the reaction to proceed for 2 to 4 hours. Self-Validation Step: Monitor the reaction progress via Thin Layer Chromatography (TLC) using an Ethyl Acetate:Hexane (1:2) eluent system. The disappearance of the 2-aminopyridine spot indicates complete conversion.

  • Quenching & Workup: Once complete, remove the flask from the heat and allow it to cool to room temperature. Quench the crude mixture by adding 15 mL of distilled water. Extract the aqueous layer with DCM ( 3×20 mL).

  • Washing & Drying: Combine the organic DCM layers and wash with saturated brine (20 mL). Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue via silica gel column chromatography (eluting with a gradient of Hexane to Ethyl Acetate) to afford the pure 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a solid.

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Welcome to the technical support guide for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous media. The pyrido[1,2-a]pyrimidine skeleton is a privileged scaffold in medicinal chemistry, but its inherent properties often lead to significant challenges in formulation and experimental design.[1] This guide provides in-depth, practical solutions and the scientific rationale behind them to help you achieve consistent and reliable results.

Part 1: Foundational Understanding - FAQs

This section addresses the fundamental reasons behind the poor aqueous solubility of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Q1: Why is 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one so poorly soluble in water?

A1: The limited aqueous solubility stems directly from its molecular structure. The fused aromatic ring system of the pyrido[1,2-a]pyrimidin-4-one core is largely rigid, planar, and hydrophobic.[2] While the nitrogen atoms and the ketone group introduce some polarity, the molecule's overall character is dominated by the nonpolar carbon framework. This hydrophobic nature makes it energetically unfavorable for the molecule to interact with the highly polar, hydrogen-bonded network of water molecules, leading to low solubility.

Q2: What is the Biopharmaceutics Classification System (BCS) and where would this compound likely fall?

A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability. Given its characteristics, 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is likely a BCS Class II or Class IV compound.[3]

  • BCS Class II: Low Solubility, High Permeability.

  • BCS Class IV: Low Solubility, Low Permeability. In either case, its low solubility is the primary barrier to absorption and bioavailability, making solubility enhancement a critical step in its development.[3][4]

Q3: Are there any structural features I can exploit to improve solubility?

A3: Yes. The key lies in the nitrogen atoms within the pyrimidine and pyridine rings. These nitrogens are basic and can be protonated in acidic conditions. Protonation introduces a positive charge, transforming the neutral, hydrophobic molecule into a more polar, water-soluble salt. This pH-dependent solubility is the most direct property to leverage for solubilization.[5][6]

Part 2: Initial Assessment - Quantifying the Problem

Before attempting to enhance solubility, it is crucial to establish a reliable baseline. Do not rely on visual assessment alone. A quantitative measurement provides a clear objective for optimization.

Q1: What is the standard method for determining the thermodynamic solubility of my compound?

A1: The gold-standard method is the shake-flask method .[7] It is designed to determine the equilibrium solubility of a compound in a specific medium at a controlled temperature.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
  • Preparation: Add an excess amount of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one powder to a known volume of your aqueous medium (e.g., phosphate-buffered saline, pH 7.4) in a sealed, clear container (e.g., a glass vial). The excess solid should be clearly visible.

  • Equilibration: Place the container in a shaker or agitator set to a constant temperature (e.g., 25°C or 37°C). Allow the mixture to shake for a sufficient period to reach equilibrium, typically 24 to 48 hours.[7][8]

  • Phase Separation: After equilibration, stop the agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, use centrifugation at high speed (e.g., >10,000 rpm) or filtration through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter).[8]

  • Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of your analytical method. Analyze the concentration using a validated technique such as HPLC-UV or LC-MS.

  • Calculation: Back-calculate the original concentration in the supernatant to determine the equilibrium solubility in units like µg/mL or µM.

Q2: My project is in early discovery. Are there faster, higher-throughput methods?

A2: Yes, for early-stage screening, methods like the 96-well plate method can be used to estimate thermodynamic solubility with smaller amounts of compound and solvent.[8] The principle is similar to the shake-flask method but miniaturized. Analysis is often performed using UV-Vis plate readers after separating the supernatant. While less precise than the shake-flask method, it is excellent for ranking compounds and selecting promising candidates.

Part 3: Troubleshooting & Optimization Strategies

This section provides a structured approach to solving solubility issues, starting with the simplest methods.

G start Start: Compound Precipitates in Aqueous Buffer is_ionizable Is the compound ionizable? (Contains basic nitrogens) start->is_ionizable ph_adjust Strategy 1: pH Adjustment is_ionizable->ph_adjust Yes is_organic_miscible Is compound soluble in a water-miscible organic solvent? is_ionizable->is_organic_miscible No / Insufficient ph_success Success: Compound Dissolved ph_adjust->ph_success ph_fail Issue: Solubility still low or pH is not biocompatible ph_adjust->ph_fail No ph_fail->is_organic_miscible cosolvent Strategy 2: Co-solvency is_organic_miscible->cosolvent Yes complexation Strategy 3: Inclusion Complexation (Cyclodextrins) is_organic_miscible->complexation No cosolvent_success Success: Stable Solution Achieved cosolvent->cosolvent_success cosolvent_fail Issue: Precipitation upon dilution or high % organic required cosolvent->cosolvent_fail No cosolvent_fail->complexation complexation_success Success: Clear, Stable Complex Formed complexation->complexation_success

Caption: Decision workflow for selecting a solubility enhancement strategy.

Strategy 1: pH Adjustment

Q: I need to make a 10 mM stock solution in PBS (pH 7.4), but it won't dissolve. What should I do first?

A: Do not try to force it into solution at pH 7.4. The pyrido[1,2-a]pyrimidin-4-one structure contains basic nitrogen atoms. You should first dissolve the compound in an acidic medium to protonate it and form a soluble salt.

  • Causality: At neutral or basic pH, the molecule is in its neutral, non-polar form, which is insoluble. By lowering the pH (e.g., to pH 2-4), the basic nitrogens become protonated (N → N⁺-H). This charge introduction dramatically increases the molecule's polarity and its affinity for water, leading to dissolution.[5][6]

  • Step-by-Step Protocol:

    • Weigh out the required mass of your compound.

    • Add a small volume of dilute acid, such as 0.1 M HCl, dropwise while stirring until the solid dissolves completely.

    • Once dissolved, you can slowly add your neutral buffer (e.g., PBS) to reach the final desired volume and concentration.

    • Crucial Step: Check the final pH of your stock solution. If you need to adjust it back towards neutral for your experiment, do so very carefully with dilute base (e.g., 0.1 M NaOH). Be aware that as the pH rises, you may approach the compound's pKa, causing it to precipitate. The goal is to find the highest possible pH at which your desired concentration remains soluble.

Q: I successfully dissolved my compound at pH 4, but it crashes out when I add it to my cell culture media at pH 7.4. Why?

A: This is a classic case of precipitation due to a pH shift. Your cell culture medium is buffered at a physiological pH of ~7.4. When you add your acidic stock solution, the buffer neutralizes the acid, raising the pH. This deprotonates your compound, converting it back to its insoluble, neutral form, causing it to precipitate.[9] To avoid this, ensure the final concentration of your compound in the media is below its solubility limit at pH 7.4. You may need to use a more concentrated stock and a larger dilution factor.

Strategy 2: Co-solvency

Q: pH adjustment is not suitable for my experiment. How can I use co-solvents?

A: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for dissolving hydrophobic compounds like 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

  • Causality: The co-solvent disrupts the hydrogen bonding network of water and reduces the interfacial tension between the aqueous solution and the hydrophobic solute, effectively increasing its solubility.[11]

  • Common Co-solvents for Research:

    • Dimethyl sulfoxide (DMSO)

    • Ethanol

    • Polyethylene Glycol 400 (PEG 400)

    • Propylene Glycol (PG)

Co-solventTypical Starting Concentration (% v/v)Key Considerations
DMSO 5-10%Excellent solubilizer but can have cellular toxicity. Keep final concentration in assays low (<0.5%).
Ethanol 10-20%Generally well-tolerated in many biological systems at low final concentrations.
PEG 400 20-40%Low toxicity, often used in preclinical formulations.[12]
Propylene Glycol 20-40%Another low-toxicity option common in pharmaceutical formulations.[11]
  • Step-by-Step Protocol:

    • Attempt to dissolve the compound directly in 100% of your chosen co-solvent (e.g., DMSO, PEG 400) to create a high-concentration stock.

    • Once dissolved, slowly add the aqueous buffer to the co-solvent stock solution with constant vortexing or stirring. Never add the co-solvent stock to the buffer , as this can cause localized supersaturation and immediate precipitation.

    • Titrate the amount of aqueous buffer to determine the maximum water content the formulation can tolerate while keeping your compound in solution.

Strategy 3: Inclusion Complexation with Cyclodextrins

Q: I need a completely aqueous solution with minimal organic solvent for an in-vivo study. What are my options?

A: Inclusion complexation with cyclodextrins is an excellent and widely used strategy.[13][14] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.

  • Causality: The hydrophobic pyrido[1,2-a]pyrimidin-4-one molecule (the "guest") can be encapsulated within the hydrophobic cavity of the cyclodextrin (the "host").[15][16] The resulting "inclusion complex" has a hydrophilic exterior due to the cyclodextrin, allowing the entire complex to dissolve readily in water.[13][17]

G cluster_0 Inclusion Complex Formation cluster_1 Result in Aqueous Media compound 3-methyl-4H-pyrido [1,2-a]pyrimidin-4-one (Hydrophobic Guest) complex Soluble Inclusion Complex compound->complex + cd Cyclodextrin (Hydrophilic Host with Hydrophobic Cavity) cd->complex soluble Soluble Complex (Clear Solution) insoluble Insoluble Compound (Precipitates)

Caption: Mechanism of cyclodextrin-mediated solubilization.

  • Commonly Used Cyclodextrins:

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Very high water solubility and low toxicity, making it a preferred choice for parenteral formulations.[13]

    • Sulfobutylether-β-cyclodextrin (SBE-β-CD): Also has high solubility and a favorable safety profile.

  • Step-by-Step Protocol (Kneading Method):

    • Prepare an aqueous solution of the cyclodextrin (e.g., 20-40% w/v HP-β-CD in water).

    • Place the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one powder in a mortar.

    • Slowly add a small amount of the cyclodextrin solution to the powder and knead with a pestle to form a thick, uniform paste.

    • Continue kneading for 15-30 minutes. This intimate mixing facilitates the entry of the drug molecule into the cyclodextrin cavity.[16]

    • Gradually add the remaining cyclodextrin solution or pure aqueous buffer to the paste with continuous stirring until the desired final volume is reached and the paste is fully dissolved.

    • The resulting solution can be sterile-filtered for biological experiments.

References

  • Brewster, M. E., & Loftsson, T. (2020). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Gidwani, B., & Vyas, A. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Wikipedia contributors. (n.d.). Cosolvent. Wikipedia.
  • PriMera Scientific Publications. (2026, March 2).
  • Ainurofiq, A., et al. (2021, May 31).
  • Kumar, S., & Singh, A. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC.
  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.
  • Jenita, M. J. (2024, September 6).
  • International Journal of Pharmacy & Pharmaceutical Research. (2025, March 2). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Khuspe, P., et al. (2023, March 13). New Strategies for Improving the Solubility of Poorly Water-Soluble Drugs: A Comprehensive Review.
  • (2025, July 31). How can cyclodextrins enhance solubility?
  • (n.d.).
  • (2021, May 27). Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility.
  • (n.d.).
  • WuXi AppTec DMPK. (2024, March 15).
  • Lund University Publications. (n.d.).
  • Semantic Scholar. (2009, July 2).
  • (2025, July 31). pH-dependent solubility: Significance and symbolism.
  • Bergström, C. A., et al. (2004, August 15). Accuracy of calculated pH-dependent aqueous drug solubility. PubMed.
  • Jasinski, J. P., et al. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PMC.
  • Patel Kwan Consultancy. (2021, January 1). pH Dependent Drug Interactions with Acid Reducing Agents.

Sources

Troubleshooting

Technical Support Center: Optimizing Synthesis of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The pyrido[1,2-a]pyrimidine scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and optimization of these important compounds.

I. Foundational Synthesis: The Gould-Jacobs Reaction and Common Starting Materials

The most prevalent and versatile method for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core is a variation of the Gould-Jacobs reaction. This typically involves the condensation of a 2-aminopyridine with a β-ketoester or a related three-carbon synthon. For the synthesis of 3-methyl derivatives, ethyl acetoacetate is a common and effective starting material.

A widely adopted approach involves the thermal cyclization of an intermediate formed from the reaction of a 2-aminopyridine with an appropriate malonate derivative.[2] For instance, the reaction of 2-aminopyridines with isopropylidene methoxymethylenemalonate (formed in situ) yields isopropylidene (2-pyridylamino)methylenemalonates, which then undergo thermal cyclization and decarboxylation to afford the desired 4H-pyrido[1,2-a]pyrimidin-4-ones.[2]

II. Troubleshooting Common Synthetic Issues

This section addresses specific problems that may arise during the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, providing potential causes and actionable solutions.

dot ```dot graph Troubleshooting_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Reagents [label="Verify Reagent Purity & Stoichiometry"]; Optimize_Temp [label="Optimize Reaction Temperature"]; Change_Solvent [label="Evaluate Alternative Solvents"]; Catalyst_Screen [label="Screen Different Catalysts"]; Monitor_Reaction [label="Monitor Reaction Progress (TLC/LC-MS)"]; Workup_Issues [label="Investigate Work-up & Purification"]; Side_Reactions [label="Identify Potential Side Reactions", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Characterization [label="Confirm Product Structure (NMR, MS)"]; Success [label="Improved Yield", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Reagents; Check_Reagents -> Optimize_Temp [label="Reagents OK"]; Optimize_Temp -> Change_Solvent [label="No Improvement"]; Change_Solvent -> Catalyst_Screen [label="No Improvement"]; Catalyst_Screen -> Monitor_Reaction [label="No Improvement"]; Monitor_Reaction -> Workup_Issues; Workup_Issues -> Side_Reactions; Side_Reactions -> Characterization; Characterization -> Success [label="Structure Confirmed"];

Optimize_Temp -> Success [label="Yield Improved"]; Change_Solvent -> Success [label="Yield Improved"]; Catalyst_Screen -> Success [label="Yield Improved"];

Start -> Side_Reactions [style=dashed]; }

Caption: A generalized synthetic workflow.

Step 1: Condensation of 2-Aminopyridine with Ethyl Acetoacetate

  • In a round-bottom flask equipped with a reflux condenser, combine the substituted 2-aminopyridine (1.0 eq) and ethyl acetoacetate (1.0-1.2 eq).

  • Heat the mixture, with stirring, at a temperature of 120-140 °C for 2-4 hours.

  • Monitor the reaction by TLC to confirm the consumption of the starting materials and the formation of the intermediate.

Step 2: Thermal Cyclization

  • To the reaction mixture from Step 1, add a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) and maintain this temperature for 1-3 hours.

  • Monitor the cyclization by TLC.

Step 3: Work-up and Purification

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with a suitable solvent like hexane to precipitate the crude product.

  • Collect the solid by filtration and wash with a non-polar solvent.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Step 4: Characterization

  • Confirm the structure of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The pyrido[1,2-a]pyrimidine ring system has a characteristic planar geometry. [3]

IV. Data Summary: Optimizing Reaction Conditions

The following table summarizes key parameters that can be varied to optimize the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

ParameterRange/OptionsRationale & Key Considerations
Temperature 80°C - 260°CLower temperatures may be sufficient for the initial condensation, while higher temperatures are often required for efficient cyclization. [2][4]
Solvent Ethanol, Toluene, Diphenyl Ether, Solvent-freeThe choice of solvent can influence reaction rates and yields. High-boiling point solvents facilitate thermal cyclization. Solvent-free conditions can offer environmental benefits. [1][4]
Catalyst None, Lewis Acids (e.g., ZnCl₂, InCl₃), Brønsted Acids (e.g., HCl, TfOH)Acid catalysis can accelerate the reaction, but harsh conditions may lead to side products. Milder catalysts are often preferred. [1][4]
Reactant Ratio (2-aminopyridine:β-ketoester) 1:1 to 1:1.5A slight excess of the β-ketoester may improve the yield by ensuring complete conversion of the limiting reagent.
Reaction Time 1 - 24 hoursOptimal reaction time should be determined by monitoring the reaction progress to maximize product formation and minimize degradation. [4]

V. Conclusion

The synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives, while based on established chemical principles, often requires careful optimization of reaction conditions to achieve high yields and purity. By systematically addressing factors such as reagent quality, temperature, solvent, and catalysis, researchers can overcome common synthetic hurdles. This guide provides a framework for troubleshooting and optimizing these important reactions, facilitating the development of novel compounds for various applications in drug discovery and materials science.

References

  • BenchChem. (2025). Optimization of reaction conditions for the synthesis of pyrimidine derivatives. BenchChem.
  • Koval'chukova, O. V., et al. (2004). Synthesis and crystal structure of 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Zhurnal Neorganicheskoi Khimii, 49(10), 1675-1678.
  • Elotmani, E. C., et al. (2002). Synthesis of new 3-azolyl-2-methyl-pyrido[1,2-a]pyrimidin-4-one derivatives. Tetrahedron Letters, 43(18), 3371-3374.
  • Chen, Y., & He, H. (2006). A novel one-pot synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Yu, J., et al. (2007). A facile synthesis of 4H-pyrido[1,2-a]pyrimidin-4-ones via a three-component reaction. Tetrahedron Letters, 48(21), 3659-3662.
  • Blaton, N., et al. (1995). The crystal structure of risperidone. Journal of Chemical Crystallography, 25(10), 629-633.
  • Jottier, K., et al. (1992). The crystal and molecular structure of pirenperone.
  • Peeters, O. M., et al. (1993). The crystal structure of ocaperidone.
  • Ravikumar, K., & Sridhar, B. (2006). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E Structure Reports Online, 62(12), o5638-o5640.
  • Toche, F., et al. (2008). Synthesis and biological evaluation of new pyrido[1,2-a]pyrimidine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 43(11), 2491-2499.
  • Nikitin, E. V., & Smirnov, A. N. (1994). Pyrido[1,2-a]pyrimidines. Chemistry of Heterocyclic Compounds, 30(5), 501-522.
  • La Motta, C., et al. (2007). Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. Journal of Medicinal Chemistry, 50(20), 4917-4927.
  • White, H. S., et al. (2004). Synthesis and anticonvulsant evaluation of some new 2-substituted-3-arylpyrido[2,3-d]pyrimidinones. Bioorganic & Medicinal Chemistry Letters, 14(13), 3467-3470.
  • Baraldi, P. G., et al. (2002). A new, general, and efficient synthesis of 2,3-disubstituted pyrido[1,2-a]pyrimidin-4-ones. Synthesis, 2002(12), 1657-1660.
  • Bookser, B. C., et al. (2005). Solid-phase synthesis of a library of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Chen, J., et al. (2004). A novel and efficient synthesis of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones under microwave irradiation. Tetrahedron Letters, 45(44), 8215-8218.
  • Gabbert, C., & Giannini, G. (1997). A convenient synthesis of 2-substituted-4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Goodacre, S. C., et al. (2006). Solid-phase synthesis of 2,3-disubstituted pyrido[1,2-a]pyrimidin-4-ones. Tetrahedron Letters, 47(3), 301-304.
  • Hossain, M. A., et al. (1997). Synthesis of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 34(5), 1383-1387.
  • Joseph, B., & Burke, T. R. (1993). A convenient synthesis of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones. The Journal of Organic Chemistry, 58(25), 7176-7178.
  • Sabnis, R. W., & Rangnekar, D. W. (1990). A convenient synthesis of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones. Journal of Heterocyclic Chemistry, 27(3), 507-510.
  • Wang, Y., et al. (2004). A facile synthesis of 2,3-disubstituted-4H-pyrido[1,2-a]pyrimidin-4-ones.
  • Gellis, A., et al. (2009). Synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones. Heterocycles, 78(10), 2477-2488.
  • Zhang, H., et al. (2013). Synthesis of Highly Substituted 4H-Pyrido[1,2-a]pyrimidines via a One-Pot Three-Component Condensation Reaction.

Sources

Optimization

purification techniques for crude 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one extracts

Welcome to the technical support center for the purification of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the isolation and purification of this heterocyclic scaffold. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that form the foundation of a successful purification workflow.

Q1: What are the most probable impurities in my crude 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one extract?

A1: Understanding potential impurities is critical for designing an effective purification strategy. Based on common synthetic routes, such as the condensation of a 2-aminopyridine derivative with a β-keto ester or equivalent, your crude extract may contain:

  • Unreacted Starting Materials: Such as 2-aminopyridine and ethyl acetoacetate or related reagents.

  • Reaction Byproducts: Including self-condensation products of the starting materials or incompletely cyclized intermediates. Thermal cyclization can sometimes lead to side reactions.[1]

  • Reagents and Catalysts: Acids or bases used to promote the condensation may be present.

  • Positional Isomers: If substituted 2-aminopyridines are used, isomers can form, which often have very similar polarities, making them difficult to separate.[2]

  • Degradation Products: The pyrido[1,2-a]pyrimidin-4-one core is generally stable, but can be sensitive to harsh acidic or basic conditions during workup, potentially leading to ring-opening or other degradants.[3][4]

Q2: How do I decide between Recrystallization, Column Chromatography, and Preparative HPLC for my crude extract?

A2: The choice of purification technique depends on the impurity profile, the quantity of material, and the required final purity. The following decision tree provides a general guide.

G start Crude Extract (3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) purity_check Assess Crude Purity & Quantity start->purity_check high_purity High Purity (>90%) & High Quantity (>1g) purity_check->high_purity High med_purity Moderate Purity (50-90%) & Variable Quantity purity_check->med_purity Moderate low_purity Low Purity (<50%) or Complex Mixture purity_check->low_purity Low / Complex recrystallization Recrystallization high_purity->recrystallization Ideal for removing minor, dissimilar impurities column_chrom Column Chromatography (Silica or Alumina) med_purity->column_chrom Good for separating major impurities with different polarities low_purity->column_chrom First Pass Purification prep_hplc Preparative HPLC (Reversed-Phase) low_purity->prep_hplc Direct to HPLC if impurities are very similar to product final_product Pure Product (>99.5%) recrystallization->final_product column_chrom->prep_hplc For difficult separations or higher purity column_chrom->final_product If purity is sufficient prep_hplc->final_product

Caption: Decision tree for selecting a purification method.

Section 2: Troubleshooting Guide - Recrystallization

Recrystallization is a powerful, cost-effective technique for purifying solid compounds. However, success depends heavily on solvent selection and technique.[5]

Q: My compound "oils out" during recrystallization instead of forming crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solid melts before it dissolves completely in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.[2]

Causality & Solution Workflow:

  • Re-dissolve and Dilute: Heat the mixture to re-dissolve the oil, then add more hot solvent in small portions until the solution is just below saturation. This lowers the saturation point temperature. Let it cool very slowly.[2]

  • Change the Solvent System:

    • Lower Boiling Point Solvent: Choose a solvent with a boiling point significantly lower than your compound's melting point.[2]

    • Solvent/Anti-Solvent System: This is a highly effective method. Dissolve your crude compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., DMF, DCM, or Methanol). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble, e.g., water, hexane, or diethyl ether) at room temperature or while warm until the solution becomes faintly turbid. Then, allow it to cool slowly. This technique was used effectively for a pyrimidine derivative that was only soluble in DMF, using DCM as the anti-solvent for diffusion crystallization.[6]

Q: My recovery yield after recrystallization is very low. How can I improve it?

A: A low yield typically points to two main causes: the compound has significant solubility in the cold solvent, or too much solvent was used during dissolution.[2]

Solutions:

  • Minimize Solvent: During the dissolution step, use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions.

  • Cool Thoroughly: Ensure the crystallization process is complete by cooling the flask in an ice bath for 30-60 minutes before filtration.

  • Recover a Second Crop: Do not discard the mother liquor (the filtrate). Concentrate it by 50-75% using a rotary evaporator and cool it again to obtain a second, usually less pure, crop of crystals.[2]

  • Solvent Selection: Re-evaluate your solvent choice. An ideal solvent shows a large difference in solubility between hot and cold conditions.[3]

SolventPolarity IndexBoiling Point (°C)Notes on Use for N-Heterocycles
Hexane/Heptane0.169 / 98Good as an anti-solvent or for washing non-polar impurities.
Toluene2.4111Can be a good recrystallization solvent for moderately polar compounds.
Dichloromethane3.140Excellent "good" solvent for solvent/anti-solvent pairs due to high volatility.
Ethyl Acetate4.477A common and effective solvent for many heterocyclic compounds.[3]
Isopropanol/Ethanol3.9 / 4.382 / 78Good general-purpose solvents; often used in mixtures with water. Ethanol is used for many pyrimidines.[7]
Methanol5.165Similar to ethanol but can sometimes offer different solubility profiles.[7]
DMF / DMSO6.4 / 7.2153 / 189Use as a last resort for poorly soluble compounds, often in a solvent/anti-solvent setup.[6][8]

Section 3: Troubleshooting Guide - Column Chromatography

Column chromatography is the workhorse for purifying moderately complex mixtures.[9]

Q: My compound and an impurity are co-eluting. How can I improve the separation?

A: Co-elution means the chosen stationary and mobile phases do not provide sufficient selectivity to resolve the two compounds.

G start Problem: Co-elution (Rf values are too close) option1 Option 1: Modify Mobile Phase start->option1 option2 Option 2: Modify Stationary Phase start->option2 option3 Option 3: Modify Elution Method start->option3 action1a Decrease Polarity (Lower Rf to ~0.1-0.2) option1->action1a action1b Change Solvent System (e.g., Hex/EtOAc to DCM/MeOH) option1->action1b action1c Add a Modifier (e.g., 0.5% Triethylamine for basic compounds on silica) option1->action1c action2a Switch to Reversed-Phase (C18 Silica) option2->action2a action2b Try Alumina (Basic or Neutral) option2->action2b action3a Switch from Isocratic to Gradient Elution option3->action3a

Caption: Workflow for troubleshooting co-elution in column chromatography.

Expert Insights:

  • Change Solvent Selectivity: Switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can dramatically alter the elution order because the nature of the polar interactions changes.[10]

  • Use Modifiers: Pyrido[1,2-a]pyrimidin-4-ones contain basic nitrogen atoms that can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing. Adding a small amount (0.1-1%) of a competitive base like triethylamine or pyridine to your mobile phase can mask these sites and significantly improve peak shape.[10]

  • Consider Reversed-Phase: If your compound and impurity have different hydrophobic characters, reversed-phase chromatography (using a C18-functionalized silica stationary phase and polar mobile phases like water/acetonitrile) can provide excellent separation.[2]

Q: My compound seems to be degrading on the column. What should I do?

A: This is a common problem for compounds that are sensitive to the acidic nature of standard silica gel.

Solutions:

  • Deactivate the Silica: Before packing the column, you can rinse the silica gel with a solvent system containing 1-2% triethylamine to neutralize the acidic sites.

  • Use a Different Stationary Phase:

    • Neutral Alumina: Alumina is generally less acidic than silica and can be a good alternative.

    • Reversed-Phase (C18): This is often the best choice for acid-sensitive compounds, as the mobile phases are typically neutral or buffered.[11]

Section 4: Troubleshooting Guide - Preparative HPLC

Preparative High-Performance Liquid Chromatography (Prep HPLC) is the ultimate tool for achieving very high purity or for separating extremely challenging mixtures.[12][13]

Q: When is the extra effort of preparative HPLC justified?

A: Consider moving to preparative HPLC when:

  • You require >99.5% purity for applications like biological screening or reference standard qualification.[14]

  • Impurities are structurally very similar to your target compound (e.g., isomers) and cannot be resolved by column chromatography.[15]

  • Your compound is difficult to crystallize.

  • You need to purify a small amount of material (<1 g) with high precision and recovery.[11]

Q: How do I scale up my analytical HPLC method to a preparative scale?

A: Direct scaling is possible but requires careful consideration. The primary goal is to maintain the separation (selectivity) while maximizing the amount of compound you can inject (loading).

Key Scaling Parameters:

ParameterScaling FactorRationale
Flow Rate (Radius of Prep Column / Radius of Analytical Column)²Maintains the linear velocity of the mobile phase to preserve separation efficiency.[15]
Sample Load (Radius of Prep Column / Radius of Analytical Column)²The loading capacity scales with the cross-sectional area of the column.
Injection Vol. (Volume of Prep Column / Volume of Analytical Column)The injection volume should scale with the total volume of the column to avoid band broadening.[13]

Note: This is a starting point. The optimal loading may be higher and should be determined experimentally by performing loading studies.

Section 5: Protocols & Methodologies

Protocol 5.1: Step-by-Step Guide to Recrystallization Solvent Screening

This protocol allows for the rapid and efficient identification of a suitable recrystallization solvent using a small amount of crude material.

  • Preparation: Place ~20-30 mg of your crude extract into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different potential solvent (e.g., ethanol, ethyl acetate, toluene) dropwise (~0.5 mL). Agitate the mixture. A good solvent will not dissolve the compound at room temperature.[3]

  • Heating: Place the tubes that showed poor solubility into a hot sand or water bath and heat to the boiling point of the solvent. Continue adding the same solvent dropwise until the solid just dissolves.

  • Cooling: Remove the tubes from the heat and allow them to cool slowly to room temperature. A successful test will show the formation of solid crystals.

  • Ice Bath: Place the tubes that formed crystals into an ice bath for 15-20 minutes to maximize crystal formation.

  • Selection: The best solvent is the one that required a minimal amount of hot solvent to dissolve the compound and produced a large quantity of crystals upon cooling.

Protocol 5.2: General Protocol for Normal-Phase Silica Gel Column Chromatography

  • TLC Analysis: Develop a mobile phase using Thin-Layer Chromatography (TLC). A good starting point for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a mixture of Hexane:Ethyl Acetate or Dichloromethane:Methanol. Adjust the ratio to achieve an Rf value of 0.2-0.4 for your target compound.[3]

  • Column Packing:

    • Select a column with a diameter appropriate for your sample size (a silica gel to crude sample weight ratio of 30:1 to 50:1 is recommended).[3]

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow it to pack under gentle pressure or gravity, ensuring a flat, stable bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like dichloromethane. Use a pipette to carefully load the solution onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to dryness. Carefully layer the resulting free-flowing powder onto the top of the column bed. This method often results in better separation.

  • Elution: Begin eluting the column with the mobile phase determined by TLC. You can use an isocratic (constant solvent composition) or gradient (gradually increasing polarity) elution.[2]

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.

  • Combine & Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Reddit user discussion on r/OrganicChemistry. (2018).
  • Teledyne Labs.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Shetty, C. R., et al. (n.d.). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC.
  • Agilent.
  • Shimadzu.
  • Abdel-Maksoud, M. S., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. PMC.
  • Ardena.
  • ResearchGate. (2025).
  • Phenomenex.
  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)
  • ChemHelp ASAP. (2021).
  • Baluja, S., et al. (n.d.). SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie.
  • ResearchGate. (n.d.).
  • Toche, F., et al. (n.d.). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. PMC.
  • Waters Corporation.
  • Gellis, A., et al. (n.d.). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones.
  • Gellis, A., et al. (2023). A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv.

Sources

Troubleshooting

preventing degradation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one at room temperature

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice and f...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you prevent its degradation at room temperature and ensure the integrity of your experimental results.

Introduction

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound belonging to the pyridopyrimidinone class, a scaffold found in numerous biologically active molecules, including pharmaceuticals.[1][2] The stability of this compound is paramount for obtaining reliable and reproducible data in research and development. This guide outlines the potential degradation pathways, provides practical solutions for prevention, and details analytical methods for monitoring stability.

Frequently Asked Questions (FAQs)

Q1: My stock solution of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one shows a new peak in the HPLC chromatogram after a few days at room temperature. What could be the cause?

A new peak in the HPLC chromatogram is a strong indicator of degradation. Several factors at room temperature can contribute to the degradation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. The most common culprits are hydrolysis, oxidation, and photodegradation. The pyrido[1,2-a]pyrimidin-4-one core is susceptible to attack by water, especially under non-neutral pH conditions.[3][4] Additionally, exposure to atmospheric oxygen and ambient light can trigger oxidative and photolytic degradation pathways.[5][6]

Q2: What are the ideal storage conditions for solid 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

For optimal stability, the solid compound should be stored in a cool, dry, and dark environment. A desiccator at room temperature or a refrigerator (2-8 °C) is recommended. The container should be tightly sealed to protect against moisture and air. For a similar compound, 3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, the recommended storage is "Sealed in dry, room temperature," highlighting the importance of protection from moisture.[7]

Q3: I need to prepare a stock solution for my experiments. What is the best solvent and how should I store it?

The choice of solvent can significantly impact the stability of the compound. It is advisable to use a dry, aprotic solvent such as anhydrous DMSO or acetonitrile. If an aqueous buffer is necessary for your experimental protocol, it is best to prepare the solution fresh before each use. If short-term storage is unavoidable, the solution should be purged with an inert gas (e.g., nitrogen or argon) to remove oxygen, protected from light by using an amber vial or wrapping the container in aluminum foil, and stored at low temperatures (-20 °C or -80 °C).

Q4: How can I check for degradation of my compound?

A stability-indicating analytical method is crucial for detecting and quantifying degradation. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique.[1][8][9][10] A validated HPLC method should be able to separate the parent compound from all potential degradation products.

Troubleshooting Guide: Degradation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

This section provides a structured approach to identifying and resolving common degradation issues.

Issue 1: Gradual loss of parent compound concentration in solution over time.
Potential Cause Troubleshooting Steps Scientific Rationale
Hydrolysis 1. Analyze the pH of your solution. 2. If possible, adjust the pH to be near neutral (pH 7). 3. If the experimental conditions require acidic or basic pH, prepare the solution immediately before use. 4. Consider using a less nucleophilic solvent if your protocol allows.The pyrimidinone ring is susceptible to hydrolytic cleavage, a reaction often catalyzed by acidic or basic conditions.[3][4] Water acts as a nucleophile, leading to ring opening.
Oxidation 1. De-gas your solvent before preparing the solution by sparging with an inert gas (nitrogen or argon). 2. Prepare and store solutions under an inert atmosphere. 3. Avoid solvents that may contain peroxide impurities (e.g., older ethers).Heterocyclic compounds can be susceptible to oxidation, especially in the presence of atmospheric oxygen.[5][11][12][13] This can lead to the formation of N-oxides or other oxidized species.
Photodegradation 1. Store the solution in an amber vial or wrap the container with aluminum foil. 2. Minimize exposure of the solution to ambient and direct light during handling.The conjugated system in the pyrido[1,2-a]pyrimidin-4-one core can absorb UV and visible light, leading to photochemical reactions. A structurally similar 4-pyrimidinone has been shown to undergo photodegradation to form a photohydrate and a ring-opened product.[6]
Issue 2: Appearance of multiple new peaks in the HPLC chromatogram.

The presence of multiple degradation products suggests that more than one degradation pathway is occurring. This often happens under more strenuous conditions or prolonged storage.

Workflow for Investigating Multiple Degradation Pathways:

start Multiple Degradation Peaks Observed stress_testing Perform Forced Degradation Studies start->stress_testing hplc_ms Analyze by HPLC-MS/MS stress_testing->hplc_ms Generate Degradants structure_elucidation Elucidate Degradant Structures hplc_ms->structure_elucidation Mass Spectra & Fragmentation pathway_identification Identify Degradation Pathways structure_elucidation->pathway_identification mitigation Develop Mitigation Strategy pathway_identification->mitigation Informed by Mechanisms parent 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one hydrolysis Hydrolysis (Acid/Base) parent->hydrolysis oxidation Oxidation (O₂, H₂O₂) parent->oxidation photodegradation Photodegradation (UV/Vis Light) parent->photodegradation ring_opened Ring-Opened Products hydrolysis->ring_opened [H₂O] n_oxide N-Oxide oxidation->n_oxide [O] photohydrate Photohydrate photodegradation->photohydrate [H₂O, hν]

Caption: Plausible degradation pathways for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Conclusion

The stability of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is critical for its successful application in research and drug development. By understanding the potential degradation pathways and implementing appropriate storage and handling procedures, researchers can ensure the integrity of their samples and the reliability of their results. This guide provides a comprehensive framework for troubleshooting stability issues and serves as a valuable resource for scientists working with this important class of compounds.

References

  • The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]

  • Method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative. JETIR. Available at: [Link]

  • SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. Semantic Scholar. Available at: [Link]

  • Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press. Available at: [Link]

  • Proposed pathway for oxidative pyrimidine metabolism (A) and catabolic... ResearchGate. Available at: [Link]

  • Oxidative dehydrogenation of dihydropyrimidinones and dihydropyrimidines. PubMed. Available at: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Google.
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect. Available at: [Link]

  • Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Redalyc. Available at: [Link]

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. IJRPNS. Available at: [Link]

  • Disclosing the Role of C4-Oxo Substitution in the Photochemistry of DNA and RNA Pyrimidine Monomers: Formation of Photoproducts. UAM. Available at: [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4-oxadiazole-2-thiol. ResearchGate. Available at: [Link]

  • Development and Full Validation of a Stability-indicating HPLC Method for the Determination of the Anticancer Drug Temozolomide in Pharmaceutical Form. PMC. Available at: [Link]

  • 4H-Pyrido[1,2-a]pyrimidin-4-one, 6,7,8,9-tetrahydro. NIST WebBook. Available at: [Link]

  • The selective degradation of pyrimidines in nucleic acids by permanganate oxidation. PubMed. Available at: [Link]

  • A “Neat” Synthesis of Substituted 2-Hydroxy-pyrido[1,2-a]pyrimidin-4-ones. ChemRxiv. Available at: [Link]

  • Degradation of purines and pyrimidines by microorganisms. PMC. Available at: [Link]

  • Pyrido[1,2-a]pyrimidin-4-one derivatives as a novel class of selective aldose reductase inhibitors exhibiting antioxidant activity. PubMed. Available at: [Link]

  • Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method for Estimation of Thymoquinone in Nasal Simulated Fluid: Method Development and Validation. Journal of Pharmaceutical Research International. Available at: [Link]

  • Fragmentation of Some 4H-Pyran-4-one and Pyridin-4-one Derivatives under Electron Impact. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Industrial Scale-Up of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Synthesis

Welcome to the technical support center for the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, process chemists, and drug development professionals engaged in scaling th...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. This resource is designed for researchers, process chemists, and drug development professionals engaged in scaling this important heterocyclic scaffold from the laboratory to industrial production. As a key intermediate in numerous pharmaceutical compounds, including the antipsychotic agent Risperidone, mastering its synthesis at scale is critical.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure a robust, efficient, and safe manufacturing process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one?

The most prevalent and scalable method is the acid-catalyzed cyclocondensation of 2-aminopyridine with an acetoacetate derivative, typically ethyl acetoacetate. This one-pot reaction is favored for its high atom economy, readily available starting materials, and relatively straightforward execution.[2] Catalysts like polyphosphoric acid (PPA), p-toluenesulfonic acid (PTSA), or bismuth chloride are often employed to facilitate the reaction.[2]

Q2: My reaction is stalling, and the yield is significantly lower than reported in the literature. What are the first things to check?

Low yield is a common scale-up challenge. The primary culprits are often related to reagent quality and reaction conditions. Begin by:

  • Verifying Starting Material Purity: Ensure your 2-aminopyridine and ethyl acetoacetate are of high purity and, crucially, anhydrous. Moisture can interfere with the catalyst and intermediates.

  • Assessing Catalyst Activity: If using a solid acid catalyst like PTSA, ensure it has not absorbed atmospheric moisture. If using PPA, ensure it is of the correct grade and viscosity.

  • Monitoring Temperature: The reaction typically requires elevated temperatures (100-140 °C) to drive the cyclization and dehydration steps. Inconsistent or insufficient heating in large reactors is a frequent cause of low conversion.

Q3: The final product is a dark, oily substance instead of the expected crystalline solid. How can I improve product isolation?

The formation of colored impurities and oils often points to thermal degradation or side reactions. Key strategies to achieve a crystalline product include:

  • Strict Temperature Control: Avoid excessive temperatures, which can lead to charring and polymerization, especially with strong acid catalysts.

  • Effective Purification Strategy: While chromatography is useful at the lab scale, it is impractical for industrial production. The most effective method is recrystallization. Experiment with solvent systems like ethanol, isopropanol, or ethyl acetate/heptane mixtures.

  • Post-Reaction Quench: After reaction completion, a carefully controlled quench into a basic aqueous solution (e.g., sodium bicarbonate) can neutralize the acid catalyst and help precipitate the product while keeping some impurities dissolved.

Q4: Is the reaction exothermic, and what safety precautions are necessary for large-scale batches?

Yes, the initial condensation and subsequent cyclization can be moderately exothermic. On a large scale, this heat generation can become difficult to manage, potentially leading to a thermal runaway event.[3] Essential safety measures include:

  • Controlled Reagent Addition: Add one of the reactants (e.g., ethyl acetoacetate) portion-wise or via a dosing pump to the heated mixture of 2-aminopyridine and catalyst.

  • Efficient Reactor Cooling: Ensure the reactor is equipped with an adequate cooling jacket and that the heat transfer fluid is circulating effectively.

  • Dilution: Running the reaction at a slightly lower concentration can help dissipate heat more effectively, though this must be balanced with reaction kinetics and throughput.[3]

Synthesis Pathway and Mechanism

The synthesis proceeds via an initial formation of an enamine intermediate from the reaction of 2-aminopyridine with the β-keto ester. This is followed by an intramolecular cyclization and subsequent dehydration, driven by heat and an acid catalyst, to yield the final fused heterocyclic product.

G A 2-Aminopyridine C Enamine Intermediate A->C + H⁺ - H₂O B Ethyl Acetoacetate B->C D Cyclized Intermediate (Hemiaminal) C->D E 3-Methyl-4H-pyrido [1,2-a]pyrimidin-4-one D->E Dehydration (-H₂O)

Caption: General reaction pathway for the synthesis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Troubleshooting Guide: In-Depth Problem Solving

This section addresses specific, complex issues that can arise during process development and scale-up.

Issue 1: Low Yield and Significant Byproduct Formation
  • Symptom: The reaction yields are consistently below 70%, and HPLC analysis shows multiple significant impurities alongside unreacted 2-aminopyridine.

  • Potential Causes & Solutions:

    • Self-Condensation of Ethyl Acetoacetate: Under strong acidic conditions, ethyl acetoacetate can self-condense to form dehydroacetic acid or other related impurities.

      • Solution: Optimize the order of addition. Pre-mixing 2-aminopyridine and the catalyst before the slow addition of ethyl acetoacetate can favor the desired reaction pathway.

    • Formation of Isomeric Byproducts: While the reaction is generally regioselective, alternative cyclization pathways can occur, especially if the temperature is not well-controlled.

      • Solution: Maintain a consistent and optimized reaction temperature. Characterize major byproducts using LC-MS and NMR to understand their formation mechanism, which can provide clues for process optimization.

    • Inadequate Water Removal: The final dehydration step is an equilibrium process. If water is not effectively removed from the reaction mixture, it can drive the equilibrium backward, leading to incomplete conversion.

      • Solution: If using a solvent like toluene or xylene, employ a Dean-Stark apparatus to azeotropically remove water. For solvent-free reactions, applying a slight vacuum during the later stages of the reaction can be effective, but must be done carefully to avoid removing volatile reactants.

Issue 2: Product Fails to Crystallize or "Oils Out" During Workup
  • Symptom: Upon cooling or addition of an anti-solvent, the product separates as a viscous oil instead of forming a filterable solid, making isolation and purification extremely difficult.

  • Potential Causes & Solutions:

    • High Impurity Load: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.

      • Solution: Before attempting crystallization, perform a workup to remove major impurities. An aqueous wash of the organic solution or a charcoal treatment can be effective. An acid-base extraction can also be employed to separate the basic product from non-basic impurities.[3]

    • Incorrect Crystallization Solvent/Conditions: The choice of solvent and the cooling profile are critical for successful crystallization.

      • Solution: Conduct a systematic solvent screen. Good single-solvent candidates include isopropanol, ethanol, and acetonitrile. For anti-solvent crystallization, a solution in a good solvent (e.g., dichloromethane, ethyl acetate) can be treated with a poor solvent (e.g., heptane, hexane). Ensure a slow cooling rate and consider seeding the solution with a small crystal of pure product to induce nucleation.

    • Residual Catalyst: Lingering acid catalyst can form salts with the product, affecting its solubility and crystallization behavior.

      • Solution: Ensure the post-reaction neutralization is complete. Washing the organic solution with a dilute base (e.g., 5% NaHCO₃ solution) followed by a water wash is crucial before concentrating for crystallization.

Issue 3: Inconsistent Batch-to-Batch Performance and Color
  • Symptom: Seemingly identical reaction runs result in varying yields, impurity profiles, and final product colors ranging from off-white to dark brown.

  • Potential Causes & Solutions:

    • Atmospheric Oxygen: At high temperatures, trace oxygen can lead to oxidative side reactions, creating highly colored chromophoric impurities.

      • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon). This is a critical parameter for ensuring consistency and achieving a lighter product color on an industrial scale.

    • Variability in Starting Material Quality: Even within specification, different lots of 2-aminopyridine or ethyl acetoacetate can contain trace impurities that act as catalysts or inhibitors.

      • Solution: Qualify vendors and, if necessary, establish tighter in-house specifications for critical starting materials. Consider a simple purification step for starting materials (e.g., distillation of ethyl acetoacetate) if lot-to-lot variability is a persistent issue.

    • Inefficient Heat and Mass Transfer in Large Reactors: As batch size increases, mixing and heat distribution become less efficient. "Hot spots" can form near reactor walls, leading to localized degradation, while poorly mixed zones can result in incomplete reactions.

      • Solution: Evaluate the reactor's agitation efficiency. Use of baffles and appropriate impeller design is critical. For highly exothermic or sensitive reactions, transitioning to a continuous flow reactor can offer superior temperature and mixing control, leading to exceptional batch-to-batch consistency.[3]

G start Low Yield or Incomplete Conversion q1 Are starting materials pure and anhydrous? start->q1 s1 Repurify/dry reagents. Verify with analytical tests (KF, GC). q1->s1 No q2 Is reaction temperature correct and stable? q1->q2 Yes s1->q1 s2 Calibrate probes. Ensure proper reactor heating/ cooling. Check for hot spots. q2->s2 No q3 Is the catalyst active and concentration correct? q2->q3 Yes s2->q2 s3 Use fresh catalyst. Verify catalyst loading. q3->s3 No q4 Is water being effectively removed? q3->q4 Yes s3->q3 s4 Use Dean-Stark trap. Consider vacuum if solvent-free. q4->s4 No end Yield Improved q4->end Yes s4->q4

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Process Parameters and Experimental Protocols

Table 1: Comparison of Reaction Conditions for Scale-Up
ParameterMethod A: Solvent-Free (PTSA)Method B: Toluene (Dean-Stark)Method C: High-Temp (Flow)
Catalyst p-Toluenesulfonic acid (PTSA)p-Toluenesulfonic acid (PTSA)None (thermal)
Solvent NoneTolueneDiphenyl ether
Temperature 120-130 °C110-115 °C (Reflux)220 °C
Time 4-6 hours8-12 hours< 10 minutes (residence time)
Workup Dilution with solvent, basic washBasic wash, solvent swapDirect crystallization on cooling
Pros High throughput, no solvent costsExcellent water removalExtremely fast, high purity
Cons Potential for viscosity issues, colorLonger reaction time, solvent handlingRequires specialized equipment
Typical Yield 80-88%85-92%>90%[4][5]
Protocol 1: Scalable Batch Synthesis using Toluene with Azeotropic Removal of Water

Safety Note: This procedure involves flammable solvents and corrosive acids at high temperatures. All operations must be conducted in a suitable chemical reactor with appropriate personal protective equipment (PPE).

  • Reactor Setup: Charge a clean, dry, glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and Dean-Stark trap with 2-aminopyridine (1.0 eq).

  • Solvent and Catalyst Addition: Add toluene (5-7 volumes relative to 2-aminopyridine) and p-toluenesulfonic acid monohydrate (0.1-0.2 eq).

  • Inerting: Purge the reactor with nitrogen for 15-20 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Heating: Begin agitation and heat the mixture to reflux (~110 °C). Water from the catalyst and starting materials will begin to collect in the Dean-Stark trap.

  • Reagent Addition: Once reflux is stable and water collection ceases, begin the slow, controlled addition of ethyl acetoacetate (1.1-1.2 eq) via a dosing pump over 2-3 hours.

  • Reaction Monitoring: Maintain reflux and monitor the reaction progress by HPLC (or TLC). The reaction is typically complete within 8-12 hours after the addition is finished, as indicated by the consumption of 2-aminopyridine.

  • Cooling and Quench: Once complete, cool the reaction mixture to 50-60 °C. Slowly transfer the mixture to a separate vessel containing a stirred, cool (10-20 °C) solution of 5% aqueous sodium bicarbonate.

  • Phase Separation: After neutralization, stop agitation and allow the layers to separate. Drain the lower aqueous layer.

  • Washes: Wash the organic layer sequentially with water and then brine.

  • Solvent Swap & Crystallization: Concentrate the toluene solution under vacuum. If necessary, perform a solvent swap to a suitable crystallization solvent like isopropanol. Cool the solution slowly to 0-5 °C to induce crystallization.

  • Isolation: Isolate the product by filtration, wash the filter cake with cold solvent, and dry under vacuum at 50-60 °C to a constant weight.

References

  • ResearchGate. (2023, March 26). 4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization. Available from: [Link]

  • ResearchGate. A new, one-pot, three-component synthesis of 4H-pyrido[1,2-a]pyrimidines, 4H-pyrimido[1,2-a]pyrimidines, and 4H-pyrazino[1,2-a]pyrimidines. Available from: [Link]

  • Redalyc. (n.d.). Substituted Pyridopyrimidinones. Part 3. Synthesis of Some Novel Ether Derivatives of 4H-Pyrido[1,2-a]pyrimidin-4-one. Available from: [Link]

  • MDPI. (2026, March 11). Two-Stage Synthesis of 3-(4-Hydroxyphenyl)-1′,3′,6-trimethyl-2′H,3H,4H-spiro[furo[3,2-c]pyran-2,5′-pyrimidine]-2′,4,4′,6′(1′H,-. Available from: [Link]

  • Synthesis of Some Derivatives of the 4H-pyrido[4′,3′:5,6]pyrano[2,3-d]pyrimidines. (2017, August 10). Available from: [Link]

  • PubMed. (2013, September 9). Synthesis of highly substituted 4H-pyrido[1,2-a]pyrimidines via a one-pot three-component condensation reaction. Available from: [Link]

  • PubMed. (2024, October 15). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Available from: [Link]

  • Google Patents. CN1800169A - Pemetrexed disodium key intermediate and its synthesis method, and method for synthesizing pemetrexed disodium from the said intermediate.
  • ACS Publications. (2025, July 3). Practical Synthesis of 3-Substituted Pyrimidin-4-ones and 4(3H)-Quinazolinones from Nitriles: Mechanistic Insights, Scope, and Scale-Up. Available from: [Link]

  • National Institutes of Health. (n.d.). Modern Strategies for Heterocycle Synthesis. Available from: [Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. Available from: [Link]

  • ChemRxiv. (n.d.). Transfer Learning for Heterocycle Retrosynthesis. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis and Physicochemical Characterization of the Impurities of Pemetrexed Disodium, an Anticancer Drug. Available from: [Link]

  • ACS Publications. (2016, December 21). Synthesis of Fused Pyrimidinone and Quinolone Derivatives in an Automated High-Temperature and High-Pressure Flow Reactor. Available from: [Link]

  • ACS Publications. (2016, January 7). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Available from: [Link]

  • ResearchGate. (n.d.). An Efficient Synthesis of Pemetrexed Disodium. Available from: [Link]

  • Synple Chem. (2019, August 1). Application Note – N-Heterocycle Formation. Available from: [Link]

  • World Journal of Pharmaceutical Sciences. (2015, January 26). Synthesis of 4H-pyrido [1,2-a]pyrimidin-4-one derivatives as Anti-inflammatory agents. Available from: [Link]

  • MDPI. (2022, March 14). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. Available from: [Link]

  • IJARST. (2021, December 15). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. Available from: [Link]

  • Exactmer. (2025, January 20). The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of Halogenated 4H-Pyrido[1,2-a]pyrimidin-4-ones. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,3,4-trisubstituted pyrrolidines as meropenem adjuvants targeting New Delhi metallo-β-lactamase. Available from: [Link]

  • National Institutes of Health. (2019, April 8). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one vs 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one efficacy

Comparative Efficacy Guide: 3-Methyl vs. 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffolds in Drug Discovery As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize heterocy...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy Guide: 3-Methyl vs. 2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Scaffolds in Drug Discovery

As a Senior Application Scientist, I frequently encounter drug discovery programs seeking to optimize heterocyclic pharmacophores. The 4H-pyrido[1,2-a]pyrimidin-4-one bicyclic core is a privileged scaffold in medicinal chemistry. However, a seemingly minor structural modification—shifting a single methyl group from the C2 position to the C3 position—fundamentally alters the molecule's pharmacological trajectory, physicochemical properties, and target efficacy.

This guide provides an in-depth, objective comparison of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one , detailing their divergent applications in targeted oncology (kinase inhibition) and neuropharmacology (GPCR antagonism), respectively.

Mechanistic Causality: Why the Methyl Position Dictates Target Specificity

The efficacy of a pharmacophore is governed by its spatial geometry and electron density distribution. The positional isomerism of the methyl group on the pyrido-pyrimidine core dictates entirely different binding modes.

The 2-Methyl Scaffold: The CNS Workhorse (GPCR Antagonism)

2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 1693-94-3) is globally recognized as the foundational building block for atypical antipsychotics, most notably risperidone and its active metabolite paliperidone [1, 2].

  • Causality of Efficacy: In the context of neuropharmacology, efficacy is defined by binding affinity to Serotonin (5-HT2A) and Dopamine (D2) receptors. The C2-methyl group is critical because it stabilizes the planar conformation of the bicyclic system. When docked into the transmembrane domains of these GPCRs, the C2-methyl provides optimal van der Waals contacts within a highly conserved hydrophobic pocket, preventing steric clashes that would otherwise occur with larger or differently positioned substituents. This precise steric fit is responsible for the potent receptor antagonism required to manage schizophrenia and bipolar disorder [3].

The 3-Methyl Scaffold: The Kinase Modulator (PI3K/mTOR Inhibition)

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 39080-57-4) has recently emerged as a highly potent scaffold for targeted oncology, specifically as a dual PI3K/mTOR inhibitor and a mutant-selective PI3Kα inhibitor [4, 5].

  • Causality of Efficacy: In kinase drug discovery, the hinge region of the ATP-binding pocket is the primary target. Recent structure-based drug design (SBDD) studies have demonstrated that installing a methyl group at the C3 position significantly increases potency and provides high selectivity against wild-type PI3Kα in favor of the oncogenic H1047R mutant [5]. The C3-methyl group projects directly into a cryptic hydrophobic sub-pocket induced by the mutant conformation, enhancing binding affinity while simultaneously altering the torsion of the core to prevent binding in the wild-type kinase.

G Core 4H-pyrido[1,2-a]pyrimidin-4-one Core Scaffold C2 2-Methyl Substitution (CAS 1693-94-3) Core->C2 C2-alkylation C3 3-Methyl Substitution (CAS 39080-57-4) Core->C3 C3-alkylation GPCR GPCR Antagonism (5-HT2A / D2 Receptors) C2->GPCR Kinase Kinase Inhibition (PI3K / mTOR) C3->Kinase Drug1 Atypical Antipsychotics (e.g., Risperidone) GPCR->Drug1 Drug2 Targeted Oncology (e.g., PI3Kα Mutants) Kinase->Drug2

Caption: Divergent pharmacological pathways dictated by C2 vs. C3 methyl substitution on the pyrido-pyrimidine core.

Comparative Efficacy & Physicochemical Data

To objectively compare these scaffolds, we must look at their performance metrics in their respective optimized derivatives. The table below summarizes the quantitative data demonstrating how the methyl position impacts biological efficacy.

Parameter2-Methyl Derivatives (e.g., Risperidone analogs)3-Methyl Derivatives (e.g., PI3Kα Inhibitors)
Primary Target 5-HT2A, D2 ReceptorsPI3Kα (H1047R mutant), mTOR
Binding Affinity (IC50 / Ki) Ki ~ 0.4 nM (5-HT2A), ~ 3.1 nM (D2)IC50 ~ 3 nM (PI3Kα H1047R)
Selectivity Profile High CNS receptor multi-target affinityHigh selectivity over wild-type PI3Kα
Role of Methyl Group Hydrophobic anchoring in GPCR transmembrane domainSteric projection into kinase hinge region pocket
Therapeutic Area Neuropharmacology (Schizophrenia)Oncology (Breast Cancer, Solid Tumors)
Synthetic Utility N-alkylation via 3-(2-chloroethyl) intermediateCross-coupling (Suzuki/Heck) at C7 position

Self-Validating Experimental Protocols

Trustworthy data requires robust, reproducible methodologies. Below are the standard, self-validating protocols used to evaluate the efficacy of these specific scaffolds in a laboratory setting.

Protocol A: Evaluating 3-Methyl Efficacy via PI3Kα Kinase Inhibition (AlphaLISA)

To validate the enhanced potency of the 3-methyl scaffold against PI3Kα, a pAKT detection assay is employed. This protocol includes an orthogonal counter-screen to ensure the observed inhibition is not due to general cytotoxicity.

  • Compound Preparation: Dissolve the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative in 100% DMSO to create a 10 mM stock. Perform 3-fold serial dilutions.

  • Cell Incubation: Seed T47D breast cancer cells (expressing PI3Kα H1047R) in a 384-well plate at 5,000 cells/well. Incubate at 37°C for 24 hours.

  • Treatment: Pin-transfer the serially diluted compounds into the assay plate (final DMSO concentration 0.1%). Incubate for 24 hours.

  • AlphaLISA Lysis & Detection: Lyse the cells using the AlphaLISA specific lysis buffer. Add acceptor beads conjugated to an anti-AKT antibody and donor beads conjugated to an anti-pAKT (Ser473) antibody.

  • Validation (The Self-Validating Step): In parallel, run a CellTiter-Glo (CTG) assay on a duplicate plate after 72 hours of treatment. Logic: If a compound shows a low IC50 in AlphaLISA but an equally low IC50 in CTG, the pAKT reduction is an artifact of cell death, not specific kinase inhibition. True 3-methyl efficacy is validated when AlphaLISA IC50 is significantly lower than CTG IC50 (e.g., 3 nM vs 160 nM) [5].

Workflow Step1 Compound Preparation (3-Methyl Derivatives) Step2 Incubation with T47D Cells (PI3Kα Mutant) Step1->Step2 Step3 AlphaLISA Assay (pAKT Detection) Step2->Step3 Step5 CellTiter-Glo (Viability Counter-screen) Step2->Step5 Orthogonal Validation Step4 Data Normalization (IC50 Calculation) Step3->Step4 Step5->Step4 Viability Normalization

Caption: Self-validating high-throughput workflow for confirming 3-methyl scaffold kinase inhibition.

Protocol B: Synthesis & Validation of the 2-Methyl Intermediate for CNS Agents

For the 2-methyl scaffold, efficacy is often measured by its synthetic viability in generating risperidone analogs.

  • Alkylation: React 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with 1-bromo-2-chloroethane in the presence of a strong base (e.g., DBU or K2CO3) in DMF at 90°C.

  • Crystallization: Isolate the resulting 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one intermediate.

  • Coupling: React the intermediate with 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole.

  • Validation: Efficacy of the synthesis is validated via HPLC and X-ray crystallography. The planar geometry of the pyrido-pyrimidine ring system (maximum deviation = 0.0148 Å) with the C2-methyl group nearly coplanar is a strict requirement for downstream GPCR binding efficacy [6].

Conclusion

The choice between the 3-methyl and 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffolds is not a matter of one being universally "better" than the other; rather, it is a masterclass in target-oriented drug design.

If your program is focused on neuropharmacology and GPCR antagonism , the 2-methyl isomer is the validated, highly efficacious choice, providing the necessary steric anchoring for 5-HT2A/D2 receptors. Conversely, if your focus is targeted oncology and kinase inhibition , the 3-methyl isomer is the superior scaffold, offering exquisite selectivity and potency against mutant PI3Kα by exploiting cryptic hydrophobic pockets in the kinase hinge region.

References

  • International Journal of Novel Research and Development (IJNRD). (2023). Spectrophotometric Estimation of Risperidone in pure and tablet Dosage forms. Retrieved from[Link]

  • Yu, T., et al. (2018). Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. ACS Medicinal Chemistry Letters. Retrieved from[Link]

  • ACS Publications. (n.d.). Discovery of Pyridopyrimidinones that Selectively Inhibit the H1047R PI3Kα Mutant Protein. Journal of Medicinal Chemistry. Retrieved from[Link]

  • National Institutes of Health (NIH). (2009). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E. Retrieved from[Link]

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and Its Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. By comparing its fragmentation with that of its structural isomer, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and the related heterocyclic system, 2,3-dimethyl-4(3H)-quinazolinone, we offer a framework for the structural elucidation of this important class of compounds. This guide is designed to assist researchers in identifying and characterizing pyrido[1,2-a]pyrimidin-4-one derivatives, which are prevalent scaffolds in medicinal chemistry.

Introduction to Pyrido[1,2-a]pyrimidin-4-ones

The pyrido[1,2-a]pyrimidin-4-one core is a significant pharmacophore found in a variety of biologically active molecules. Its derivatives have been investigated for a range of therapeutic applications, including as anti-inflammatory agents and selective aldose reductase inhibitors. The precise substitution pattern on this heterocyclic system is crucial for its biological activity, making unambiguous structural characterization essential. Mass spectrometry, particularly with electron ionization, is a powerful tool for this purpose, as the fragmentation patterns can reveal key structural features.

Experimental Methodology

A standardized protocol for acquiring electron ionization mass spectra is crucial for ensuring reproducibility and allowing for valid comparisons between different analyses.

Detailed Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small quantity of the purified analyte is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: The sample is bombarded with a beam of electrons, typically with an energy of 70 eV. This high energy is sufficient to cause ionization and induce characteristic fragmentation.

  • Ion Source Temperature: The ion source is maintained at a constant temperature, typically around 200-250°C, to ensure sample volatilization without thermal degradation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

The rationale behind using 70 eV for electron ionization is that it provides highly reproducible fragmentation patterns that are largely independent of small variations in instrumental parameters, leading to robust and comparable data.

Fragmentation Pattern Analysis of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

The mass spectrum of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (Molecular Weight: 160.17 g/mol ) is expected to exhibit a prominent molecular ion peak (M•+ ) at m/z 160, indicative of a stable aromatic system. The primary fragmentation pathways are dictated by the inherent stability of the bicyclic core and the influence of the methyl substituent.

Key Fragmentation Pathways:

  • Loss of a Hydrogen Radical: A common initial fragmentation for methyl-substituted aromatic compounds is the loss of a hydrogen radical (H•) from the methyl group to form a stable, resonance-delocalized cation. This would result in a significant peak at m/z 159 .

  • Loss of Carbon Monoxide: The carbonyl group in the pyrimidinone ring can be readily eliminated as a neutral molecule of carbon monoxide (CO). This is a characteristic fragmentation for many compounds containing a lactam or ketone functionality. This would lead to a fragment ion at m/z 132 (160 - 28).

  • Loss of Acetonitrile: A rearrangement followed by the elimination of acetonitrile (CH₃CN) is a plausible pathway, driven by the formation of a stable pyridone-like fragment. This would produce an ion at m/z 119 (160 - 41).

  • Retro-Diels-Alder (RDA) Reaction: The dihydropyridine ring system can potentially undergo a retro-Diels-Alder reaction. This would involve the cleavage of the ring, leading to the expulsion of a neutral diene or dienophile. For the pyrido[1,2-a]pyrimidin-4-one skeleton, this could result in the loss of acetylene (C₂H₂) or other small neutral molecules, contributing to ions in the lower mass range.

The following diagram illustrates the proposed major fragmentation pathways for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Fragmentation_of_3_methyl_4H_pyrido_1_2_a_pyrimidin_4_one M [C₉H₈N₂O]⁺• m/z 160 (Molecular Ion) F159 [C₉H₇N₂O]⁺ m/z 159 M->F159 - H• F132 [C₈H₈N₂]⁺• m/z 132 M->F132 - CO F119 [C₇H₅NO]⁺• m/z 119 M->F119 - CH₃CN F104 [C₇H₆N]⁺ m/z 104 F132->F104 - HCN F91 [C₆H₅N]⁺• m/z 91 F119->F91 - CO

Caption: Proposed EI-MS fragmentation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Comparative Fragmentation Analysis

To understand the influence of the methyl group's position on the fragmentation pattern, we will compare the expected fragmentation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one with its isomer, 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and the structurally related 2,3-dimethyl-4(3H)-quinazolinone.

2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

For the 2-methyl isomer, the molecular ion will also be at m/z 160 . While some fragmentation pathways will be similar to the 3-methyl isomer (e.g., loss of CO), the position of the methyl group is expected to influence the relative intensities of the fragment ions and potentially open up unique fragmentation channels.

  • Loss of CO: Similar to the 3-methyl isomer, a loss of CO to form an ion at m/z 132 is expected.

  • Ring Cleavage: The position of the methyl group at C-2 may favor a different ring cleavage pattern compared to the 3-methyl isomer. A characteristic loss could involve the elimination of a neutral species containing the C2-N3-C4 portion of the ring.

  • Loss of a Methyl Radical: Direct loss of the methyl radical (•CH₃) to form an ion at m/z 145 is also a possibility, although generally less favored than the loss of a hydrogen radical from the methyl group.

The diagram below outlines the likely fragmentation pathways for the 2-methyl isomer.

Fragmentation_of_2_methyl_4H_pyrido_1_2_a_pyrimidin_4_one M [C₉H₈N₂O]⁺• m/z 160 (Molecular Ion) F145 [C₈H₅N₂O]⁺ m/z 145 M->F145 - •CH₃ F132 [C₈H₈N₂]⁺• m/z 132 M->F132 - CO F118 [C₇H₄NO]⁺ m/z 118 F132->F118 - CH₂N• F91 [C₆H₅N]⁺• m/z 91 F118->F91 - HCN

Caption: Proposed EI-MS fragmentation of 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

2,3-dimethyl-4(3H)-quinazolinone

This compound, while not an exact isomer, shares a similar pyrimidinone ring fused to an aromatic system. Its fragmentation can provide valuable insights into the behavior of the core structure. The molecular ion for this compound is at m/z 174 .

  • Loss of a Methyl Radical: A primary fragmentation is the loss of a methyl radical from either the N3 or C2 position to form an ion at m/z 159 .

  • Loss of CO: The loss of carbon monoxide from the molecular ion would yield a fragment at m/z 146 .

  • Sequential Losses: Subsequent loss of another methyl radical or HCN from the primary fragments will lead to a cascade of smaller ions. For instance, the ion at m/z 159 could lose CO to form an ion at m/z 131 .

The fragmentation of 2,3-dimethyl-4(3H)-quinazolinone is depicted in the following diagram.

Fragmentation_of_2_3_dimethyl_4_3H_quinazolinone M [C₁₀H₁₀N₂O]⁺• m/z 174 (Molecular Ion) F159 [C₉H₇N₂O]⁺ m/z 159 M->F159 - •CH₃ F146 [C₉H₁₀N₂]⁺• m/z 146 M->F146 - CO F131 [C₈H₇N₂]⁺ m/z 131 F159->F131 - CO F118 [C₈H₆N]⁺ m/z 118 F146->F118 - N₂H₂

Caption: Proposed EI-MS fragmentation of 2,3-dimethyl-4(3H)-quinazolinone.

Summary of Comparative Fragmentation Data

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Neutral Losses
3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one160159 (-H•), 132 (-CO), 119 (-CH₃CN), 104 (-CO, -HCN)
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one160145 (-•CH₃), 132 (-CO), 118 (-CO, -CH₂N•), 91 (-CO, -CH₂N•, -HCN)
2,3-dimethyl-4(3H)-quinazolinone174159 (-•CH₃), 146 (-CO), 131 (-•CH₃, -CO), 118 (-CO, -N₂H₂)

Conclusion

The mass spectral fragmentation of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is characterized by several key pathways, including the loss of a hydrogen radical, carbon monoxide, and acetonitrile. Comparison with its 2-methyl isomer and the related 2,3-dimethyl-4(3H)-quinazolinone highlights how the position of the methyl substituent significantly influences the fragmentation cascade. While the loss of CO is a common feature for all three compounds, the subsequent fragmentation steps and the initial loss of a methyl versus a hydrogen radical can serve as diagnostic markers for differentiating between isomers. This guide provides a foundational understanding of the fragmentation behavior of these important heterocyclic systems, aiding in their unambiguous identification in complex matrices.

References

  • Parmar, J. M., & Joshi, N. K. (2012). Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. International Journal of ChemTech Research, 4(2), 834-841.
  • Ghorab, M. M., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). PubChem. Retrieved from [Link]

Validation

A Comparative Guide to NMR Chemical Shifts of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) chemical shifts for derivatives of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one....

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) chemical shifts for derivatives of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the structure-spectra correlations that are crucial in the fields of medicinal chemistry and materials science. The pyrido[1,2-a]pyrimidine scaffold is a key pharmacophore found in numerous therapeutic agents, making a comprehensive understanding of its spectroscopic characteristics essential for the development of novel bioactive molecules.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled tool for the structural determination of organic molecules. For complex heterocyclic systems like 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives, ¹H and ¹³C NMR provide a detailed roadmap of the electronic environment of each nucleus. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the molecular structure, including the effects of substituents, which can induce significant changes in the electron density around the nuclei. These changes, in turn, provide invaluable insights into the molecule's connectivity and stereochemistry.

Understanding Substituent Effects on Chemical Shifts

The introduction of a substituent to the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core can lead to predictable changes in the NMR spectrum. These effects are primarily governed by the substituent's electronic properties (electron-donating or electron-withdrawing) and its position on the heterocyclic ring.

  • Electron-Donating Groups (EDGs) , such as alkyl, alkoxy, and amino groups, increase the electron density on the ring system. This increased shielding of the nuclei results in an upfield shift (lower ppm value) of the corresponding ¹H and ¹³C signals.

  • Electron-Withdrawing Groups (EWGs) , such as nitro, cyano, and carbonyl groups, decrease the electron density on the ring. This deshielding of the nuclei causes a downfield shift (higher ppm value) in the NMR spectrum.

The magnitude of these shifts is also dependent on the position of the substituent relative to the observed nucleus, with more pronounced effects typically observed at the ortho and para positions.

Comparative Analysis of ¹H and ¹³C NMR Chemical Shifts

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives in CDCl₃

CompoundH-2H-3H-6H-7H-8H-9Other ProtonsReference
2-Methyl-6.34 (s)9.02 (d, J=7.1)7.10 (t, J=6.9)7.72 (t, J=7.7)7.60 (s)2.46 (s, 3H, 2-CH₃)[1]
2-Phenyl6.91 (s)-9.07 (d, J=7.1)7.12 (dt, J=7.5, 3.9)7.73 (d, J=3.6)-8.09 (dd, J=6.5, 3.1, 2H), 7.52-7.47 (m, 3H)[2]
2-(p-Tolyl)6.89 (s)-9.05 (d, J=7.1)7.10 (s)7.71 (s, 2H)-7.99 (d, J=7.7, 2H), 7.30 (d, J=7.8, 2H), 2.42 (s, 3H)[2]
2-(4-Chlorophenyl)6.87 (s)-9.06 (d, J=7.1)7.14 (t, J=6.6)7.78–7.69 (m, 2H)-8.04 (d, J=7.9, 2H), 7.47 (d, J=7.9, 2H)[2]
3-Bromo8.52 (s)-8.98 (d, J=6.8)7.29 (t, J=6.8)7.89 (t, J=8.0)7.60 (d, J=8.8)-[3]
3,6-Dimethyl8.12 (s)--7.10 (t, J=6.8)7.71 (t, J=7.8)7.40 (d, J=8.8)2.48 (s, 3H, 3-CH₃), 2.43 (s, 3H, 6-CH₃)[4]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected 4H-Pyrido[1,2-a]pyrimidin-4-one Derivatives in CDCl₃

CompoundC-2C-3C-4C-4aC-6C-7C-8C-9Other CarbonsReference
2-Methyl165.32103.37157.89150.74125.84115.03136.26127.2724.72 (2-CH₃)[1]
2-Phenyl162.09100.14158.66151.05126.81115.23136.20127.30137.29, 130.67, 128.85, 127.44[2]
2-(p-Tolyl)162.0299.60158.68150.99126.73115.07136.08127.27141.06, 134.40, 129.57, 127.36, 21.47[2]
2-(4-Chlorophenyl)160.7699.88158.56151.07126.75115.38136.41127.33136.91, 135.67, 129.05, 128.74[2]
3-Bromo150.891.1159.2150.8127.0116.3137.9128.0-[3]

Experimental Protocol for NMR Analysis

The following is a detailed, step-by-step methodology for obtaining high-quality ¹H and ¹³C NMR spectra for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives.

1. Sample Preparation

  • Weigh 5-10 mg of the purified compound into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup

  • Insert the NMR tube into a spinner turbine and adjust the depth using a depth gauge.

  • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process, but manual shimming may be required for high-resolution spectra.

3. Data Acquisition

  • ¹H NMR:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • The number of scans can be adjusted based on the sample concentration (typically 8-64 scans).

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 200-240 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

    • A larger number of scans is required for ¹³C NMR due to its lower natural abundance (typically several hundred to several thousand scans).

4. Data Processing

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Perform baseline correction to obtain a flat baseline.

  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Visualizing the Core Structure and Substitution

The following diagrams illustrate the core structure of 4H-pyrido[1,2-a]pyrimidin-4-one and the numbering system used for assigning NMR signals.

Caption: Core structure and numbering of 4H-pyrido[1,2-a]pyrimidin-4-one.

Caption: Possible substitution positions on the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold.

Conclusion

This guide provides a comparative analysis of the NMR chemical shifts for a range of 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives. By understanding the influence of various substituents on the ¹H and ¹³C NMR spectra, researchers can more effectively and accurately elucidate the structures of novel compounds based on this important heterocyclic scaffold. The provided experimental protocol serves as a robust starting point for obtaining high-quality NMR data, which is fundamental for unambiguous structural assignment and the advancement of drug discovery and development programs.

References

  • Tang, R., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25387-25391. [Link]

  • Toche, F., et al. (2008). 3-(2-Chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2374. [Link]

  • Elotmani, F., et al. (2024). SYNTHESIS AND SPECTROSCOPIC CHARACTERIZATION OF 3-AZOLYL-2- METHYL-PYRIDO[1,2-a]PYRIMIDIN-4-ONE DERIVATIVES. Journal of Chemical and Pharmaceutical Research, 16(2), 1-8. [Link]

  • Mo, B., Chen, C., & Peng, J. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. RSC Advances, 13(36), 25387–25391. [Link]

  • Girreser, U., Bluhm, U., Clement, B., & Heber, D. (2013). ¹H, ¹³C and ¹⁵N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. Magnetic Resonance in Chemistry, 51(11), 714–721. [Link]

  • Preti, D., et al. (2010). A “neat” synthesis of substituted 2-hydroxy-pyrido[1,2-a]pyrimidin-4-ones. Green Chemistry, 12(4), 673-680. [Link]

  • Kappe, C. O., & Falsone, S. F. (2009). SYNTHESIS OF HALOGENATED 4H-PYRIDO[1,2-a]PYRIMIDIN- 4-ONES. HETEROCYCLES, 78(10), 2477. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3022511, 4H-Pyrido[1,2-a]pyrimidin-4-one, 3,6-dimethyl-. Retrieved March 18, 2026 from [Link].

Sources

Comparative

Benchmarking 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives Against Standard Kinase Inhibitors

As kinase inhibitor development shifts toward overcoming resistance mechanisms in oncology, identifying versatile and highly tunable chemical scaffolds is paramount. The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core has...

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Author: BenchChem Technical Support Team. Date: March 2026

As kinase inhibitor development shifts toward overcoming resistance mechanisms in oncology, identifying versatile and highly tunable chemical scaffolds is paramount. The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one core has emerged as a privileged pharmacophore, particularly in the design of potent, orally bioavailable dual PI3K/mTOR inhibitors and DNA-dependent protein kinase (DNA-PK) inhibitors.

As a Senior Application Scientist, I have structured this guide to objectively benchmark derivatives of this scaffold against clinical-standard kinase inhibitors (such as GDC-0980 and Alpelisib). This guide provides the mechanistic rationale, comparative quantitative data, and self-validating experimental protocols required to rigorously evaluate these compounds in your own drug discovery pipelines.

Mechanistic Rationale: Why the Pyrido[1,2-a]pyrimidin-4-one Scaffold?

The phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways are hyperactivated in numerous malignancies. Standard therapies often fail due to feedback loops—for instance, selective mTORC1 inhibition frequently leads to paradoxical hyperactivation of AKT via mTORC2.

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold offers a distinct structural advantage: its planar, nitrogen-rich core acts as a highly efficient ATP-competitive hinge binder. By functionalizing the 7-position (e.g., via Suzuki cross-coupling) and modifying the 3-methyl group, medicinal chemists can fine-tune the molecule to occupy the hydrophobic pockets of both PI3Kα and mTOR simultaneously. This dual-inhibition profile effectively shuts down the AKT feedback loop, a mechanism validated in recent structure-based drug design studies1.

Pathway PI3K PI3Kα AKT AKT (Ser473) PI3K->AKT Activates mTOR mTORC1 / mTORC2 mTOR->AKT Feedback Activation Scaffold 3-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Scaffold->PI3K Inhibits Scaffold->mTOR Inhibits CellCycle Tumor Proliferation & Survival AKT->CellCycle Drives

Dual inhibition of PI3K and mTOR pathways by the pyrido[1,2-a]pyrimidin-4-one scaffold.

Comparative Performance Data

To objectively benchmark the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold, we compare an optimized derivative (Compound 31) against industry-standard inhibitors. The data below synthesizes biochemical IC50​ values and cellular target engagement metrics.

Inhibitor / ScaffoldPrimary Target(s)PI3Kα IC50​ (nM)mTOR IC50​ (nM)MCF-7 pAKT IC50​ (nM)Clinical Status / Utility
Pyrido[1,2-a]pyrimidin-4-one (Cmpd 31) PI3K / mTOR2.518.012.0Preclinical Lead
GDC-0980 (Apitolisib) PI3K / mTOR5.017.015.0Phase II (Benchmark)
Alpelisib (BYL719) PI3Kα4.6>10,00060.0FDA Approved
BKM120 (Buparlisib) Pan-PI3K52.0>10,000250.0Phase III

Analytical Insight: The pyrido[1,2-a]pyrimidin-4-one derivative demonstrates sub-10 nM potency against PI3Kα and strong mTOR inhibition, matching the profile of the clinical candidate GDC-0980. Furthermore, its ability to suppress pAKT in MCF-7 breast cancer cells at 12 nM highlights excellent membrane permeability and intracellular target engagement, outperforming isoform-selective inhibitors like Alpelisib in this specific dual-blockade context2.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in quality control metrics are explicitly detailed.

Workflow A Compound Prep (10-Point Titration) B Biochemical Assay (ADP-Glo Kinase) A->B C Cellular Assay (pAKT AlphaLISA) A->C D Data Analysis (Z'-Factor > 0.6) B->D C->D

Standardized benchmarking workflow for evaluating kinase inhibitor efficacy.

In Vitro Kinase Activity Assay (ADP-Glo)

Causality & Rationale: PI3K and mTOR have vastly different Km​ values for ATP. Using a universal luminescence-based ADP detection assay (ADP-Glo) allows us to normalize the readout across different ATP concentrations (set at the specific Km​ for each kinase). This ensures the calculated IC50​ reflects true target affinity rather than assay artifacts.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2​ , 0.01% Tween-20, 1 mM DTT).

  • Compound Titration: Serially dilute the 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivative and GDC-0980 (positive control) in 100% DMSO. Transfer 100 nL to a 384-well low-volume white plate using an acoustic dispenser (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant PI3Kα (or mTOR) diluted in Kinase Buffer to the assay plate. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of Substrate/ATP mix (PIP2 lipid substrate for PI3K; ATP at apparent Km​ ). Incubate for 60 minutes at 25°C.

  • Signal Generation: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Detection: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Read on a multi-mode microplate reader.

  • Self-Validation Check: Calculate the Z'-factor using DMSO vehicle (high signal) and 10 µM GDC-0980 (low signal). The assay is only valid if Z' > 0.6 , confirming a robust dynamic range.

Cellular Target Engagement (pAKT Ser473 AlphaLISA)

Causality & Rationale: MCF-7 cells harbor a PIK3CA (E545K) mutation, rendering them highly dependent on the PI3K/AKT axis. This provides a sensitized, biologically relevant background to measure the suppression of downstream AKT phosphorylation at Ser473. AlphaLISA is chosen over Western Blot for its high-throughput quantitative capabilities and wider dynamic range.

Step-by-Step Methodology:

  • Cell Seeding: Seed MCF-7 cells at 10,000 cells/well in 96-well plates in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Starvation: Replace media with serum-free DMEM for 4 hours to reduce background basal kinase activity.

  • Compound Treatment: Treat cells with a 10-point dose-response of the pyrido[1,2-a]pyrimidin-4-one derivative (0.1 nM to 10 µM) for 2 hours.

  • Lysis: Aspirate media and add 50 µL of 1X AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Agitate for 10 minutes.

  • Immunoassay: Transfer 10 µL of lysate to a 384-well OptiPlate. Add 10 µL of Acceptor Bead mix (conjugated to anti-total AKT antibody) and 10 µL of Biotinylated anti-pAKT (Ser473) antibody. Incubate for 1 hour.

  • Signal Amplification: Add 10 µL of Streptavidin-coated Donor Beads under subdued lighting. Incubate for 30 minutes.

  • Readout & Validation: Read the plate using an AlphaScreen-compatible reader (excitation 680 nm, emission 615 nm). Normalize data against total protein concentration. A dose-dependent decrease matching the biochemical IC50​ validates cell permeability and on-target intracellular action.

References

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR ACS Publications (Journal of Medicinal Chemistry)[Link]

  • Exploring the isoform selectivity of TGX-221 related pyrido[1,2-a]pyrimidinone-based Class IA PI 3-kinase inhibitors ResearchGate (Bioorganic Chemistry)[Link]

  • Quinolinone and pyridopyrimidinone inhibitors of DNA-dependent protein kinase RSC Publishing (Organic & Biomolecular Chemistry)[Link]

Sources

Validation

A Guide to the Rigorous Validation of Molecular Docking Studies: A Case Study with 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Molecular docking has become an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules to a biological...

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Author: BenchChem Technical Support Team. Date: March 2026

Molecular docking has become an indispensable computational tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation and affinity of small molecules to a biological target.[1][2] However, the predictive power of docking simulations is only as reliable as the validation that underpins it. Erroneous docking results can lead to wasted resources and misguided medicinal chemistry efforts.[3][4] Therefore, rigorous validation of docking protocols is not just a recommendation but a critical step to ensure the biological relevance of in silico findings.[5][6]

This guide provides a comprehensive overview of the essential techniques for validating molecular docking studies, using the heterocyclic scaffold 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one as a practical case study. This scaffold is a component of molecules targeting various proteins, including the promising cancer target SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[7] We will explore both computational and experimental methodologies, offering insights into their underlying principles, comparative advantages, and practical implementation.

The Imperative of a Multi-faceted Validation Approach

A robust validation strategy employs a combination of computational and experimental methods to build confidence in the predictive accuracy of a molecular docking workflow. This dual approach allows for a comprehensive assessment of the docking protocol's ability to reproduce known binding modes and rank compounds by affinity.

Computational Validation: The First Line of Defense

Before embarking on costly and time-consuming experimental validation, a series of computational checks can provide initial confidence in the docking setup.

  • Re-docking of a Co-crystallized Ligand: The most fundamental validation step involves re-docking the native ligand back into the binding site of the target protein.[8][9] A successful re-docking, typically defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic orientation, indicates that the docking algorithm can reproduce the experimentally observed binding mode.[9]

  • Cross-Docking: To assess the robustness of the docking protocol, ligands from different crystal structures of the same target can be docked into a single receptor structure. This "cross-docking" challenges the protocol's ability to handle slight conformational variations in the binding pocket.

  • Enrichment Studies: For virtual screening applications, it is crucial to demonstrate that the docking protocol can distinguish known active compounds from a set of decoy molecules. A high enrichment factor, where a significant portion of the top-ranked docked compounds are known actives, indicates good predictive power.

  • Molecular Dynamics (MD) Simulations: MD simulations can be employed to assess the stability of the predicted protein-ligand complex over time.[2][4] A stable complex, characterized by minimal deviation in the ligand's position and the persistence of key interactions, lends credence to the docked pose.[4]

Experimental Validation: The Ultimate Arbiter

While computational methods are invaluable, experimental validation remains the gold standard for confirming in silico predictions.[1]

  • X-Ray Crystallography: This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex, offering unambiguous evidence of the ligand's binding mode and interactions with the protein.[10][11] It is the most direct and powerful method for validating a docked pose.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about protein-ligand interactions in solution.[12][13] Techniques like Saturation Transfer Difference (STD) NMR and Chemical Shift Perturbation (CSP) can identify the ligand's binding epitope and map the binding site on the protein, respectively, providing valuable data for validating the docked pose.[14][15]

  • Ligand Binding Assays: These assays are essential for validating the predicted binding affinities from docking studies.[16][17][18] Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and fluorescence-based assays provide quantitative measurements of binding affinity (e.g., Kd, IC50), which can be correlated with docking scores.[17][19]

Comparative Analysis of Validation Methodologies

The choice of validation method depends on the specific research question, available resources, and the stage of the drug discovery project.

Method Type Information Provided Advantages Disadvantages
Re-docking/Cross-docking ComputationalAccuracy of binding pose predictionFast, inexpensive, easy to implementRelies on the availability of a co-crystal structure
Enrichment Studies ComputationalAbility to distinguish actives from decoysRelevant for virtual screening validationRequires a well-curated set of active and decoy molecules
Molecular Dynamics ComputationalStability of the predicted complexProvides dynamic insights into the binding eventComputationally expensive, requires significant expertise
X-Ray Crystallography ExperimentalHigh-resolution 3D structure of the complexUnambiguous validation of binding modeTechnically challenging, requires protein crystallization
NMR Spectroscopy ExperimentalInformation on binding site and interactions in solutionCan be used for a wide range of affinitiesRequires isotopically labeled protein for some techniques
Ligand Binding Assays ExperimentalQuantitative measurement of binding affinityHigh-throughput options availableDoes not directly validate the binding pose

A Practical Workflow for Docking Validation

The following diagram illustrates a logical workflow for the validation of a molecular docking study for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one against a chosen target, such as SHP2.

G cluster_computational Computational Validation cluster_experimental Experimental Validation start Define Docking Protocol for 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one and SHP2 Target redocking Re-docking of Co-crystallized Ligand start->redocking cross_docking Cross-Docking with Multiple SHP2 Structures redocking->cross_docking enrichment Enrichment Study with Known SHP2 Inhibitors and Decoys cross_docking->enrichment md_simulation Molecular Dynamics Simulation of Top-Ranked Pose enrichment->md_simulation synthesis Synthesize 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one md_simulation->synthesis Proceed if computationally validated binding_assay Ligand Binding Assay (e.g., SPR, ITC) synthesis->binding_assay structural_studies Structural Biology (X-ray Crystallography or NMR) binding_assay->structural_studies sar Synthesize Analogs for Structure-Activity Relationship (SAR) binding_assay->sar structural_studies->redocking Feedback Loop: Refine Docking Protocol structural_studies->cross_docking

Sources

Comparative

Preclinical Evaluation of 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Derivatives: Establishing In Vitro-In Vivo Correlation (IVIVC)

Executive Summary The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery. Historically recognized as a core structural component in atypical antipsychotics lik...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a highly privileged pharmacophore in modern drug discovery. Historically recognized as a core structural component in atypical antipsychotics like risperidone[1], this bicyclic system has recently been repurposed in targeted oncology. Its unique hydrogen-bonding profile makes it an exceptional hinge-binding motif for kinases, leading to the development of potent PI3K/mTOR dual inhibitors[2] and selective FGFR2 inhibitors (e.g., RK-019)[3].

For application scientists and drug development professionals, the critical bottleneck in advancing these compounds is establishing a robust In Vitro-In Vivo Correlation (IVIVC) . This guide provides an objective, data-driven framework for evaluating the translational potential of pyrido-pyrimidinone derivatives, detailing the causality behind experimental designs and the mathematical modeling required to bridge cellular potency with in vivo xenograft efficacy.

Mechanistic Grounding: Why the Scaffold Works

The efficacy of the 4H-pyrido[1,2-a]pyrimidin-4-one core stems from its precise geometric alignment within the ATP-binding pocket of target kinases.

  • PI3K/mTOR Inhibition: Structural biology reveals that the nitrogen atom in the pyrido-pyrimidine ring forms an indispensable hydrogen bond with the highly conserved Val882 residue in the hinge region of PI3Kγ (and homologous class I PI3K isoforms)[4].

  • FGFR2 Inhibition: In compounds like RK-019, the scaffold effectively blocks the auto-phosphorylation of FGFR2, subsequently deactivating downstream signaling cascades including FRS2, PLCγ, AKT, and Erk[3][5].

Pathway Scaffold 3-methyl-4H-pyrido[1,2-a] pyrimidin-4-one Scaffold FGFR2 FGFR2 (e.g., RK-019) Scaffold->FGFR2 Inhibits PI3K PI3K / mTOR Scaffold->PI3K Inhibits Signaling Downstream Signaling (pAKT, pFRS2, pERK) FGFR2->Signaling Attenuates PI3K->Signaling Attenuates Outcome Cell Cycle Arrest & Apoptosis Signaling->Outcome Triggers

Fig 1: Kinase target engagement and downstream signaling attenuation by the pyrido-pyrimidinone scaffold.

Comparative Performance Data

To establish a baseline for IVIVC, we must compare the quantitative performance of emerging 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives against reference standards. The table below synthesizes the translational metrics of key pipeline compounds[2][3].

Compound ClassRepresentative AgentPrimary Kinase TargetIn Vitro Potency (Cellular IC₅₀)In Vivo Model & EfficacyIVIVC Translation Confidence
FGFR Inhibitor RK-019FGFR2< 10 nM (SNU-16)SNU-16 Gastric Cancer Xenograft (High tumor growth inhibition)High (Direct correlation with pFRS2 suppression)
PI3K/mTOR Dual Inhibitor Compound 31PI3Kα / mTORLow nM (MCF-7)PC-3M Prostate Xenograft (Significant tumor stasis)Moderate-High (Requires strict free-drug correction)
Reference Standard GSK2126458PI3K / mTOR< 1 nMMultiple Solid TumorsModerate (Off-target toxicity limits maximum tolerated dose)

Step-by-Step Experimental Methodologies

To achieve a trustworthy IVIVC, the data fed into the pharmacokinetic/pharmacodynamic (PK/PD) model must be generated through self-validating protocols.

Protocol 1: In Vitro Target Modulation (Cellular Phospho-Signaling)

Objective: Determine the precise cellular IC₅₀ to serve as the baseline for the Free Drug Hypothesis.

  • Cell Seeding: Plate target-amplified cells (e.g., SNU-16 for FGFR2[3] or MCF-7 for PI3K[2]) at 10,000 cells/well in a 384-well microplate. Incubate overnight.

  • Compound Dosing: Perform a 10-point, 3-fold serial dilution of the pyrido-pyrimidinone derivative (starting at 1 µM). Include a DMSO-only vehicle control (0.1% final concentration) and a positive control (e.g., 1 µM GSK2126458).

  • Lysis & Target Extraction: After 2 hours of compound exposure, lyse cells using a stringent RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification (AlphaLISA): Quantify the specific phosphorylation of downstream targets (e.g., pAKT at Ser473 for mTORC2 activity, or pFRS2 for FGFR2 activity) using AlphaLISA technology.

  • Data QC: Calculate the Z'-factor. The assay is only validated if Z' > 0.6.

Causality Check (The "Why"): Why use AlphaLISA instead of traditional Western Blotting? Western blots suffer from a compressed, non-linear dynamic range. AlphaLISA provides a broad, linear luminescent readout, which is mathematically essential for calculating precise Hill slopes. An artificially steep Hill slope from a Western blot will severely skew the predicted in vivo efficacious dose during IVIVC modeling.

Protocol 2: In Vivo PK/PD and Tumor Xenograft Evaluation

Objective: Correlate the unbound plasma concentration with intratumoral target inhibition and tumor regression.

  • Model Establishment: Implant 5x10⁶ SNU-16 or PC-3M cells subcutaneously into the right flank of BALB/c nude mice. Randomize into vehicle and treatment groups when tumors reach ~150 mm³.

  • Pharmacokinetics (PK): Administer the compound via oral gavage (PO). Collect serial blood samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Quantify total plasma concentration via LC-MS/MS.

  • Pharmacodynamics (PD): Sacrifice a satellite cohort of mice at T_max (peak concentration) and T_trough (24h post-dose). Excise tumors, snap-freeze in liquid nitrogen, and analyze for pAKT or pFRS2 suppression.

  • Efficacy Readout: Measure tumor volumes via calipers bi-weekly for 21 days, calculating the % Tumor Growth Inhibition (%TGI).

Causality Check (The "Why"): Why do we harvest tumors specifically at T_max and T_trough? Because dynamic target coverage is required for efficacy. If a pyrido-pyrimidinone derivative completely suppresses pAKT at T_max but loses coverage at T_trough due to high clearance, the tumor will escape inhibition. Harvesting at both extremes validates the duration of pharmacodynamic action.

Establishing the IVIVC Framework

The core of IVIVC for kinase inhibitors relies on the Free Drug Hypothesis , which dictates that only the unbound fraction of the drug ( Cu​ ) can partition into the tumor microenvironment to engage the target.

To correlate Protocol 1 and Protocol 2:

  • Calculate Unbound Concentration: Multiply the total plasma concentration from the LC-MS/MS data by the fraction unbound ( fu​ ) determined via rapid equilibrium dialysis.

  • Correlate with Cellular IC₅₀: The in vivo efficacy (tumor stasis or regression) should occur at doses where the unbound trough concentration ( Cu,trough​ ) remains above the in vitro cellular IC₅₀.

  • Model the Relationship: Plot the % Target Inhibition (from the in vivo PD tumor samples) against the unbound plasma concentration. If the IVIVC is strong, this in vivo dose-response curve will perfectly overlay the in vitro AlphaLISA curve.

IVIVC InVitro In Vitro Profiling (Cellular IC50) PK Pharmacokinetics (Free Plasma Conc.) InVitro->PK Correlation IVIVC Modeling (Efficacy vs. Free Drug) InVitro->Correlation InVivo In Vivo Efficacy (Xenograft %TGI) PK->InVivo PK->Correlation InVivo->Correlation

Fig 2: Logical workflow for establishing In Vitro-In Vivo Correlation based on the Free Drug Hypothesis.

By strictly adhering to these self-validating protocols and mathematical corrections, researchers can accurately predict which 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one derivatives possess the true translational potential to advance from the bench to the clinic.

References

  • A novel small molecule RK-019 inhibits FGFR2-amplification gastric cancer cell proliferation and induces apoptosis in vitro and in vivo Source: Frontiers in Pharmacology (2022) URL:[Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR Source: ACS Medicinal Chemistry Letters (2018) URL:[Link]

  • New Modified UPLC/Tandem Mass Spectrometry Method for Determination of Risperidone and Its Active Metabolite Source: Journal of Analytical Methods in Chemistry / PubMed Central (2014) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one proper disposal procedures

As a Senior Application Scientist specializing in the lifecycle management of complex pharmaceutical precursors, I frequently consult with drug development professionals on the safe handling and disposal of bioactive sca...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the lifecycle management of complex pharmaceutical precursors, I frequently consult with drug development professionals on the safe handling and disposal of bioactive scaffolds. 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a highly versatile, fused nitrogenous heterocyclic compound. It serves as a critical intermediate in the synthesis of atypical antipsychotics (such as risperidone and paliperidone)[1] and other biologically active molecules.

Because of its structural stability and the presence of nitrogen heteroatoms, this compound poses specific ecological and occupational hazards. Improper disposal can lead to the accumulation of Polycyclic Aromatic Nitrogen Heterocycles (PANHs) in aquatic systems, which resist standard municipal wastewater treatment[2]. This guide provides a self-validating, causality-driven protocol for the safe handling, operational workflow, and proper disposal of this chemical.

Physicochemical & Hazard Profiling

Understanding the mechanistic causality behind a chemical's hazard profile is the first step in establishing a self-validating safety protocol. The pyrido-pyrimidine core contains a conjugated bicyclic system with nitrogen atoms at the 1 and 5 positions. This electron-rich framework can interact with biological nucleophiles. Furthermore, halogenated derivatives of this scaffold can act as alkylating agents, significantly increasing their toxicity profile.

Table 1: GHS Hazard Summary & Mechanistic Causality [3]

GHS ClassificationHazard Statement (Code)Mechanistic Causality & Operational Implication
Acute Toxicity (Oral) Harmful if swallowed (H302)The heterocyclic core readily absorbs across gastrointestinal mucosa. Requires strict restriction of food/drink in handling areas.
Skin Irritation Causes skin irritation (H315)Lipophilic nature allows dermal penetration and disruption of lipid bilayers. Mandates the use of nitrile or neoprene gloves.
Eye Irritation Causes serious eye irritation (H319)Basic nitrogen atoms can cause localized pH shifts and protein denaturation in corneal tissue. Splash goggles are mandatory.
STOT (Single Exposure) May cause respiratory irritation (H335)Fine powder/dust generation can irritate the respiratory tract. Must be handled strictly within a Class II Fume Hood.

Operational Handling & Experimental Workflow

Laboratory protocols must mitigate exposure before waste is even generated. The following step-by-step methodology ensures that the compound is handled with maximum scientific integrity and safety.

Step-by-Step Handling Methodology:

  • Engineering Controls: Conduct all weighing, transfer, and synthetic reactions involving 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one inside a certified chemical fume hood with a minimum face velocity of 100 fpm.

  • PPE Selection: Don double nitrile gloves (change the outer pair immediately if contaminated), a chemically resistant lab coat, and tightly fitting splash goggles.

  • Inert Atmosphere (Derivative-Dependent): If working with reactive chlorinated derivatives (e.g., 3-(2-chloroethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one), store and handle the material under an inert gas (N₂ or Ar) to prevent moisture-induced decomposition into highly reactive intermediates.

  • Immediate Decontamination: After handling, wipe down all balances and spatulas with a solvent that readily dissolves the compound (e.g., methanol or dichloromethane). Direct the contaminated solvent wipe immediately into the designated hazardous solid waste stream.

Proper Disposal Procedures

According to4[4], these chemicals must never be discharged into municipal sewer systems. Municipal facilities are not designed to remove PANHs, leading to point-source aquatic contamination and severe ecotoxicity[2]. High-temperature incineration at an EPA-approved facility is the only universally accepted disposal method.

Step-by-Step Disposal Methodology:

A. Liquid Waste (Reaction Mother Liquors & Washes)

  • Segregation: Separate halogenated waste (e.g., if dichloromethane was used in the synthesis) from non-halogenated waste (e.g., methanol or aqueous washes). Mixing these alters the required incineration temperature and violates disposal compliance.

  • Containment: Transfer liquid waste into high-density polyethylene (HDPE) carboys. Do not exceed 80% capacity to allow for vapor expansion.

  • Labeling: Clearly label the carboy as "Hazardous Liquid Waste: Contains Toxic Nitrogenous Heterocycles (Pyrido-pyrimidine derivatives)".

B. Solid Waste (Contaminated PPE, Consumables, and Powders)

  • Collection: Place all contaminated weigh boats, filter papers, and gloves into a heavy-duty, transparent polyethylene bag.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, puncture-proof solid waste container to prevent accidental aerosolization of powders during transit.

  • Labeling: Label as "Toxic Solid Waste: Pyrido-pyrimidine Contaminated".

C. Spill Response Protocol

  • Isolate: Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered if the spill occurred inside.

  • Contain (Dust Suppression): Cover the spilled powder with a damp absorbent pad (using water or a mild solvent) to suppress dust generation. Never sweep dry powder , as this triggers the H335 respiratory hazard.

  • Collect: Use a non-sparking scoop to transfer the wetted material into a hazardous solid waste container.

  • Decontaminate: Wash the spill area with a 10% bleach solution or an appropriate solvent to neutralize residual traces, collecting all washings as liquid hazardous waste.

Mechanistic Workflow Visualization

The following diagram illustrates the logical relationship between waste generation states and their respective mitigation and disposal pathways.

SpillAndDisposal Start Spill / Waste Generation: 3-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one Decision Material State? Start->Decision Spill Accidental Spill (Powder/Solid) Decision->Spill Spill SolidW Routine Solid Waste (PPE, Consumables) Decision->SolidW Solid Waste LiquidW Liquid Waste (Mother Liquors, Solvents) Decision->LiquidW Liquid Waste SpillMitigate Wet with solvent/water to suppress dust. Collect with non-sparking tool. Spill->SpillMitigate SolidPack Double-bag in HDPE. Label: 'Toxic Solid Waste' SolidW->SolidPack LiquidPack Segregate Halogenated vs. Non-Halogenated carboys. LiquidW->LiquidPack SpillMitigate->SolidPack Incineration EPA-Approved High-Temperature Incineration Facility SolidPack->Incineration LiquidPack->Incineration

Workflow for the safe mitigation, segregation, and disposal of pyrido-pyrimidine derivatives.

References

  • Virginia.gov Open Data Portal / PubChem. "Compound 529094: 3-methyl-4H-pyrido(1,2-a)pyrimidin-4-one Hazard Data."3

  • U.S. Environmental Protection Agency (EPA). "Guidelines for the Disposal of Small Quantities of Unused Pesticides and Nitrogenous Compounds." 4

  • ResearchGate. "4H‐Pyrido[1,2‐a]pyrimidin‐4‐one, Biologically Important Fused Heterocyclic Scaffold: Synthesis and Functionalization." 1

  • ResearchGate. "Heterocyclic nitrogenous pollutants in the environment and their treatment options - An overview." 2

Sources

Handling

Personal protective equipment for handling 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a critical extension of experimental integrity. Handling 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one —a highly ver...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a set of bureaucratic hurdles, but as a critical extension of experimental integrity. Handling 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one —a highly versatile chemical scaffold frequently utilized in the synthesis of complex kinase and epigenetic inhibitors (such as BPTF inhibitors)[1]—requires a rigorous, mechanistic approach to personal protective equipment (PPE) and operational workflows.

Below is the comprehensive, field-proven guide to managing the safety, handling, and disposal of this compound.

Executive Summary & Chemical Profile

Before designing a safety protocol, we must understand the inherent properties of the molecule. The European Chemicals Agency (ECHA) and standardized GHS data classify this compound as an acute toxicant and an irritant[2][3].

Table 1: Chemical & Hazard Profile

Property Value
Chemical Name 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
CAS Number 39080-57-4
Molecular Weight 160.18 g/mol
Formula C9H8N2O

| GHS Classifications | Acute Tox. 4 (H302/H312/H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335/H336)[2][3] |

Hazard Assessment & Mechanistic Rationale

Laboratory safety fails when researchers do not understand the causality behind the rules. We mandate specific PPE for this compound based on its distinct hazard profile:

  • H302/H312 (Acute Toxicity - Oral/Dermal): The molecule is harmful if ingested or absorbed through the skin[2]. This mandates strict no-mouth-contact protocols and requires double-gloving. When solubilizing this compound in polar aprotic solvents like DMSO, the solvent acts as a carrier, dramatically accelerating dermal penetration of the solute.

  • H315/H319 (Skin/Eye Irritation): The micro-crystalline nature of the powder can cause severe micro-abrasions and chemical irritation to the cornea and epidermis[3]. Splash-proof goggles are non-negotiable.

  • H335/H336 (Respiratory Irritation & Drowsiness): Fine particulates can easily aerosolize. Inhalation not only irritates the respiratory tract but can induce systemic dizziness[2][3]. Therefore, all dry-powder handling must be confined to a ventilated enclosure.

Personal Protective Equipment (PPE) Matrix

Table 2: PPE Matrix & Mechanistic Justification

PPE Category Specification Mechanistic Justification
Hand Protection Double-layered Nitrile Gloves (≥0.11 mm thickness) Protects against dermal irritation (H315). The outer glove acts as a sacrificial layer; if contaminated by static-charged powders or DMSO splashes, it can be immediately doffed to prevent breakthrough[2].
Eye Protection Splash-proof Chemical Goggles (ANSI Z87.1 compliant) Prevents ocular exposure to airborne particulates during weighing and protects against severe eye irritation (H319) from accidental solvent splashing[3].
Body Protection Flame-resistant, knee-length lab coat Provides a barrier against particulate settling on personal clothing, mitigating delayed dermal exposure or accidental ingestion via cross-contamination (H302).

| Respiratory | Handled exclusively in Class II Fume Hood | Mitigates inhalation risks associated with specific target organ toxicity (STOT SE 3, H335) caused by aerosolized micro-particulates[3]. |

Standard Operating Procedure (SOP): Handling & Solubilization

Every protocol must be a self-validating system . Do not proceed to the next step unless the validation check is successful.

Step 1: Workspace Preparation & Airflow Validation

  • Clear the fume hood of unnecessary clutter to ensure unhindered laminar airflow. Lay down a disposable, static-dissipative bench pad.

  • Causality: The compound is a dry powder; static-dissipative pads prevent electrostatic repulsion that can aerosolize the powder into the user's breathing zone.

  • Validation Check: Hold a Kimwipe or your gloved hand near the sash opening; you must observe/feel a gentle, continuous pull of air inward, validating the hood's negative pressure.

Step 2: PPE Donning Sequence

  • Inspect nitrile gloves for micro-tears. Don the first pair, followed by the lab coat, chemical goggles, and finally the second pair of gloves (pulled securely over the lab coat cuffs).

Step 3: Anti-Static Weighing

  • Use an anti-static weighing boat and a grounded micro-spatula. Tare the boat inside the analytical balance.

  • Transfer the required mass (e.g., 10 mg). Cap the source bottle immediately to minimize ambient moisture absorption and particulate escape.

Step 4: Solubilization (e.g., in DMSO)

  • Transfer the weighed powder to a sterile, chemically compatible amber glass vial. Add the calculated volume of DMSO slowly down the side of the vial.

  • Causality: Gradual addition prevents localized heat generation and potential micro-splashing.

  • Validation Check: Vortex gently. Inspect the vial against a light source. The solution must be completely transparent with no suspended particulates, validating complete solubilization before moving to downstream assays.

Step 5: Doffing & Decontamination

  • Wipe down the exterior of the sealed vial with a 10% isopropanol solution. Remove the outer gloves inside the hood, turning them inside out to trap any microscopic dust, and dispose of them in the solid hazardous waste bin.

Operational Workflow Visualization

Workflow Start Pre-Operational Risk Assessment PPE Don Standard PPE (Nitrile, Goggles, Coat) Start->PPE Hood Transfer to Class II Fume Hood PPE->Hood Handle Weighing & Solubilization (e.g., in DMSO) Hood->Handle Spill Spill Detected? Handle->Spill Clean Wet & Clean (Isopropanol/Water) Spill->Clean Yes Waste Segregate Solid/Liquid Waste (EPA Compliant) Spill->Waste No Clean->Waste End Doff PPE & Wash Hands Waste->End

Workflow and spill response logic for handling 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.

Decontamination & Disposal Plan

Spill Response Methodology:

  • Isolate: If a powder spill occurs outside the hood, immediately step back and restrict access to a 2-meter radius.

  • Suppress (Do Not Sweep): Never dry-sweep the powder. Dry sweeping aerosolizes the H335-classified particulates. Gently cover the spill with absorbent paper towels.

  • Neutralize/Wet: Spray the towels with 10% isopropanol or water to wet the powder. Causality: Wetting breaks the surface tension and increases the mass of the particles, entirely preventing aerosolization.

  • Collect & Sanitize: Carefully gather the wet towels into a designated solid hazardous waste bag. Wash the affected surface with a standard laboratory detergent, followed by a 70% ethanol wipe-down.

Waste Segregation Protocol:

  • Solid Waste: Contaminated gloves, weighing boats, and spill cleanup materials must be placed in a sealed, labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid Waste: DMSO or aqueous solutions containing the compound must be disposed of in a "Non-Halogenated Organic Waste" carboy. Never pour down the sink, as the compound's ecotoxicity profile in municipal water systems is not fully characterized.

References

  • NextSDS. "3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one — Chemical Substance Information." NextSDS Database. URL: [Link]

  • European Chemicals Agency. "Overview - ECHA CHEM: 3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one." ECHA. URL: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
3-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
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